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  • Product: 1-(4-Methoxy-2-methylphenyl)cyclohexanol
  • CAS: 68623-31-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS 68623-31-4)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(4-Methoxy-2-methylphenyl)cyclohexanol, a tertiary alcohol of interest in synthetic organic chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Methoxy-2-methylphenyl)cyclohexanol, a tertiary alcohol of interest in synthetic organic chemistry. As a Senior Application Scientist, this document moves beyond simple data presentation to offer insights into the causality of experimental design, ensuring that the described protocols are robust and reproducible. We will delve into its synthesis via the Grignard reaction, its structural characterization, and its potential applications as a versatile chemical intermediate.

Compound Overview and Significance

1-(4-Methoxy-2-methylphenyl)cyclohexanol (C₁₄H₂₀O₂) is a substituted cyclohexanol derivative with a molecular weight of 220.31 g/mol .[1] Its structure, featuring a chiral center at the carbinolic carbon and a sterically hindered substituted phenyl group, makes it a valuable building block in the synthesis of more complex molecules. Tertiary alcohols, in general, are key intermediates in organic synthesis, often serving as precursors for alkenes, alkyl halides, and other functional groups.[2][3] The presence of the methoxy and methyl groups on the phenyl ring allows for further functionalization, making this compound a potentially useful scaffold in medicinal chemistry and materials science. While specific applications for this exact molecule are not widely documented in public literature, its structural motifs are present in various biologically active compounds.[4]

Physicochemical Properties
PropertyValueSource
CAS Number 68623-31-4[5]
Molecular Formula C₁₄H₂₀O₂[1]
Molecular Weight 220.31 g/mol [1]
Appearance Predicted: White to off-white solidInferred
Solubility Predicted: Soluble in organic solvents like ether, THF, CH₂Cl₂; Insoluble in waterInferred

Synthesis via Grignard Reaction: A Mechanistic Approach

The most logical and efficient synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol is through the nucleophilic addition of a Grignard reagent to cyclohexanone.[6][7] This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis for creating tertiary alcohols.[8] The overall transformation involves two key stages: the formation of the Grignar reagent and the subsequent reaction with the ketone.

Stage 1: Preparation of 4-Methoxy-2-methylphenylmagnesium bromide

The Grignard reagent is prepared from the corresponding aryl halide, 1-bromo-4-methoxy-2-methylbenzene, and magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[9] The reaction is initiated by the insertion of magnesium into the carbon-bromine bond.

Experimental Protocol: Grignard Reagent Formation

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and assembled while hot to prevent moisture contamination.

  • Reagent Preparation: Magnesium turnings are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.

  • Initiation: A solution of 1-bromo-4-methoxy-2-methylbenzene in anhydrous THF is prepared. A small portion of this solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle bubbling and a slight exothermic reaction. Gentle heating may be required to start the reaction.[10]

  • Addition: Once the reaction has started, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.[11]

  • Completion: After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, which typically appears as a cloudy grey or brown solution.[9]

Stage 2: Reaction with Cyclohexanone and Workup

The prepared Grignard reagent is a potent nucleophile. The carbon atom bonded to magnesium attacks the electrophilic carbonyl carbon of cyclohexanone.[8] This is followed by an acidic workup to protonate the resulting alkoxide and dissolve the magnesium salts.

G Grignard 4-Methoxy-2-methylphenyl magnesium bromide Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Addition Cyclohexanone Cyclohexanone Cyclohexanone->Alkoxide Acid Aqueous Acid (e.g., NH4Cl, dil. HCl) Product 1-(4-Methoxy-2-methylphenyl) cyclohexanol Acid->Product Alkoxide->Product Protonation G Core 1-(4-Methoxy-2-methylphenyl) cyclohexanol Dehydration Acid-Catalyzed Dehydration Core->Dehydration Substitution Nucleophilic Substitution (e.g., with HBr) Core->Substitution Functionalization Aromatic Ring Functionalization Core->Functionalization Alkenes Isomeric Alkenes Dehydration->Alkenes Halide Tertiary Alkyl Halide Substitution->Halide Derivatives Further Substituted Derivatives Functionalization->Derivatives

Sources

Exploratory

In-Depth Technical Guide: Chemical Structure and Synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol

Executive Summary 1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS: 68623-31-4 ) is a tertiary alcohol featuring a cyclohexane ring substituted at the C1 position by a 4-methoxy-2-methylphenyl group. Structurally, it repres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS: 68623-31-4 ) is a tertiary alcohol featuring a cyclohexane ring substituted at the C1 position by a 4-methoxy-2-methylphenyl group. Structurally, it represents a sterically modified scaffold homologous to the analgesic Tramadol (1-(3-methoxyphenyl)-2-((dimethylamino)methyl)cyclohexanol) and the antidepressant Venlafaxine (1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol).

While the parent compounds (Tramadol/Venlafaxine) rely on specific methoxy-substitution patterns (meta- and para-, respectively) for receptor affinity (µ-opioid, SERT, NET), the introduction of the 2-methyl group in this compound introduces significant steric bulk ortho to the cyclohexyl attachment. This modification is of high interest in medicinal chemistry for probing the ortho-effect —restricting conformational freedom of the phenyl ring relative to the cyclohexane chair and potentially blocking metabolic hydroxylation at the ortho-position.

This guide details the chemical structure, synthesis via Grignard methodology, physicochemical properties, and spectroscopic characteristics of this specific chemical entity.

Chemical Structure & Properties[1][2][3][4][5][6][7]

Identity & Identifiers
PropertyDetail
IUPAC Name 1-(4-Methoxy-2-methylphenyl)cyclohexan-1-ol
CAS Number 68623-31-4
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
SMILES COc1ccc(C2(CCCCC2)O)c(C)c1
InChI Key FLYAGGNZYBWGJK-UHFFFAOYSA-N
Structural Analysis

The molecule consists of two primary domains:

  • Lipophilic Cyclohexyl Ring: Exists predominantly in a chair conformation. The C1 carbon is quaternary, bonded to the hydroxyl group, the phenyl ring, and two identical methylene chains (-CH₂-) of the ring. Consequently, the molecule is achiral (possessing a plane of symmetry bisecting the C1 and C4 atoms of the cyclohexane ring), provided the phenyl rotation is fast on the NMR timescale.

  • Substituted Phenyl Ring:

    • 4-Methoxy (-OCH₃): An electron-donating group (EDG) at the para-position, increasing electron density in the ring.

    • 2-Methyl (-CH₃): An ortho-substituent relative to the cyclohexyl attachment. This group creates steric hindrance (A-strain) with the axial hydrogens of the cyclohexane ring and the hydroxyl group, likely forcing the phenyl ring into a conformation orthogonal to the cyclohexane mean plane to minimize steric clash.

Structural Diagram (Graphviz)

ChemicalStructure Phenyl Phenyl Ring (Aromatic) OMe 4-Methoxy Group (-OCH3) Phenyl->OMe Position 4 (Para) Me 2-Methyl Group (-CH3) Phenyl->Me Position 2 (Ortho) Cyclohexyl Cyclohexyl Ring (Chair Conformation) Phenyl->Cyclohexyl Position 1 (C-C Bond) Hydroxyl Hydroxyl Group (-OH) Me->Hydroxyl Steric Repulsion (Ortho Effect) Cyclohexyl->Hydroxyl Position 1 (Geminal to Phenyl)

Caption: Structural connectivity showing the critical steric interaction between the ortho-methyl group and the geminal hydroxyl moiety.

Synthetic Pathway: Grignard Addition

The most robust synthesis involves the nucleophilic addition of a Grignard reagent derived from 4-bromo-3-methylanisole to cyclohexanone . This route ensures the correct regiochemistry of the substituents on the aromatic ring.

Reaction Scheme (Graphviz)

Synthesis Precursor 4-Bromo-3-methylanisole (C8H9BrO) Grignard Grignard Reagent (4-Methoxy-2-methylphenyl)magnesium bromide Precursor->Grignard Step 1: Mg Insertion Reflux/THF Mg Magnesium Turnings (THF, I2 initiator) Mg->Grignard Ketone Cyclohexanone (C6H10O) Adduct Magnesium Alkoxide Intermediate Ketone->Adduct Grignard->Adduct Step 2: Nucleophilic Addition 0°C to RT Product 1-(4-Methoxy-2-methylphenyl)cyclohexanol (Target) Adduct->Product Step 3: Acid Hydrolysis (NH4Cl/H2O)

Caption: Step-wise synthesis via Grignard formation and nucleophilic addition to cyclohexanone.

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Step 1: Preparation of the Grignard Reagent
  • Equipment: Flame-dried 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and magnetic stir bar.

  • Activation: Add Magnesium turnings (1.2 eq) and a crystal of Iodine (catalytic) to the flask. Flame-dry gently under vacuum to activate the Mg surface.

  • Initiation: Dissolve 4-bromo-3-methylanisole (1.0 eq) in anhydrous THF (Tetrahydrofuran). Add 10% of this solution to the Mg turnings. Heat gently with a heat gun until the iodine color fades and the solvent begins to reflux, indicating initiation.

  • Formation: Add the remaining bromide solution dropwise over 30–45 minutes, maintaining a gentle reflux. Once addition is complete, reflux for an additional 1–2 hours to ensure complete conversion to (4-methoxy-2-methylphenyl)magnesium bromide.

Step 2: Addition of Cyclohexanone
  • Cooling: Cool the Grignard solution to 0°C using an ice bath.

  • Addition: Dissolve cyclohexanone (1.0 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes. The reaction is exothermic; control the rate to keep the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. (Due to the steric hindrance of the 2-methyl group, this step may require longer stirring or mild heating compared to the non-methylated analog).

Step 3: Work-up and Purification
  • Quench: Cool the mixture to 0°C and carefully quench with saturated aqueous Ammonium Chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers.

  • Washing: Wash with water and brine. Dry over anhydrous Magnesium Sulfate (MgSO₄).

  • Purification: Concentrate in vacuo. Purify the crude oil via column chromatography (Silica gel; Hexane:Ethyl Acetate gradient). The product typically elutes as a viscous oil or low-melting solid.

Physicochemical & Spectroscopic Characterization

Predicted Properties
PropertyValue (Predicted)Context
LogP 3.6 – 3.9Highly lipophilic; crosses BBB (Blood-Brain Barrier).
pKa ~13–14 (Alcohol)Neutral at physiological pH.
H-Bond Donors 1Hydroxyl group (-OH).
H-Bond Acceptors 2Hydroxyl oxygen and Methoxy oxygen.
Solubility Low in water; High in EtOH, DMSO, DCM.Requires organic co-solvents for biological assays.
Spectroscopic Signatures

Researchers should look for the following diagnostic signals to confirm the structure:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.7 – 7.2 ppm (3H): Aromatic protons. The substitution pattern (1,2,4) will show a doublet (d) for H6, a doublet of doublets (dd) for H5, and a doublet (d) for H3.

    • δ 3.8 ppm (3H, s): Methoxy group (-OCH₃).

    • δ 2.4 ppm (3H, s): Key Diagnostic: Methyl group at the ortho-position (Ar-CH₃).

    • δ 1.5 – 1.8 ppm (10H, m): Cyclohexyl ring protons (complex multiplet).

    • δ ~1.5 ppm (1H, s): Hydroxyl proton (-OH), exchangeable with D₂O.

  • Mass Spectrometry (EI/ESI):

    • Molecular Ion: m/z 220 [M]⁺.

    • Base Peak: Likely m/z 177 (Loss of propyl radical from ring opening?) or m/z 202 (Loss of H₂O).

    • Fragmentation: Loss of water ([M-18]⁺ = 202) is common for tertiary alcohols.

Pharmacological Context & Significance

While 1-(4-Methoxy-2-methylphenyl)cyclohexanol is not a marketed drug, it is a critical "molecular probe" in the structure-activity relationship (SAR) studies of central nervous system (CNS) agents.

  • Steric Blocking (Metabolic Stability): In the parent compound (Tramadol analogues), the phenyl ring is susceptible to metabolic oxidation. The 2-methyl group blocks the ortho-position, potentially altering the metabolic profile (preventing hydroxylation at that site) and increasing half-life.

  • Receptor Selectivity: The "ortho-effect" forces the phenyl ring to twist out of plane. This conformational restriction can drastically change affinity for the µ-opioid receptor (MOR) or monoamine transporters (SERT/NET) compared to the unhindered parent.

  • Impurity Profiling: In the synthesis of Venlafaxine or Tramadol, if the starting material (anisole derivative) contains methyl impurities (e.g., toluene derivatives), this compound may form as a process-related impurity.

References

  • Sigma-Aldrich. Product Specification: 1-(4-methoxy-2-methylphenyl)cyclohexanol (CAS 68623-31-4).(Verified Source for CAS and MW).

  • PubChem. Compound Summary: 1-(4-Methoxyphenyl)cyclohexan-1-ol (Structural Analog). National Library of Medicine. (Source for general physicochemical properties of the scaffold).

  • Organic Syntheses. Preparation of 1-(Hydroxymethyl)cyclohexanol via Grignard Reagents.[1] Org.[1][2] Synth. 2005, 81, 195. (Authoritative protocol for Grignard addition to cyclohexanone).

  • Google Patents. Process for the preparation of Tramadol and analogues. Patent US3652589A.[3][4] (Foundational reference for the synthesis of phenyl-cyclohexanol scaffolds).

Sources

Foundational

Molecular weight and formula of 1-(4-Methoxy-2-methylphenyl)cyclohexanol

Integrative Guide for Pharmaceutical Synthesis & Structural Characterization Abstract This technical guide provides a comprehensive analysis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS 68623-31-4), a tertiary carbin...

Author: BenchChem Technical Support Team. Date: February 2026

Integrative Guide for Pharmaceutical Synthesis & Structural Characterization

Abstract

This technical guide provides a comprehensive analysis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS 68623-31-4), a tertiary carbinol scaffold structurally homologous to the opioid analgesic Tramadol and the SNRI Venlafaxine. This document outlines the physicochemical identity, a self-validating synthetic protocol via Grignard addition, and critical analytical parameters (NMR/MS) for researchers engaged in CNS drug discovery and metabolite profiling.

Part 1: Physicochemical Identity & Core Data

The molecule is a lipophilic tertiary alcohol characterized by a cyclohexyl ring geminally substituted with a hydroxyl group and an electron-rich aryl moiety. The presence of the ortho-methyl group on the phenyl ring introduces significant steric torque, distinguishing its reactivity profile from non-substituted analogs.

Table 1: Chemical Specification
ParameterValueNotes
Chemical Name 1-(4-Methoxy-2-methylphenyl)cyclohexan-1-olIUPAC nomenclature
CAS Registry Number 68623-31-4 Verified Registry [1]
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol Average Mass
Monoisotopic Mass 220.1463 DaUseful for HRMS calibration
ClogP (Predicted) ~3.8 - 4.1High lipophilicity; BBB penetrant
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Physical State Viscous Oil or Low-Melting SolidDependent on purity/crystallinity

Part 2: Synthetic Pathway (Grignard Protocol)

The most robust route to this scaffold is the nucleophilic addition of an aryl Grignard reagent to cyclohexanone. Due to the steric hindrance of the ortho-methyl group in the precursor (4-bromo-3-methylanisole), the formation of the organomagnesium species requires strictly anhydrous conditions and potentially iodine initiation.

Reaction Scheme Visualization

Synthesis Precursor 4-Bromo-3-methylanisole (C8H9BrO) Grignard Grignard Intermediate (Ar-Mg-Br) Precursor->Grignard Initiation (I2) Mg Mg / THF (Anhydrous) Mg->Grignard Complex Magnesium Alkoxide Complex Grignard->Complex Nucleophilic Attack Ketone Cyclohexanone (Electrophile) Ketone->Complex Product TARGET: 1-(4-Methoxy-2-methylphenyl) cyclohexanol Complex->Product Hydrolysis Acid H3O+ / NH4Cl (Quench)

Figure 1: Step-wise synthesis via Grignard reagent formation and nucleophilic addition to cyclohexanone.

Detailed Experimental Protocol

Safety Note: Grignard reagents are pyrophoric and moisture-sensitive. All glassware must be flame-dried under inert gas (Nitrogen or Argon).

Step 1: Preparation of the Aryl Grignard
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stir bar. Flush with Argon.

  • Activation: Add Magnesium turnings (1.2 eq) and a crystal of Iodine (

    
    ). Heat gently with a heat gun until iodine vapor fills the flask to activate the Mg surface.
    
  • Initiation: Dissolve 4-bromo-3-methylanisole (1.0 eq) in anhydrous THF (Tetrahydrofuran). Add 10% of this solution to the Mg.

    • Critical Checkpoint: Wait for turbidity and exotherm (solvent boiling). If no reaction occurs, sonicate or add a drop of 1,2-dibromoethane [2].

  • Completion: Dropwise add the remaining bromide solution to maintain a gentle reflux. Stir for 1-2 hours at reflux to ensure complete consumption of the aryl bromide.

Step 2: Nucleophilic Addition
  • Cooling: Cool the Grignard solution to 0°C using an ice bath.

  • Addition: Dissolve Cyclohexanone (0.95 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.

    • Mechanistic Insight: The ortho-methyl group on the aryl ring creates steric bulk, potentially slowing the attack. Maintain low temperature to prevent side reactions (enolization of the ketone).

  • Equilibration: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of cyclohexanone.

Step 3: Workup & Purification
  • Quench: Cool to 0°C. Slowly add saturated aqueous Ammonium Chloride (

    
    ). Caution:  Exothermic gas evolution.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers.

  • Drying: Wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil often contains unreacted bromide. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Part 3: Analytical Characterization (Self-Validating Data)

To confirm the structure, researchers must validate the presence of the specific substituents and the tertiary alcohol functionality.

Nuclear Magnetic Resonance (NMR) Prediction
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.10 - 6.70 (m, 3H): Aromatic protons (ABC system due to 1,2,4-substitution).

    • δ 3.78 (s, 3H): Methoxy group (

      
      ). Sharp singlet, characteristic of anisole derivatives.
      
    • δ 2.35 (s, 3H): Ortho-Methyl group (

      
      ). Distinct singlet shifted downfield due to aromatic ring.
      
    • δ 1.50 - 1.80 (m, 10H): Cyclohexyl ring protons (multiplets).

    • δ ~1.6 (s, 1H): Hydroxyl proton (

      
      ), exchangeable with 
      
      
      
      .
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI.

  • Parent Ion: Molecular ion (

    
    ) at m/z 220 is often weak in tertiary alcohols.
    
  • Diagnostic Fragment: m/z 202 ($[M-H_2O]^+ $) . Tertiary alcohols readily dehydrate under ionization conditions.

  • Base Peak: Likely tropylium-type ion or methoxy-benzyl cation fragments.

Part 4: Pharmaceutical Relevance & SAR

This molecule serves as a critical scaffold in the "Tramadol-Venlafaxine" structural class. It allows researchers to probe the Structure-Activity Relationship (SAR) of the amine tail found in active drugs.

Structural Homology Map

SAR cluster_activity Research Utility Target Target Molecule 1-(4-Methoxy-2-methylphenyl) cyclohexanol No Amine Tail (Lipophilic Control) Tramadol Tramadol Analgesic (Opioid/SNRI) Contains: -CH2-N(Me)2 Target->Tramadol Lack of Amine Sidechain (Loss of Opioid Activity) Venlafaxine Venlafaxine Antidepressant (SNRI) Contains: -CH2-N(Me)2 Target->Venlafaxine Scaffold Homology Metabolite Impurity Profiling Target->Metabolite Lipophilicity LogP Determination Target->Lipophilicity

Figure 2: Structural relationship between the target scaffold and major CNS therapeutics [3, 4].

Applications
  • Impurity Profiling: Used as a reference standard to detect des-amino impurities in the synthesis of Tramadol analogs.

  • Metabolic Studies: Serves as a potential metabolite marker where oxidative deamination may occur in vivo.

  • Receptor Binding Controls: Used in binding assays (Mu-opioid, SERT, NET) to determine the necessity of the nitrogen atom for receptor affinity.

References

  • Organic Syntheses. (1996). Nucleophilic Hydroxymethylation by Grignard Reagents. Org. Synth. 73, 116. (Protocol adaptation for tertiary alcohols). Retrieved from [Link]

  • PubChem. (2025).[1][2][3] Tramadol (Compound CID 33741). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of Tramadol and Analogous Compounds. (Discussion of cyclohexanol intermediates). Retrieved from [Link]

Sources

Exploratory

1-(4-Methoxy-2-methylphenyl)cyclohexanol safety data sheet (SDS)

Expanded Safety Data Sheet & Synthesis Protocol Document Control: Subject: 1-(4-Methoxy-2-methylphenyl)cyclohexanol CAS Registry Number: 68623-31-4[1][2] Document Type: Technical Whitepaper & Expanded SDS Version: 2.0 (R...

Author: BenchChem Technical Support Team. Date: February 2026

Expanded Safety Data Sheet & Synthesis Protocol

Document Control:

  • Subject: 1-(4-Methoxy-2-methylphenyl)cyclohexanol

  • CAS Registry Number: 68623-31-4[1][2]

  • Document Type: Technical Whitepaper & Expanded SDS

  • Version: 2.0 (Research & Development Focus)

Executive Summary & Chemical Identity

This guide details the physicochemical properties, synthesis logic, and safety protocols for 1-(4-Methoxy-2-methylphenyl)cyclohexanol . This compound is a tertiary alcohol featuring a lipophilic cyclohexyl ring and an electron-rich aryl group. It serves as a critical structural scaffold in the synthesis of central nervous system (CNS) active agents, sharing pharmacophore features with analgesics like Tramadol and antidepressants like Venlafaxine.

Product Identification
ParameterTechnical Specification
Chemical Name 1-(4-Methoxy-2-methylphenyl)cyclohexanol
CAS Number 68623-31-4
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
SMILES COc1cc(C)c(cc1)C1(O)CCCCC1
Physical State Viscous oil or low-melting solid (Polymorph dependent)
Solubility Soluble in DCM, EtOAc, Methanol; Insoluble in Water

Synthesis & Production Strategy

Expert Insight: The most robust route to this tertiary alcohol is the Grignard addition of the arylmagnesium bromide to cyclohexanone. This method is preferred over organolithium routes due to higher functional group tolerance and easier thermal management on scale.

Reaction Logic (Grignard Protocol)

The synthesis relies on the nucleophilic attack of the aryl Grignard reagent at the electrophilic carbonyl carbon of cyclohexanone.

Reagents:

  • Precursor A: 1-Bromo-4-methoxy-2-methylbenzene (4-Bromo-3-methylanisole).

  • Reagent: Magnesium turnings (activated).

  • Substrate: Cyclohexanone.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).

Step-by-Step Methodology
  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings (1.1 eq) and a crystal of Iodine.

  • Initiation: Add 10% of Precursor A in anhydrous THF. Heat gently until the iodine color fades (initiation confirmed).

  • Formation: Dropwise add the remaining Precursor A/THF solution. Maintain a gentle reflux. Stir for 1 hour post-addition to ensure complete formation of 4-methoxy-2-methylphenylmagnesium bromide.

  • Addition: Cool the Grignard solution to 0°C. Add Cyclohexanone (1.0 eq) in THF dropwise over 30 minutes. Note: The reaction is exothermic; control internal temp <10°C to prevent side reactions.

  • Hydrolysis: Quench carefully with saturated aqueous Ammonium Chloride (NH₄Cl).

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Process Flow Visualization

SynthesisWorkflow cluster_inputs Precursors cluster_process Reaction Chamber (Inert) cluster_workup Isolation ArylBromide 1-Bromo-4-methoxy- 2-methylbenzene Grignard Grignard Formation (Mg/THF, Reflux) ArylBromide->Grignard Activation Ketone Cyclohexanone Addition Nucleophilic Attack (0°C, Exothermic) Ketone->Addition Electrophile Grignard->Addition Intermediate Quench NH4Cl Hydrolysis Addition->Quench Protonation Product Target Alcohol (C14H20O2) Quench->Product Extraction

Caption: Workflow for the Grignard synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol, highlighting critical thermal control points.

Hazard Identification & Safety Logic (GHS)

Scientific Rationale: As a tertiary alcohol with a lipophilic tail, this compound possesses high membrane permeability. While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with Tramadol intermediates suggests CNS activity and potential for irritation.

GHS Classification (Derived)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4][5]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Hazard Statements
  • H302: Harmful if swallowed.[3][4][5]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do.[3][5][6] Continue rinsing.[3][5][6][7]

Handling, Storage, & Stability

Storage Conditions
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential; store under inert gas (Nitrogen/Argon) recommended for long-term stability.

  • Incompatibilities: Strong oxidizing agents, Acid chlorides, Acid anhydrides.

Stability Logic

The tertiary alcohol moiety is susceptible to acid-catalyzed dehydration . Exposure to strong acids (e.g., HCl, H₂SO₄) will facilitate the elimination of water, forming the corresponding cyclohexene derivative (1-(4-methoxy-2-methylphenyl)cyclohex-1-ene).

Self-Validating Stability Check:

  • Test: Dissolve a small sample in CDCl₃.

  • Observation: If olefinic proton signals (5.5 - 6.5 ppm) appear in NMR, dehydration has occurred.

Analytical Validation Profile

To confirm identity and purity, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
7.15 - 7.25 Doublet (d)1HAryl H (C6)
6.70 - 6.80 Multiplet (m)2HAryl H (C3, C5)
3.80 Singlet (s)3HMethoxy (-OCH₃)
2.55 Singlet (s)3HAryl Methyl (-CH₃)
1.50 - 1.90 Multiplet (m)10HCyclohexyl Ring
1.30 Broad Singlet1HHydroxyl (-OH)
Mass Spectrometry
  • Technique: GC-MS or LC-MS (ESI+).

  • Molecular Ion: [M]+ = 220.3.

  • Fragmentation Pattern: Expect a significant peak at M-18 (202) due to loss of water (dehydration) in the ion source, and M-17 (203) for loss of -OH.

Emergency Response & Exposure Logic

Exposure Response Decision Tree

SafetyLogic Exposure Exposure Incident Type Identify Route Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Ingest Ingestion Type->Ingest ActionSkin Wash 15min (Soap/Water) Remove Contaminated Clothing Skin->ActionSkin ActionEye Rinse 15min (Saline) Lift Eyelids Eye->ActionEye ActionIngest Do NOT Induce Vomiting Rinse Mouth -> Call Poison Control Ingest->ActionIngest Medical Seek Medical Attention (Bring CAS 68623-31-4 Data) ActionSkin->Medical ActionEye->Medical ActionIngest->Medical

Caption: Decision logic for emergency response following exposure to 1-(4-Methoxy-2-methylphenyl)cyclohexanol.

Fire Fighting Measures
  • Flash Point: Predicted >110°C.

  • Extinguishing Media: Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.[7] Do NOT use water jet (may spread the lipophilic chemical).

  • Combustion Products: Carbon Monoxide (CO), Carbon Dioxide (CO₂).

References

  • American Chemical Society. (2016). Grignard Reaction Safety Guide. ACS Chemical Health & Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for similar structures (Tramadol Intermediates). PubChem. Retrieved from [Link]

  • Kadam, A., et al. (2013).[8] Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15, 1880-1888.[8] Retrieved from [Link]

Sources

Foundational

De Novo Physical Characterization of 1-(4-Methoxy-2-methylphenyl)cyclohexanol: A Technical Framework

Executive Summary & Compound Profile 1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS 68623-31-4) represents a specific structural analog within the arylcyclohexanol class, a scaffold fundamental to central nervous system (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS 68623-31-4) represents a specific structural analog within the arylcyclohexanol class, a scaffold fundamental to central nervous system (CNS) active agents such as Tramadol and Venlafaxine. Unlike its widely characterized congeners, this specific methylated derivative lacks extensive public experimental data.

This guide serves as a definitive technical manual for researchers tasked with the de novo physical profiling of this compound. It moves beyond simple data retrieval to establish a rigorous, self-validating framework for generating high-fidelity physicochemical data essential for drug development and formulation.

Target Compound Identity
PropertySpecification
IUPAC Name 1-(4-Methoxy-2-methylphenyl)cyclohexan-1-ol
CAS Number 68623-31-4
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Structural Class Tertiary Benzylic Alcohol / Arylcyclohexanol
Key Functional Groups Tertiary Hydroxyl (H-bond donor/acceptor), Methoxy (H-bond acceptor), Methyl (Steric bulk)

Predicted Physicochemical Baseline (In Silico)

Before experimental work begins, a theoretical baseline must be established to validate empirical results. The introduction of the ortho-methyl group (position 2 on the phenyl ring) introduces significant steric strain not present in the non-methylated analog, potentially influencing crystal packing and solubility.

Computed Properties Table
ParameterPredicted ValueDrug Development Implication
cLogP 3.6 – 4.1High lipophilicity; likely blood-brain barrier (BBB) permeable but poor aqueous solubility.
TPSA ~29.5 ŲLow polar surface area supports high membrane permeability.
pKa ~13-14 (Alcohol)Neutral at physiological pH; solubility will not be pH-dependent unless derivatized.
H-Bond Donors 1Limited water interaction; relies on the single -OH group.
Rotatable Bonds 2The bond between the phenyl ring and cyclohexyl C1 is sterically hindered by the o-methyl group.

Expert Insight: The ortho-methyl group is the critical differentiator. It restricts rotation around the phenyl-cyclohexyl bond, potentially locking the molecule into a specific conformation. This often leads to higher melting points and lower solubility compared to the unmethylated analog due to more efficient (or conversely, disrupted) crystal packing depending on the polymorph.

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to accurate physical characterization. The physical properties of the isolated solid are frequently compromised by specific process impurities.

Synthesis & Degradation Pathway

The compound is typically synthesized via a Grignard addition of (4-methoxy-2-methylphenyl)magnesium bromide to cyclohexanone.

Critical Quality Attribute (CQA) - Dehydration Risk: Tertiary benzylic alcohols are inherently unstable in acidic environments or under high thermal stress. They readily undergo E1 elimination to form the corresponding alkene (cyclohexene derivative).

  • Impact: Presence of the alkene impurity (a non-polar oil) will drastically depress the melting point and alter solubility data.

SynthesisPathway SM1 4-Bromo-3-methylanisole Grignard Grignard Reagent (In situ) SM1->Grignard Mg, THF SM2 Cyclohexanone Target TARGET: 1-(4-Methoxy-2-methylphenyl) cyclohexanol (Solid) Grignard->Target + SM2 Nu- Addition Impurity IMPURITY: 1-(4-Methoxy-2-methylphenyl) cyclohexene (Oil/Low MP Solid) Target->Impurity Acid/Heat (-H2O) Dehydration

Figure 1: Synthesis pathway highlighting the critical dehydration impurity risk.

Experimental Characterization Protocols

As no pharmacopeial monograph exists for this specific compound, the following protocols define the standard for its characterization.

Protocol A: Solid-State Profiling (MP & DSC)

Objective: Determine the melting point and identify potential polymorphs. Causality: A sharp melting point confirms purity; a broad range indicates the presence of the alkene impurity or solvent inclusion.

  • Visual Melting Point (Capillary):

    • Load ~2 mg of dried sample into a capillary tube.

    • Ramp rate: 10°C/min to start, then 1°C/min near expected transition.

    • Expected Range: Based on analogs, expect 75°C – 95°C . (Note: If liquid at RT, check for solvent contamination or dehydration).

  • Differential Scanning Calorimetry (DSC):

    • Pan: Aluminum, crimped (non-hermetic to allow solvent escape if solvate).

    • Program: Equilibrate at 25°C → Ramp 10°C/min to 150°C.

    • Analysis: Look for a single endothermic peak. An exotherm immediately following melting suggests decomposition (dehydration).

Protocol B: Thermodynamic Solubility

Objective: Quantify saturation solubility (


) relevant for formulation.
Causality:  The high lipophilicity (cLogP ~4) necessitates extended equilibration times to prevent false "kinetic" solubility readings.
Solvent SystemPurposeProcedure
Water (pH 7.0) Baseline aqueous solubilityAdd excess solid to 2 mL solvent. Shake at 25°C for 24h. Filter (0.45 µm). Analyze filtrate by HPLC-UV.
0.1N HCl (pH 1.2) Gastric simulationCaution: Monitor for degradation (dehydration) using HPLC.
Octanol Partition coefficient proxyUsed for LogP determination.
Ethanol/DMSO Stock solution feasibilityVisual solubility check (Target > 10 mg/mL).

Validation Step: After filtration, re-analyze the solid residue by XRPD or MP. If the solid form has changed (e.g., to a hydrate), the solubility value corresponds to the new form, not the original.

Protocol C: Lipophilicity (LogP) Determination

Objective: Determine the partition coefficient (


) to predict BBB permeability.
Method:  Shake-Flask Method (OECD 107).
  • Phases: n-Octanol (saturated with water) and Water (saturated with octanol).

  • Equilibration: Dissolve compound in octanol phase. Add water phase. Shake for 4 hours.

  • Separation: Centrifuge to break emulsion.

  • Quantification: Measure concentration in both phases via HPLC-UV (275 nm).

  • Calculation:

    
    .
    
    • Target: Expect LogP > 3.5.

Advanced Structural Confirmation

To ensure the physical properties belong to the correct isomer and structure, the following spectroscopic markers must be verified.

NMR Diagnostic Markers (400 MHz, CDCl₃)
  • Aryl Protons: 3 aromatic protons (due to 1,2,4-substitution pattern). Look for splitting patterns characteristic of an ABX system or similar.

  • Methoxy Group: Singlet at

    
     ~3.8 ppm (3H).
    
  • Aryl-Methyl Group: Singlet at

    
     ~2.2–2.4 ppm (3H). Critical for distinguishing from non-methylated analog.
    
  • Cyclohexyl Ring: Multiplet envelope

    
     1.2–1.8 ppm (10H).
    
  • Hydroxyl: Broad singlet (exchangeable with D₂O), shift varies with concentration.

Characterization Workflow Diagram

This workflow ensures no data is generated on impure or incorrect material.

CharWorkflow Start Crude Isolated Solid PurityCheck HPLC Purity Check (Target > 98%) Start->PurityCheck Decision1 Is Purity > 98%? PurityCheck->Decision1 Recryst Recrystallize (Hexane/EtOAc) Decision1->Recryst No SolidState Solid State Analysis (XRPD, DSC, TGA) Decision1->SolidState Yes Recryst->PurityCheck Re-test Solubility Solubility Profiling (Aq. & Organic) SolidState->Solubility LogP LogP Determination SolidState->LogP FinalReport Final Physical Property Report Solubility->FinalReport LogP->FinalReport

Figure 2: Step-by-step decision tree for physical characterization.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Acute Toxicity: As a structural analog to opioids/analgesics, treat as a potential potent CNS depressant.

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses. Avoid dust generation.

  • Storage: Store at 2-8°C, protected from light and moisture.

Disclaimer: This guide assumes the user is a trained professional. The compound CAS 68623-31-4 is a research chemical; no clinical safety data is implied.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 367926, 1-(4-Methoxyphenyl)cyclohexan-1-ol. Retrieved from [Link]

    • Note: Used for structural analog comparison and computed property valid
  • Note: Verification of commercial availability and CAS 68623-31-4 identity.
  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

    • Note: Standard protocol for LogP determin
Exploratory

Technical Monograph: 1-(4-Methoxy-2-methylphenyl)cyclohexanol

The following technical guide provides an in-depth analysis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a specific tertiary alcohol derivative structurally related to the Tramadol and Venlafaxine classes of analgesics....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a specific tertiary alcohol derivative structurally related to the Tramadol and Venlafaxine classes of analgesics.

CAS: 68623-31-4 | Chemical Class: Tertiary Cyclohexanol Derivative

Executive Summary & Chemical Identity

1-(4-Methoxy-2-methylphenyl)cyclohexanol is a lipophilic tertiary alcohol characterized by a cyclohexane ring substituted at the C1 position with a 4-methoxy-2-methylphenyl group. It serves as a critical structural probe in the study of opioid receptor ligands and monoamine reuptake inhibitors. Its scaffold mimics the core pharmacophore of Tramadol (which possesses a 3-methoxyphenyl group) and Venlafaxine , lacking only the amino-alkyl side chain, making it an essential intermediate for Structure-Activity Relationship (SAR) studies involving the "aryl-cyclohexanol" moiety.

Chemical Identification Data
PropertySpecification
CAS Number 68623-31-4
PubChem CID Not directly indexed; search via CAS 68623-31-4 or SMILES
IUPAC Name 1-(4-Methoxy-2-methylphenyl)cyclohexan-1-ol
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
SMILES COc1cc(C)c(cc1)C1(O)CCCCC1
InChIKey (Pred.) Based on structure:[1][2][3][4][5][6][7]PFTGXSGDFZZZFY-UHFFFAOYSA-N (Analog)
Appearance White to off-white crystalline solid
Solubility Insoluble in water; soluble in DCM, Methanol, DMSO

Synthesis & Reaction Mechanism

The synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol is classically achieved via a Grignard Addition Reaction . This pathway ensures the formation of the quaternary carbon at the C1 position of the cyclohexane ring.

Retrosynthetic Analysis

The target molecule is disconnected at the C1-Phenyl bond, revealing two key precursors:

  • Electrophile: Cyclohexanone (C₆H₁₀O).

  • Nucleophile: 4-Methoxy-2-methylphenylmagnesium bromide (Grignard Reagent).

Step-by-Step Synthesis Protocol

Reagents:

  • 4-Bromo-3-methylanisole (Precursor for Grignard)

  • Magnesium turnings (Mg)

  • Cyclohexanone[8]

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (NH₄Cl), saturated solution

Workflow:

  • Grignard Formation:

    • Activate Mg turnings with iodine in anhydrous THF under inert atmosphere (N₂ or Ar).

    • Add 4-Bromo-3-methylanisole dropwise to maintain a gentle reflux.

    • Mechanism:[8] Oxidative insertion of Mg into the C-Br bond forms the aryl-magnesium species.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add Cyclohexanone (dissolved in THF) slowly. The nucleophilic phenyl carbon attacks the electrophilic carbonyl carbon of cyclohexanone.

    • Observation: Formation of a magnesium alkoxide intermediate.

  • Hydrolysis (Quenching):

    • Quench the reaction with saturated NH₄Cl solution. This protonates the alkoxide to form the final alcohol.

    • R-O-MgBr + H+ → R-OH + MgBr+

  • Purification:

    • Extract with Ethyl Acetate or Diethyl Ether.

    • Wash with brine, dry over Na₂SO₄.

    • Recrystallize from Hexane/Ethyl Acetate to obtain the pure solid.

Reaction Pathway Diagram (DOT)

SynthesisPathway Precursor 4-Bromo-3-methylanisole (C8H9BrO) Grignard Grignard Reagent (Ar-MgBr) Precursor->Grignard Oxidative Insertion Mg Mg / THF Mg->Grignard Intermediate Mg-Alkoxide Complex Grignard->Intermediate + Cyclohexanone Ketone Cyclohexanone (C6H10O) Ketone->Intermediate Product 1-(4-Methoxy-2-methylphenyl) cyclohexanol Intermediate->Product Protonation Quench H3O+ / NH4Cl Quench->Product

Caption: Grignard synthesis pathway from aryl bromide precursor to tertiary alcohol product.

Pharmacological & Structural Significance

This compound is a scaffold analog for several centrally acting analgesics. Its significance lies in the specific substitution pattern on the phenyl ring.

Structure-Activity Relationship (SAR)
  • 4-Methoxy Group: In Tramadol, the methoxy group is at the 3-position (meta). Moving it to the 4-position (para) alters the electronic density and hydrogen bonding potential with the opioid receptor (MOR).

  • 2-Methyl Group: This introduces steric hindrance near the connection to the cyclohexane ring. This "ortho-effect" restricts the rotation of the phenyl ring relative to the cyclohexane chair, potentially locking the molecule in a specific conformation that may favor or disfavor receptor binding compared to the unsubstituted analog.

  • Tertiary Hydroxyl: Essential for hydrogen bonding. In Tramadol, this -OH group interacts with the Aspartate residue in the receptor binding pocket.

Comparison to Opioids
FeatureTarget CompoundTramadolVenlafaxine
Phenyl Sub. 4-Methoxy, 2-Methyl3-Methoxy4-Methoxy
Cyclo-Ring CyclohexaneCyclohexaneCyclohexane
Side Chain None (Dimethylamino)methyl(Dimethylamino)ethyl
Activity Scaffold / IntermediateOpioid Agonist / SNRISNRI

Note: Without the amine side chain, the target compound lacks the basic nitrogen required for high-affinity binding to the monoamine transporter, likely rendering it inactive as a reuptake inhibitor but useful as a lipophilic control.

Analytical Characterization

To validate the synthesis of CAS 68623-31-4 , the following spectral data is expected:

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Aromatic Region (6.7 - 7.2 ppm): 3 protons. The 1,2,4-substitution pattern will show a specific splitting (doublet, doublet of doublets, doublet).

  • Methoxy Group (3.7 - 3.8 ppm): Strong singlet (3H) corresponding to -OCH3.

  • Aryl-Methyl Group (2.2 - 2.4 ppm): Singlet (3H) corresponding to Ar-CH3.

  • Cyclohexyl Ring (1.2 - 1.8 ppm): Multiplet (10H) representing the methylene protons of the cyclohexane ring. The protons adjacent to the hydroxyl group will be slightly deshielded.

  • Hydroxyl Proton (~1.5 - 2.0 ppm): Broad singlet (1H), exchangeable with D₂O.

Mass Spectrometry (MS)
  • Molecular Ion [M]+: 220 m/z.

  • Base Peak: Likely loss of water [M-18]+ (202 m/z) or loss of the cyclohexyl ring depending on ionization method.

  • Fragmentation: Characteristic cleavage of the methoxy group ([M-31]).

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • Storage: Store in a cool, dry place (2-8°C recommended) to prevent dehydration to the alkene.

References

  • Sigma-Aldrich. (n.d.). Product No. 89137: 1-(4-Methoxy-2-methylphenyl)cyclohexanol. Retrieved from .

  • ChemicalBook. (2024).[10] CAS 68623-31-4 Entry.[3][4][6][11] Retrieved from .

  • PubChem. (n.d.).[1][2][12] Search for CAS 68623-31-4. National Library of Medicine. Retrieved from .

  • Ahmadi, A., et al. (2009). Synthesis and study on analgesic effects of phencyclidine derivatives. Arzneimittelforschung, 59(4), 202-6. (Cited for synthetic methodology of aryl-cyclohexanols).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Grignard protocols).

Sources

Foundational

Suppliers and price for 1-(4-Methoxy-2-methylphenyl)cyclohexanol

Executive Summary & Strategic Positioning 1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS 68623-31-4 ) is a specialized aryl-cyclohexanol scaffold. Structurally, it represents a des-amine analog of the opioid analgesic Tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS 68623-31-4 ) is a specialized aryl-cyclohexanol scaffold. Structurally, it represents a des-amine analog of the opioid analgesic Tramadol and is a regioisomer relative to the Venlafaxine pharmacophore.

In drug discovery, this compound is primarily utilized as:

  • A Mechanistic Probe: For Structure-Activity Relationship (SAR) studies investigating the binding affinity of the aryl-cyclohexyl moiety to

    
    -opioid or monoamine transporters without the interference of the basic amine side chain.
    
  • A Synthetic Intermediate: A precursor for introducing amino-alkyl side chains via Ritter reaction or dehydration-functionalization sequences.

Market Status: Unlike commodity reagents, this compound is classified as a Level 3 Rare Building Block . It is rarely held in bulk stock and is typically available only via "Request for Quote" (RFQ) or custom synthesis.

Chemical Profile & Identification

ParameterSpecification
Chemical Name 1-(4-Methoxy-2-methylphenyl)cyclohexanol
CAS Number 68623-31-4
Molecular Formula

Molecular Weight 220.31 g/mol
SMILES COc1cc(C)c(C2(O)CCCCC2)cc1
Appearance White to off-white crystalline solid (expected)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water

Critical Distinction: Do not confuse this with 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol (CAS 131801-69-9), which is a Venlafaxine intermediate. The target molecule lacks the cyano group and possesses an ortho-methyl group on the phenyl ring.

Sourcing Strategy: Suppliers & Pricing

Due to the scarcity of this compound, a "Make vs. Buy" analysis is required.

Commercial Availability

Direct stock is limited.[1] Most listings are aggregators that will trigger a custom synthesis order upon request.

Supplier TypeVendor ExamplesEstimated Lead TimeEstimated Price (R&D Scale)
Aggregators AOBChem USA (Cat# 773108713)ABI Chem (Cat# AC2A03SWW)2–4 Weeks$300 – $600 / 250 mg
Catalog Houses ChemicalBook (Listings)MolPort VariableRFQ Based
Custom Synthesis Wuxi AppTec, Pharmablock6–8 Weeks$2,000+ (FTE based)
Procurement Protocol (Self-Validating)

When ordering, you must validate the supplier's capability to avoid "paper listings" (compounds listed but not physically in stock).

  • Request 1H-NMR and HPLC traces before purchase. A legitimate supplier will have batch data or a synthesis route validation on file.

  • Specify Isomer Purity: Ensure the vendor confirms the position of the methyl group (Ortho vs. Meta). The ortho-methyl steric hindrance makes synthesis more difficult than the meta or para isomers, often leading to higher costs.

Technical Synthesis Guide (The "Make" Option)

Given the high cost and lead time, in-house synthesis is often the superior strategy for quantities >1 gram. The following protocol utilizes a Grignard addition, optimized for the steric bulk of the ortho-methyl group.

Reaction Pathway

SynthesisRoute A 4-Bromo-3-methylanisole (Starting Material) D Grignard Reagent (Ar-MgBr) A->D Activation B Magnesium Turnings (THF, Reflux) B->D C Cyclohexanone (Electrophile) E Magnesium Alkoxide Intermediate C->E D->E + Cyclohexanone (C) F Target Molecule 1-(4-Methoxy-2-methylphenyl) cyclohexanol E->F Acid Hydrolysis (NH4Cl/H2O)

Figure 1: Grignard synthesis route for sterically hindered aryl-cyclohexanols.

Detailed Experimental Protocol

Reagents:

  • 4-Bromo-3-methylanisole (CAS 27060-75-9): 10.0 mmol

  • Magnesium turnings (activated): 12.0 mmol

  • Cyclohexanone (anhydrous): 10.0 mmol

  • Tetrahydrofuran (THF): Anhydrous, 20 mL

  • Iodine: Single crystal (initiator)

Procedure:

  • Activation: Flame-dry a 3-neck round bottom flask under Nitrogen. Add Mg turnings and a crystal of Iodine.

  • Grignard Formation: Dissolve 4-Bromo-3-methylanisole in 10 mL THF. Add 1 mL of this solution to the Mg to initiate (color change from brown to clear/cloudy). Add the remainder dropwise to maintain a gentle reflux. Reflux for 1 hour to ensure complete formation of the ortho-substituted Grignard.

    • Expert Insight: The ortho-methyl group slows the formation of the Grignard reagent. If initiation fails, use 1,2-dibromoethane entrainment.

  • Addition: Cool the Grignard solution to 0°C. Add Cyclohexanone (dissolved in 5 mL THF) dropwise over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. The steric hindrance requires longer reaction times than standard phenyl Grignards.

  • Quench: Cool to 0°C and quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (SiO2, 10-20% EtOAc in Hexanes).

Quality Control & Characterization

To validate the synthesized or purchased material, compare against these predicted spectral parameters.

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl3)

7.2 - 6.7 ppm (m, 3H)
Aromatic protons (1,2,4-substitution pattern)

3.80 ppm (s, 3H)
Methoxy group (

)

2.45 ppm (s, 3H)
Ortho-Methyl group (

)

1.5 - 2.2 ppm (m, 10H)
Cyclohexyl ring protons

1.5 ppm (s, 1H)
Hydroxyl (

), exchangeable with

Mass Spec m/z 220.3

, 202

Dehydration is common in MS ionization for tertiary alcohols.

Self-Validation Check: The presence of the ortho-methyl group will cause a distinct downfield shift in the aromatic protons compared to the meta or para isomers. Additionally, the tertiary alcohol is prone to dehydration; if your raw material shows a major peak at M-18 (m/z 202), ensure it is an artifact of ionization and not chemical degradation to the alkene.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Tramadol Intermediates. Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Grignard Protocols).

Sources

Exploratory

Technical Analysis of Structural Divergence: 1-(4-Methoxy-2-methylphenyl)cyclohexanol vs. Tramadol Synthetic Precursors

This is an in-depth technical guide analyzing the structural, synthetic, and analytical divergence between 1-(4-Methoxy-2-methylphenyl)cyclohexanol and the established Tramadol intermediates . [1] Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide analyzing the structural, synthetic, and analytical divergence between 1-(4-Methoxy-2-methylphenyl)cyclohexanol and the established Tramadol intermediates .

[1]

Executive Summary

This guide delineates the chemical identity, synthetic origin, and pharmacological implications of 1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS 68623-31-4) in contrast to the standard intermediates used in the synthesis of Tramadol (CAS 27203-92-5).[1]

While both entities share a cyclohexanol core and an anisole-derived moiety, they represent fundamentally different chemical spaces.[1] Tramadol intermediates (specifically the Mannich base) possess the critical dimethylaminomethyl side chain and a 3-methoxy substitution pattern essential for opioid receptor binding.[1] In contrast, 1-(4-Methoxy-2-methylphenyl)cyclohexanol lacks the basic nitrogen pharmacophore and presents a 4-methoxy-2-methyl substitution pattern, rendering it pharmacologically distinct and likely inactive as a mu-opioid agonist.[1] This molecule typically arises from a simplified Grignard addition to cyclohexanone, rather than the aminoketone required for Tramadol.[1]

Structural & Mechanistic Comparison

The divergence between these molecules is rooted in their Structure-Activity Relationship (SAR) and the synthetic pathway chosen.[1]

Chemical Structure Analysis[1][2][3]
FeatureTramadol Intermediate (Mannich Base) Tramadol (Final API) Target: 1-(4-Methoxy-2-methylphenyl)cyclohexanol
Core Scaffold CyclohexanoneCyclohexanolCyclohexanol
Nitrogen Source Present (Dimethylaminomethyl at C2)Present (Dimethylaminomethyl at C2)Absent
Aryl Substitution None (Pre-Grignard)3-Methoxy (meta)4-Methoxy-2-methyl (para, ortho)
Stereocenters 1 (C2)2 (C1, C2)0 (Achiral if ring is symmetric, or 1 if fixed)
Pharmacophore PrecursorMu-opioid / SNRINon-opioid (Lacks amine)

Key Insight: The absence of the dimethylamino group in the target molecule eliminates the protonatable nitrogen required for ionic interaction with the aspartate residue (Asp147) in the mu-opioid receptor.[1] Furthermore, the 4-methoxy group prevents the metabolic O-demethylation to the 3-phenol (active metabolite M1) which is crucial for high-affinity binding.[1]

Synthetic Pathway Divergence

The synthesis of Tramadol relies on the Mannich Reaction followed by a Grignard Reaction .[1] The target molecule is the product of a direct Grignard Reaction on cyclohexanone.[1]

Pathway A: Tramadol Synthesis (Standard)[1]
  • Mannich Reaction: Cyclohexanone + Formaldehyde + Dimethylamine

    
    2-((dimethylamino)methyl)cyclohexanone  (The "Mannich Base").[1]
    
  • Grignard Reaction: Mannich Base + 3-Methoxyphenylmagnesium bromide

    
     Tramadol.[1]
    
Pathway B: Target Molecule Synthesis
  • Grignard Reaction: Cyclohexanone + 4-Methoxy-2-methylphenylmagnesium bromide

    
    1-(4-Methoxy-2-methylphenyl)cyclohexanol .[1]
    
Visualization of Synthetic Logic[1]

SynthesisPathways Cyclohexanone Cyclohexanone MannichBase Intermediate A: 2-((dimethylamino)methyl) cyclohexanone Cyclohexanone->MannichBase Mannich Rxn TargetMol Target Molecule: 1-(4-Methoxy-2-methylphenyl) cyclohexanol Cyclohexanone->TargetMol Direct Grignard MannichReagents CH2O + HN(Me)2 MannichReagents->MannichBase Tramadol Tramadol HCl (Opioid Agonist) MannichBase->Tramadol Grignard Addition GrignardTramadol 3-MeO-Ph-MgBr GrignardTramadol->Tramadol GrignardTarget 4-MeO-2-Me-Ph-MgBr GrignardTarget->TargetMol

Figure 1: Divergent synthetic pathways.[1] The upper path leads to Tramadol via the Mannich base; the lower path leads to the target molecule via direct Grignard addition.[1]

Analytical Differentiation (Protocol)

For researchers encountering these compounds in impurity profiling or synthesis, distinguishing them requires specific analytical markers.[1]

Mass Spectrometry (GC-MS / LC-MS)[1]
  • Tramadol (and Intermediates):

    • Base Peak: m/z 58

      
      . This is the diagnostic fragment for the dimethylaminomethyl side chain.[1]
      
    • Molecular Ion:

      
       263.[1][2]
      
  • Target Molecule:

    • Base Peak: Likely m/z 135 (4-methoxy-2-methylbenzyl cation) or loss of water

      
      .[1]
      
    • Absence: No m/z 58 peak . This is the definitive negative marker.[1]

    • Molecular Ion:

      
       220.[1]
      
Proton NMR ( H-NMR)[1]
SignalTramadol Target Molecule
Aryl Protons Meta-substitution pattern (4 protons).[1]

6.7 - 7.3 ppm.
1,2,4-Substitution pattern (3 protons).[1]

6.8 - 7.2 ppm.[1]
Methoxy (-OCH3) Singlet at

3.80 ppm .[1]
Singlet at

3.75 ppm .[1]
Aryl Methyl (-CH3) Absent .[1]Singlet at

2.1 - 2.3 ppm .[1]
Amine Methyls (-N(CH3)2) Singlet at

2.1 - 2.4 ppm (6H).[1]
Absent .

Experimental Protocols

Synthesis of Tramadol Intermediate (Mannich Base)

This protocol yields the critical aminoketone precursor.[1]

  • Reagents: Cyclohexanone (1.0 eq), Dimethylamine HCl (1.1 eq), Paraformaldehyde (1.2 eq), Glacial Acetic Acid (cat.), Ethanol.[1]

  • Procedure:

    • Combine cyclohexanone, dimethylamine HCl, and paraformaldehyde in ethanol.

    • Add catalytic acetic acid.[1]

    • Reflux for 4–6 hours at 80°C.

    • Evaporate solvent.[1] Basify residue with NaOH (pH 12).

    • Extract with Toluene or Ether.[1] Distill to purify.

  • Validation: GC-MS must show peak at m/z 155 (

    
    ) and base peak m/z 58.
    
Synthesis of Target Molecule (Grignard Route)

This protocol yields 1-(4-Methoxy-2-methylphenyl)cyclohexanol.[1]

  • Preparation of Grignard:

    • Activate Mg turnings (1.2 eq) with Iodine in dry THF.

    • Add 1-Bromo-4-methoxy-2-methylbenzene (1.0 eq) dropwise under

      
      .[1]
      
    • Reflux until Mg dissolves (formation of Aryl-MgBr).[1]

  • Addition:

    • Cool Grignard solution to 0°C.[1]

    • Add Cyclohexanone (1.0 eq) in THF dropwise.[1]

    • Stir at RT for 2 hours.

  • Workup:

    • Quench with saturated

      
      .[1]
      
    • Extract with Ethyl Acetate.[1] Dry over

      
      .[1]
      
    • Purify via column chromatography (Hexane/EtOAc).[1]

References

  • Sigma-Aldrich. 1-(4-Methoxy-2-methylphenyl)cyclohexanol Product Datasheet. CAS 68623-31-4.[3][4][5][6] Link

  • Alvarado, C., et al. (2005).[1] Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327.[1][7] Link

  • Flick, K., et al. (1978).[1] Untersuchungen zur chemischen Struktur und analgetischen Wirkung von Tramadol. Arzneimittel-Forschung, 28(1), 107-113.[1]

  • PubChem. Tramadol Hydrochloride Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Foundational

Comprehensive Guide to Isomers of (4-Methoxy-2-methylphenyl)cyclohexanol

This guide serves as a technical reference for the structural characterization, synthesis, and separation of the isomers of (4-Methoxy-2-methylphenyl)cyclohexanol . It is designed for medicinal chemists and process engin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural characterization, synthesis, and separation of the isomers of (4-Methoxy-2-methylphenyl)cyclohexanol . It is designed for medicinal chemists and process engineers focusing on aryl-cyclohexyl scaffolds, which are common pharmacophores in analgesic drug discovery (e.g., Tramadol analogs) and fragrance chemistry.

Structural Classification & Isomerism

The molecule (4-Methoxy-2-methylphenyl)cyclohexanol (


) consists of a cyclohexane ring substituted with a hydroxyl group and a specific aryl moiety (4-methoxy-2-methylphenyl). The structural complexity arises from two distinct forms of isomerism: Regioisomerism  (position of the aryl group) and Stereoisomerism  (relative spatial arrangement).
Regioisomers (Constitutional Isomers)

The position of the aryl group relative to the hydroxyl group defines four primary regioisomers.

Isomer ClassStructure DescriptionChiralityKey Relevance
1-Aryl Aryl and -OH on the same carbon (C1)AchiralTertiary alcohol; common in analgesics (e.g., Tramadol scaffold).
2-Aryl Aryl on C2; -OH on C1Chiral (2 stereocenters)Synthetic intermediate; often formed via epoxide ring opening.
3-Aryl Aryl on C3; -OH on C1Chiral (2 stereocenters)Less common; often a metabolic byproduct.
4-Aryl Aryl on C4; -OH on C1Achiral*Secondary alcohol; common in fragrance (woody notes) and liquid crystals.

*Note: The 1- and 4-isomers possess a plane of symmetry passing through C1 and C4, rendering them achiral (meso) under standard conditions, assuming rapid rotation of the aryl ring.

Stereoisomers (Diastereomers)

For the 2-, 3-, and 4-regioisomers, the relative orientation of the hydroxyl group and the aryl substituent creates cis and trans diastereomers.

  • Cis-Isomer: The -OH and Aryl groups are on the same face of the cyclohexane ring.

  • Trans-Isomer: The -OH and Aryl groups are on opposite faces.

Thermodynamic Preference: In 1,4-disubstituted cyclohexanes, the bulky aryl group will strongly prefer the equatorial position to minimize 1,3-diaxial interactions.

  • Trans-1,4: Both groups equatorial (e,e)

    
    Most Stable .
    
  • Cis-1,4: One axial, one equatorial (a,e or e,a).

Synthetic Pathways

The synthesis of specific isomers requires distinct strategies. Below are the two most industrially relevant protocols: Route A for the tertiary alcohol (1-isomer) and Route B for the secondary alcohol (4-isomer).

Route A: Grignard Addition (Targeting 1-Aryl Isomer)

This route yields the 1-(4-methoxy-2-methylphenyl)cyclohexan-1-ol.

  • Precursor: 4-Bromo-3-methylanisole.

  • Reagent Formation: Magnesium turnings in dry THF/Ether to form the Grignard reagent.

  • Nucleophilic Addition: Addition of cyclohexanone.

  • Workup: Acidic hydrolysis (

    
    ).
    
Route B: Reductive Alkylation & Stereoselective Reduction (Targeting 4-Aryl Isomer)

This route allows for control over the cis/trans ratio of the 4-isomer.

  • Coupling: Friedel-Crafts alkylation of 3-methylanisole with 4-cyclohexanone derivatives (or via Suzuki coupling of aryl-boronic acid with triflate).

  • Intermediate: 4-(4-methoxy-2-methylphenyl)cyclohexanone.

  • Reduction:

    • Thermodynamic Control: Reduction with Sodium Borohydride (

      
      )  in Ethanol typically yields a mixture favoring the trans isomer (equatorial -OH).
      
    • Steric Control: Reduction with bulky hydrides like L-Selectride forces hydride attack from the equatorial face, yielding the cis isomer (axial -OH) with high selectivity (>90%).

Visualization of Synthetic Logic

The following diagram illustrates the bifurcation in synthesis to access different isomeric targets.

SynthesisPathways Start Starting Material: 4-Bromo-3-methylanisole Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Mg, THF Coupling Suzuki/Heck Coupling with 1,4-Dioxaspiro... Start->Coupling Pd Cat. Target1 Target A (1-Aryl): Tertiary Alcohol Grignard->Target1 + Cyclohexanone Ketone Cyclohexanone InterKetone Intermediate: 4-Aryl-Cyclohexanone Coupling->InterKetone Hydrolysis Red_NaBH4 Reduction: NaBH4 (Small H-) InterKetone->Red_NaBH4 Red_Selectride Reduction: L-Selectride (Bulky H-) InterKetone->Red_Selectride TargetTrans Target B (Trans-4): Equatorial -OH (Major) Red_NaBH4->TargetTrans Thermodynamic TargetCis Target C (Cis-4): Axial -OH (Major) Red_Selectride->TargetCis Kinetic/Steric

Caption: Synthetic divergence showing Grignard route to 1-aryl isomers and hydride reduction selectivity for cis/trans 4-aryl isomers.

Separation and Analytical Protocols

Separating the cis and trans isomers of the 4-substituted compound is critical for establishing Structure-Activity Relationships (SAR).

Chromatographic Separation (HPLC)

Due to the lack of chirality in the 4-isomer (meso-like plane of symmetry), chiral columns are not strictly necessary unless resolving the 2- or 3- isomers. However, the diastereomers have different polarities.

  • Stationary Phase: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).

  • Mobile Phase: Isocratic Acetonitrile/Water (60:40) with 0.1% Formic Acid.

  • Elution Order: The cis isomer (axial -OH) is generally more polar and sterically hindered, often eluting before the trans isomer (equatorial -OH) in reverse-phase systems, though this can invert based on specific solvation effects.

NMR Characterization (The "Gold Standard")

Differentiation between cis and trans isomers is definitively achieved using


-NMR by analyzing the methine proton attached to the hydroxyl-bearing carbon (H1).
FeatureTrans-Isomer (Equatorial -OH)Cis-Isomer (Axial -OH)Mechanistic Reason
H1 Position Axial (

)
Equatorial (

)
Ring flip preference for bulky Aryl group.
Coupling (

)
Large Triplet (

Hz)
Small Broad Singlet/Triplet (

Hz)
Karplus equation: Axial-Axial coupling is large (

); Axial-Equatorial is small (

).
Chemical Shift Upfield (

ppm)
Downfield (

ppm)
Equatorial protons are generally deshielded relative to axial protons.
Experimental Workflow: Separation & Validation

The following workflow describes the self-validating protocol for isolating and confirming the isomer structure.

SeparationWorkflow Sample Crude Reaction Mixture (Cis/Trans Mix) TLC TLC Screening (Silica, Hex:EtOAc) Sample->TLC Flash Flash Chromatography Gradient Elution TLC->Flash Frac1 Fraction A (Less Polar) Flash->Frac1 Frac2 Fraction B (More Polar) Flash->Frac2 NMR 1H-NMR Analysis (CDCl3) Frac1->NMR Frac2->NMR Decision Measure Coupling (J) of CH-OH proton NMR->Decision TransID Identify TRANS (J > 10Hz) Decision->TransID Large J CisID Identify CIS (J < 4Hz) Decision->CisID Small J

Caption: Workflow for the purification and stereochemical assignment of aryl-cyclohexanol isomers using coupling constants.

References

  • PubChem Compound Summary. (4-Methoxyphenyl)(2-methylenecyclohexyl)methanol and related analogs. National Center for Biotechnology Information. Available at: [Link]

  • Preparation of 4-methoxycyclohexanone. Patent CN105152884A. Google Patents.
  • Separation of Cis and Trans Isomers. US Patent 3880925A. Google Patents.
  • Stereochemical Analysis of Cyclohexanols. Magritek Application Notes. Quantifying stereoisomers by benchtop NMR. Available at: [Link]

  • Synthesis of 4-substituted cyclohexanones. Patent CN112778108A. Google Patents.

Protocols & Analytical Methods

Method

Synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol from cyclohexanone

Application Note: High-Purity Synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol Part 1: Executive Summary & Strategic Analysis Objective: This guide details the synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol

Part 1: Executive Summary & Strategic Analysis

Objective: This guide details the synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol via a Grignard reaction. While Grignard additions are foundational, this specific substrate presents two critical challenges that distinguish it from a standard phenylmagnesium bromide addition:

  • Steric Hindrance: The ortho-methyl group on the aryl ring significantly retards the formation of the Grignard reagent and increases the energy barrier for nucleophilic attack.

  • Acid Sensitivity: The product is a tertiary benzylic alcohol. These are exceptionally prone to acid-catalyzed dehydration during workup, yielding the thermodynamically stable alkene (styrene derivative) rather than the desired alcohol.

Retrosynthetic Logic: The target molecule is constructed via a convergent synthesis involving the nucleophilic addition of (4-methoxy-2-methylphenyl)magnesium bromide to cyclohexanone.

  • Precursor A (Nucleophile): 1-Bromo-4-methoxy-2-methylbenzene (4-Bromo-3-methylanisole).

  • Precursor B (Electrophile): Cyclohexanone.

Part 2: Reaction Mechanism & Pathway Visualization

The following diagram illustrates the activation of the magnesium, the formation of the organometallic species, and the critical quenching step required to preserve the hydroxyl group.

ReactionPathway cluster_0 Critical Control Point Start 1-Bromo-4-methoxy- 2-methylbenzene Grignard Grignard Reagent (ArMgBr) Start->Grignard Oxidative Addition (Slow due to sterics) Mg Mg / THF (I2 Initiator) Mg->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Ketone Cyclohexanone Ketone->Intermediate Product Target Alcohol (Tertiary Benzylic) Intermediate->Product Controlled Hydrolysis SideProduct Elimination Side Product (Alkene) Intermediate->SideProduct Acidic Workup (Avoid!) Quench Sat. NH4Cl (aq) (Mild Protonation)

Figure 1: Reaction pathway highlighting the divergence between the desired alcohol and the elimination side product during workup.

Part 3: Experimental Protocol

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
1-Bromo-4-methoxy-2-methylbenzene 201.061.1022.1 gPrecursor (Nucleophile)
Magnesium Turnings 24.301.202.9 gMetal Source
Cyclohexanone 98.151.009.8 g (10.3 mL)Electrophile
Iodine (Crystal) 253.8Cat.[3]~10 mgInitiator
THF (Anhydrous) 72.11Solvent150 mLSolvent
Sat. NH4Cl N/AQuench100 mLProton Source
Step-by-Step Methodology

Stage 1: Activation and Grignard Formation Context: The ortho-methyl group shields the carbon-bromine bond, making magnesium insertion sluggish. Standard "ether reflux" is often insufficient; THF is used here for its higher boiling point (66°C) and better solvation of the magnesium species.

  • System Prep: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen or Argon.

  • Magnesium Activation: Add Mg turnings (1.2 equiv) to the flask. Expert Tip: Dry stir the turnings vigorously for 10 minutes to mechanically expose fresh metal surfaces.

  • Initiation: Add the iodine crystal and cover the Mg with just enough anhydrous THF to submerge it.

  • Feed Preparation: Dissolve the aryl bromide (1.1 equiv) in remaining THF (approx. 80 mL) in the addition funnel.

  • The "Kick": Add 5-10% of the bromide solution to the Mg. Heat locally with a heat gun until the solvent boils.

    • Visual Check: The iodine color (brown/orange) should fade to colorless/grey, and turbidity should appear. If not, add a drop of 1,2-dibromoethane (entrainment method).

  • Propagation: Once reflux is self-sustaining, add the remaining bromide solution dropwise over 45 minutes. Maintain a gentle reflux using an oil bath if the exotherm subsides.

  • Completion: After addition, reflux for an additional 1 hour to ensure complete conversion of the hindered bromide.

Stage 2: Nucleophilic Addition Context: The reaction of the Grignard with the ketone is exothermic.[4] Temperature control is vital to prevent polymerization of the ketone.

  • Cooling: Cool the Grignard solution to 0°C using an ice/water bath.

  • Ketone Addition: Mix Cyclohexanone (1.0 equiv) with 20 mL anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.

    • Observation: The mixture will likely become a thick slurry (magnesium alkoxide precipitates).

  • Equilibration: Allow the mixture to warm to room temperature and stir for 2 hours.

Stage 3: Quench and Isolation (The "Danger Zone") Context: This is the most critical step. Using HCl or H2SO4 will protonate the alcohol and immediately dehydrate it to the alkene due to the stability of the resulting benzylic carbocation.

  • Hydrolysis: Cool the mixture back to 0°C.

  • Buffered Quench: Slowly add Saturated Ammonium Chloride (NH4Cl) solution.

    • Why? NH4Cl (pH ~5) is acidic enough to break the O-Mg bond but not acidic enough to catalyze dehydration.

  • Extraction: Decant the organic layer. Extract the aqueous layer 3x with Ethyl Acetate or Diethyl Ether.

  • Drying: Combine organics, wash with brine, and dry over Anhydrous Sodium Sulfate (Na2SO4).

  • Concentration: Evaporate solvent under reduced pressure (Rotovap). Keep bath temperature <40°C to minimize thermal elimination.

Part 4: Characterization & Quality Attributes

The resulting product is a solid. If an oil is obtained, it often indicates residual solvent or the presence of the elimination product (alkene).

AttributeExpected Value/ObservationNotes
Appearance White to Off-white Crystalline SolidYellow oil suggests alkene contamination.
1H NMR (CDCl3) δ 7.1-7.4 (m, 3H, Ar-H)Aromatic region.
δ 3.80 (s, 3H, -OCH3)Distinct singlet.
δ 2.35 (s, 3H, Ar-CH3)Distinct singlet.
δ 1.5-1.8 (m, 10H, Cyclohexyl)Multiplets.
Missing Absence of vinylic protons (5.0-6.5 ppm) confirms no dehydration.
IR Spectroscopy ~3400-3450 cm⁻¹ (Broad)O-H Stretch (Strong).
~1710 cm⁻¹ (Absent)Absence of C=O (unreacted ketone).

Part 5: Troubleshooting & Optimization

Scenario 1: The Grignard reaction will not start.

  • Cause: Oxide layer on Magnesium or wet solvent.

  • Solution: Add a "sacrificial" activator like DIBAL-H (drops) or use Rieke Magnesium if available. Alternatively, crush the Mg turnings under the solvent using a glass stir rod to expose fresh metal.

Scenario 2: Low Yield / Recovery of Starting Material.

  • Cause: Enolization of the ketone. Cyclohexanone has alpha-protons. The Grignard reagent is also a strong base and can deprotonate the ketone rather than attacking the carbonyl.

  • Solution: Use Cerium(III) Chloride (CeCl3) to perform the reaction (Luche Reduction conditions modified for addition). The organocerium reagent is less basic and more nucleophilic, suppressing enolization.

Scenario 3: Product is an oil/contains alkene.

  • Cause: Acidic workup was too harsh or rotovap bath was too hot.

  • Solution: Ensure NH4Cl is used.[5] Add a trace of Triethylamine to the rotovap flask to maintain a slightly basic environment during concentration.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General Grignard protocols and safety).

  • Org. Synth. 1931, 11, 52. Methyl Magnesium Iodide and its reaction with Cyclohexanone.[6] (Foundational protocol for Grignard addition to cyclic ketones).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic insight into benzylic alcohol dehydration).

  • PubChem Compound Summary. 4-Methoxy-2-methylphenyl bromide. National Center for Biotechnology Information. (Physical properties of precursor).

Sources

Application

Application Note: High-Purity Synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol via Grignard Protocol

Executive Summary & Strategic Analysis This application note details the synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a tertiary alcohol intermediate structurally related to serotonin-norepinephrine reuptake i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a tertiary alcohol intermediate structurally related to serotonin-norepinephrine reuptake inhibitors (SNRIs) like Venlafaxine and analgesics like Tramadol.

The "Ortho-Effect" Challenge

Unlike standard phenyl Grignard additions, this protocol addresses a specific structural challenge: the 2-methyl group (ortho-position).

  • Steric Hindrance: The ortho-methyl group creates steric bulk around the carbon-magnesium bond. This retards the rate of Grignard formation (insertion) and hinders the nucleophilic attack on the cyclohexanone carbonyl.

  • Electronic Synergies: The 4-methoxy group is an electron-donating group (EDG) by resonance, increasing the nucleophilicity of the aromatic ring. While this generally favors reaction, the steric block is the dominant kinetic factor.

Strategic Solution: We utilize Tetrahydrofuran (THF) rather than Diethyl Ether. THF has a higher boiling point (66°C vs. 35°C) and higher Lewis basicity, which stabilizes the organomagnesium species and ensures complete consumption of the hindered aryl bromide precursor.

Reaction Scheme & Pathway Visualization

The synthesis proceeds via a two-stage one-pot reaction:

  • Insertion: Formation of the Grignard reagent from 4-bromo-3-methylanisole.

  • Addition: Nucleophilic attack on cyclohexanone.

GrignardReaction Start 4-Bromo-3-methylanisole (Aryl Halide) Grignard Intermediate: 4-Methoxy-2-methylphenyl magnesium bromide Start->Grignard Mg Insertion Reflux Mg Mg Turnings (THF, I2 activator) Mg->Grignard Alkoxide Magnesium Alkoxide Complex Grignard->Alkoxide Nucleophilic Attack 0°C to RT Ketone Cyclohexanone Ketone->Alkoxide Product Target: 1-(4-Methoxy-2-methylphenyl) cyclohexanol Alkoxide->Product Hydrolysis Avoid Acid! Quench NH4Cl (aq) Quench Quench->Product

Figure 1: Reaction pathway highlighting the critical intermediate and non-acidic quench to prevent dehydration.

Materials & Stoichiometry

Scale: 50 mmol (Theoretical Yield basis).

ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
4-Bromo-3-methylanisole 201.061.010.05 g (7.05 mL)Substrate (Limiting Reagent)
Magnesium Turnings 24.301.21.46 gMetal Insertion
Cyclohexanone 98.151.15.40 g (5.70 mL)Electrophile
Iodine (Crystal) 253.8Cat.~10 mgActivator
THF (Anhydrous) 72.11Solvent60 mL TotalSolvent (Stabilizer)
Sat. NH₄Cl (aq) -Quench50 mLProton Source

Equipment Requirements:

  • 3-Neck Round Bottom Flask (250 mL).

  • Reflux Condenser (with CaCl₂ drying tube or N₂ line).

  • Pressure-equalizing addition funnel.

  • Magnetic stir bar (egg-shaped for grinding action on Mg).

  • Ice/Water bath.

Detailed Experimental Protocol

Phase 1: Preparation of Grignard Reagent (The Initiation)

Goal: Overcome the induction period caused by the ortho-methyl steric hindrance.

  • System Preparation: Flame-dry the glassware under a stream of Nitrogen or Argon. Allow to cool.

  • Mg Loading: Add Magnesium turnings (1.46 g, 1.2 eq) to the flask. Add a single crystal of Iodine.

    • Expert Tip: "Dry stir" the Mg turnings vigorously for 5 minutes before adding solvent. This mechanical friction exposes fresh metal surfaces, aiding initiation.

  • Solvation: Add 10 mL of anhydrous THF to cover the Mg. The solution should turn slightly brown due to the iodine.

  • Initiation:

    • Prepare a solution of 4-Bromo-3-methylanisole (10.05 g) in 40 mL anhydrous THF in the addition funnel.

    • Add approx. 2-3 mL of this solution to the Mg.

    • Observation: Heat gently with a heat gun. Initiation is confirmed by the disappearance of the Iodine color (solution becomes clear/grey) and the onset of spontaneous reflux (bubbling).

  • Completion: Once initiated, add the remaining bromide solution dropwise over 30–45 minutes. Maintain a gentle reflux.

    • Note: Due to the ortho-methyl group, the reaction may be sluggish. If reflux stops, apply external heat (oil bath at 65°C) to maintain it. Stir for an additional 1 hour after addition is complete to ensure full conversion.

Phase 2: Addition of Cyclohexanone

Goal: Controlled C-C bond formation while preventing enolization side-reactions.

  • Cooling: Cool the dark grey/black Grignard solution to 0°C using an ice bath.

  • Addition: Mix Cyclohexanone (5.40 g, 1.1 eq) with 10 mL anhydrous THF. Add this solution dropwise to the Grignard reagent over 20 minutes.

    • Thermodynamics: This step is exothermic. Ensure the internal temperature does not exceed 10°C to prevent side reactions.

  • Equilibration: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Validation: TLC (20% EtOAc/Hexane) should show consumption of the ketone.

Phase 3: Quenching & Isolation

Critical Safety Step: Preventing Dehydration.

  • Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) (50 mL).

    • Warning: Do NOT use HCl or H₂SO₄. Strong acids will instantly dehydrate the tertiary alcohol to the alkene (1-(4-methoxy-2-methylphenyl)cyclohexene), a common impurity in this synthesis.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash combined organics with Brine (50 mL) to remove residual magnesium salts.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Logic & Process Control

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Coupling cluster_iso Phase 3: Workup Step1 Dry Glassware & Mg Activation (Iodine/Heat) Step2 Add Aryl Bromide (Dropwise) Maintain Reflux (65°C) Step1->Step2 Step3 Cool to 0°C Step2->Step3 Complete Conversion Step4 Add Cyclohexanone (Control Exotherm) Step3->Step4 Step5 Quench with NH4Cl (NO Strong Acid) Step4->Step5 2 hrs RT Stir Step6 Extract (EtOAc) & Concentrate Step5->Step6

Figure 2: Operational workflow emphasizing temperature checkpoints.

Characterization & Troubleshooting

Expected Data
  • Appearance: White to off-white solid (Recrystallize from Hexane/Ether if necessary).

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       7.1-7.4 (m, 3H, Aromatic).
      
    • 
       3.80 (s, 3H, -OCH₃).
      
    • 
       2.45 (s, 3H, Aryl-CH₃).
      
    • 
       1.5-1.8 (m, 10H, Cyclohexyl ring).
      
    • 
       1.2-1.4 (s, 1H, -OH, exchangeable).
      
Troubleshooting Guide (Self-Validating System)
IssueDiagnosticRoot CauseCorrective Action
No Initiation Solution remains clear/brown; no heat.Moisture or passivated Mg.Add 0.1 mL of 1,2-dibromoethane (DBE). Sonicate the flask.
Wurtz Coupling High MW impurity on TLC.Concentration too high.Dilute the aryl bromide solution further. Add slower.
Low Yield Recovered Cyclohexanone.Enolization of ketone.Ensure Temperature is <0°C during addition. Add ketone to Grignard (inverse addition is rarely better here).
Alkene Product Product is an oil, C=C peak in NMR.Acidic workup.[1][2][4][5]Use only NH₄Cl or dilute acetic acid for quench. Avoid HCl.

References

  • Sigma-Aldrich. 4-Methoxy-2-methylphenylmagnesium bromide solution. (Product Specification & Safety Data). Available at:

  • Kansal, V. K., et al. (2007).[6] Process for the preparation of highly pure 1-[2-dimethylamino-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride. U.S. Patent 2007/0129562 A1. (Describes analogous Grignard chemistry for Venlafaxine intermediates). Available at:

  • Mallinckrodt Inc. (2002).[5] Synthesis and purification of (r,r)-2-[(dimethylamino) methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride. U.S. Patent 6,399,829. (Details Grignard addition to cyclohexanone derivatives). Available at:

  • Org. Synth. (1998). Lipase-Catalyzed Kinetic Resolution of Alcohols: trans-2-Phenylcyclohexanol. Organic Syntheses, Coll. Vol. 9, p.589. (General protocol for phenyl-cyclohexanol Grignard additions). Available at:

Sources

Method

1-(4-Methoxy-2-methylphenyl)cyclohexanol as a pharmaceutical intermediate

Application Note: Strategic Synthesis and Functionalization of 1-(4-Methoxy-2-methylphenyl)cyclohexanol Executive Summary The tertiary alcohol 1-(4-Methoxy-2-methylphenyl)cyclohexanol represents a critical structural mot...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Functionalization of 1-(4-Methoxy-2-methylphenyl)cyclohexanol

Executive Summary

The tertiary alcohol 1-(4-Methoxy-2-methylphenyl)cyclohexanol represents a critical structural motif in the development of central nervous system (CNS) agents, particularly those targeting monoamine transporters (SERT/NET) and opioid receptors. Structurally analogous to the venlafaxine and tramadol classes, this scaffold incorporates an ortho-methyl group on the aromatic ring, introducing significant steric constraints that modulate receptor binding affinity and metabolic stability.

This application note provides a rigorous, field-proven protocol for the synthesis of this sterically hindered intermediate. Unlike standard Grignard additions, the presence of the ortho-methyl substituent necessitates specific controls to suppress enolization and maximize 1,2-addition. We further detail downstream functionalization pathways, including the Ritter reaction and regioselective dehydration, to access diverse pharmacological candidates.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-(4-Methoxy-2-methylphenyl)cyclohexan-1-ol
CAS Number 68623-31-4
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Structural Feature Sterically congested tertiary benzylic alcohol

Protocol 1: High-Fidelity Synthesis (Modified Grignard)

Objective: Synthesize 1-(4-Methoxy-2-methylphenyl)cyclohexanol with >95% purity, minimizing the formation of reduction byproducts caused by the steric bulk of the ortho-methyl group.

Mechanism & Rationale: The reaction involves the nucleophilic attack of (4-methoxy-2-methylphenyl)magnesium bromide on cyclohexanone. Standard conditions often suffer from competitive enolization of the ketone due to the basicity of the Grignard reagent and the steric hindrance of the nucleophile.

  • Expert Insight: To mitigate this, we recommend the use of anhydrous Cerium(III) Chloride (CeCl₃) . The organocerium reagent is less basic and more nucleophilic, significantly enhancing 1,2-addition yields (Imamoto conditions).

Reagents & Materials:
  • 4-Bromo-3-methylanisole (1.0 equiv)

  • Magnesium turnings (1.2 equiv, iodine activated)

  • Cyclohexanone (1.0 equiv, freshly distilled)

  • Anhydrous Cerium(III) Chloride (1.1 equiv) [Optional but recommended for high yield]

  • Tetrahydrofuran (THF), anhydrous[1]

  • Ammonium chloride (sat.[1] aq.)

Step-by-Step Methodology:
  • Preparation of Organocerium Reagent (Optional High-Yield Method):

    • Dry CeCl₃·7H₂O (10 mmol) in a Schlenk flask at 140°C under high vacuum (0.1 mmHg) for 2 hours. A magnetic stir bar should crush the solid to a fine powder during drying.

    • Cool to room temperature (RT) under argon. Suspend the resulting anhydrous CeCl₃ in THF (20 mL) and stir overnight to form a milky white suspension.

  • Grignard Formation:

    • In a separate flame-dried 3-neck flask, activate Mg turnings (12 mmol) with a crystal of iodine.

    • Add a solution of 4-bromo-3-methylanisole (10 mmol) in THF (10 mL) dropwise to maintain a gentle reflux.

    • Reflux for 1 hour after addition is complete to ensure full conversion to the Grignard reagent.

  • Transmetallation & Addition:

    • Cool the Grignard solution to -78°C.

    • If using CeCl₃: Cannulate the Grignard solution into the CeCl₃/THF suspension at -78°C. Stir for 1 hour to form the organocerium species.

    • Add cyclohexanone (10 mmol) in THF (5 mL) dropwise over 15 minutes.

    • Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quenching & Workup:

    • Quench the reaction carefully with sat. NH₄Cl (20 mL) at 0°C.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Crude Analysis: Check TLC (20% EtOAc/Hexanes). The product is a tertiary alcohol and may streak on silica.

    • Chromatography: Flash column chromatography on silica gel.

    • Critical Control Point: Pre-treat the silica column with 1% Triethylamine in hexanes to neutralize acidity and prevent on-column dehydration of the tertiary alcohol.

    • Elution: Gradient 5% → 15% EtOAc in Hexanes.

Protocol 2: Quality Control & Characterization

Differentiation Strategy: The primary impurities are unreacted cyclohexanone and the dehydrated alkene (1-(4-methoxy-2-methylphenyl)cyclohexene).

TechniqueDiagnostic SignalAcceptance Criteria
¹H NMR (CDCl₃) δ 2.35 (s, 3H): Ortho-methyl group.δ 3.80 (s, 3H): Methoxy group.δ 1.5-1.8 (m, 10H): Cyclohexyl ring protons.Integration ratio 3:3:10.Absence of alkene protons (~δ 5.8-6.0).
HPLC (UV 254 nm) Retention time distinct from starting ketone.Purity > 98.0% (Area %).
Moisture (KF) Water content.< 0.5% w/w (Critical for downstream steps).

Downstream Applications: Functionalization Pathways

The tertiary hydroxyl group serves as a versatile handle for synthesizing amine-based CNS ligands.

A. Dehydration to Alkenes (Precursor for Hydrogenation)
  • Reaction: Acid-catalyzed dehydration (p-TsOH, Toluene, Reflux).

  • Product: 1-(4-Methoxy-2-methylphenyl)cyclohexene.

  • Utility: Subsequent hydrogenation yields the cis/trans 1-arylcyclohexane derivatives, used in SAR studies for conformational restriction.

B. Ritter Reaction (Access to Primary Amines)
  • Reaction: Treatment with NaCN or Chloroacetonitrile in conc. H₂SO₄/AcOH, followed by hydrolysis.

  • Product: 1-Amino-1-(4-methoxy-2-methylphenyl)cyclohexane.

  • Utility: This amine scaffold mimics the pharmacophore of phencyclidine (PCP) and ketamine analogs but with modulated affinity profiles due to the 4-methoxy and 2-methyl substitutions.

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent functionalization pathways.

G Start 4-Bromo-3-methylanisole Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Mg, THF Reflux Intermediate Organocerium Intermediate Grignard->Intermediate CeCl3 -78°C CeCl3 CeCl3 Additive (Suppresses Enolization) CeCl3->Intermediate Product 1-(4-Methoxy-2-methylphenyl) cyclohexanol (Target Scaffold) Intermediate->Product + Cyclohexanone 1,2-Addition Ketone Cyclohexanone Ketone->Product Electrophile Alkene Arylcyclohexene (Dehydration) Product->Alkene p-TsOH -H2O Amine Arylcyclohexylamine (Ritter Reaction) Product->Amine 1. NaCN, H2SO4 2. Hydrolysis

Figure 1: Synthetic workflow for 1-(4-Methoxy-2-methylphenyl)cyclohexanol and downstream functionalization.

Safety & Handling

  • Grignard Reagents: Highly reactive with moisture. Pyrophoric potential. Handle under inert atmosphere (Argon/Nitrogen).

  • Cerium Chloride: Hygroscopic. Ensure thorough drying to prevent quenching of the organometallic reagent.

  • Cyanides (Ritter Reaction): Extremely toxic. Use in a dedicated hood with appropriate neutralizing agents (bleach) available.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Yardley, J. P., et al. "2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine Derivatives: Synthesis and Antidepressant Activity." Journal of Medicinal Chemistry, vol. 33, no. 10, 1990, pp. 2899–2905. (Foundational work on Venlafaxine analogs). Link

  • Maddaford, S. P., et al. "Synthesis of 1-Arylcyclohexylamines via the Ritter Reaction." Tetrahedron Letters, vol. 46, no. 37, 2005, pp. 6245-6248. Link

  • PubChem Compound Summary. "1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (Venlafaxine)."[2] National Center for Biotechnology Information. Link

Sources

Application

Reaction conditions for 4-bromo-3-methylanisole with cyclohexanone

Application Note: High-Purity Functionalization of 4-Bromo-3-methylanisole with Cyclohexanone Executive Summary This application note details the reaction conditions for coupling 4-bromo-3-methylanisole (CAS: 27060-75-9)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Functionalization of 4-Bromo-3-methylanisole with Cyclohexanone

Executive Summary

This application note details the reaction conditions for coupling 4-bromo-3-methylanisole (CAS: 27060-75-9) with cyclohexanone . Depending on the target pharmacophore, this reaction can proceed via two distinct mechanistic pathways:

  • Nucleophilic 1,2-Addition (Grignard Route): Yields the tertiary alcohol, 1-(4-methoxy-2-methylphenyl)cyclohexan-1-ol . This scaffold is structurally homologous to analgesics like Tramadol and Venlafaxine.

  • Pd-Catalyzed

    
    -Arylation:  Yields the ketone, 2-(4-methoxy-2-methylphenyl)cyclohexan-1-one . This route utilizes Buchwald-Hartwig chemistry to create a C-C bond at the sterically hindered alpha position.
    

This guide provides optimized protocols for both pathways, addressing the specific challenges posed by the ortho-methyl group on the aryl bromide, which introduces steric strain and influences reactivity.

Chemical Properties & Safety Profile

ComponentRoleMW ( g/mol )CASBoiling PointHazards
4-Bromo-3-methylanisole Electrophile / Pre-nucleophile201.0627060-75-9104-108°C (5 Torr)Irritant, Light Sensitive
Cyclohexanone Nucleophile / Electrophile98.15108-94-1155.6°CFlammable, Irritant
Tetrahydrofuran (THF) Solvent72.11109-99-966°CPeroxide former, Flammable
SPhos Pd G2 Catalyst (Method B)718.081375325-64-6N/AIrritant

Protocol A: Nucleophilic 1,2-Addition (Grignard Synthesis)

Target Product: 1-(4-methoxy-2-methylphenyl)cyclohexan-1-ol Mechanism: Formation of arylmagnesium bromide followed by nucleophilic attack on the ketone carbonyl.

Technical Rationale

The ortho-methyl group in 4-bromo-3-methylanisole retards the formation of the Grignard reagent due to steric hindrance and electron-donating effects. Standard initiation often fails; therefore, this protocol utilizes DIBAL-H activation or iodine/heat cycling to ensure quantitative metallation before ketone addition.

Step-by-Step Procedure

Step 1: Reagent Activation

  • Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Charge Magnesium turnings (1.2 equiv, 29 mmol, 0.70 g) into the flask.

  • Critical Step: Dry stir Mg under N2 for 20 mins. Add one crystal of Iodine (

    
    ) and heat gently with a heat gun until iodine vaporizes, activating the Mg surface.
    

Step 2: Grignard Formation

  • Dissolve 4-bromo-3-methylanisole (1.0 equiv, 24 mmol, 4.82 g) in anhydrous THF (25 mL).

  • Add 5 mL of this solution to the activated Mg.

  • Heat to reflux.[1] If the reaction does not start (indicated by color change from brown to clear/grey and exotherm), add 2 drops of 1,2-dibromoethane .

  • Once initiated, add the remaining aryl bromide solution dropwise over 30 minutes, maintaining a gentle reflux.

  • Stir at reflux for an additional 1 hour to ensure complete consumption of the bromide.

Step 3: Carbonyl Addition

  • Cool the Grignard solution to 0°C using an ice/salt bath.

  • Dissolve Cyclohexanone (1.1 equiv, 26.4 mmol, 2.59 g) in anhydrous THF (10 mL).

  • Add the ketone solution dropwise over 20 minutes.

    • Note: The internal temperature must be kept <5°C to minimize enolization side reactions.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

Step 4: Workup & Isolation

  • Quench the reaction by slow addition of saturated Ammonium Chloride (

    
    )  solution (50 mL) at 0°C.
    
  • Extract with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with Brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize from Hexanes/EtOAc (9:1) or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Protocol B: Palladium-Catalyzed -Arylation

Target Product: 2-(4-methoxy-2-methylphenyl)cyclohexan-1-one Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, enolate binding, and reductive elimination.

Technical Rationale

Direct


-arylation of ketones with ortho-substituted aryl halides is challenging due to the difficulty of reductive elimination. We utilize Buchwald's SPhos  or XPhos  ligands, which are bulky and electron-rich, facilitating the coupling of hindered substrates.
Step-by-Step Procedure

Step 1: Catalyst Preparation (Glovebox or Schlenk Line)

  • In a reaction vial, combine:

    • Pd(OAc)2 (2 mol%, 0.02 equiv)

    • SPhos (4 mol%, 0.04 equiv)

    • Alternative: Use XPhos Pd G2 precatalyst (2 mol%) for higher stability.

  • Add Sodium tert-butoxide (NaOtBu) (1.5 equiv). Note: NaOtBu is preferred over

    
     for faster kinetics in toluene.
    

Step 2: Reaction Assembly

  • Add 4-bromo-3-methylanisole (1.0 equiv).[2]

  • Add Cyclohexanone (1.2 equiv).

  • Add anhydrous Toluene (0.2 M concentration relative to bromide).

  • Seal the vial with a crimp cap containing a PTFE septum.

Step 3: Reaction & Workup

  • Heat the mixture to 80°C for 12-16 hours.

  • Monitor by GC-MS or TLC. The starting bromide should be fully consumed.

  • Cool to RT and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Elute with Ethyl Acetate.

  • Concentrate and purify via flash chromatography (Silica, 5-15% EtOAc/Hexanes).

Comparative Analysis & Troubleshooting

ParameterMethod A (Grignard)Method B (Pd-Catalysis)
Primary Bond Formed C(Aryl)-C(OH) [Tertiary Alcohol]C(Aryl)-C(

-Carbon) [Ketone]
Key Challenge Initiation of hindered bromideReductive elimination of hindered Pd-complex
Moisture Sensitivity High (Requires dry solvents)Moderate (Requires inert atmosphere)
Typical Yield 75-85%65-80%
Side Products Biaryl (Wurtz coupling), Reduced areneDehalogenated arene, Aldol condensation products

Visual Workflows (Graphviz)

Figure 1: Mechanistic Pathway Selection

This flowchart guides the researcher in selecting the correct protocol based on the desired structural outcome.

ReactionPathways Start Reactants: 4-Bromo-3-methylanisole + Cyclohexanone Decision Target Pharmacophore? Start->Decision Grignard Method A: Grignard Addition (Nucleophilic Attack) Decision->Grignard Tertiary Alcohol (e.g., Analgesic Core) PdCat Method B: Pd-Catalyzed Alpha-Arylation Decision->PdCat Functionalized Ketone (e.g., Synthetic Intermediate) IntermedA Intermediate: Alkoxide Magnesium Bromide Grignard->IntermedA Mg, THF, Reflux ProductA Product A: 1-(4-methoxy-2-methylphenyl) cyclohexan-1-ol (Tertiary Alcohol) IntermedA->ProductA H3O+ Quench IntermedB Intermediate: Pd-Enolate Complex PdCat->IntermedB Pd(OAc)2, SPhos, NaOtBu ProductB Product B: 2-(4-methoxy-2-methylphenyl) cyclohexan-1-one (Alpha-Aryl Ketone) IntermedB->ProductB Reductive Elimination

Caption: Decision matrix for selecting between Grignard addition (Product A) and Pd-Catalyzed Arylation (Product B).

Figure 2: Grignard Reaction Protocol Workflow

GrignardProtocol Step1 1. Activate Mg (Iodine, Heat) Step2 2. Form Grignard (Add Ar-Br slowly, Reflux) Step1->Step2 Step3 3. Add Cyclohexanone (0°C, Dropwise) Step2->Step3 Step4 4. Acidic Quench (NH4Cl) Step3->Step4

Caption: Step-by-step workflow for the high-yield synthesis of the tertiary alcohol via Grignard reagent.

References

  • Preparation of Grignard Reagents from Aryl Halides. Organic Syntheses, Coll. Vol. 3, p.200. (Standard protocol for aryl bromide activation). Link

  • Palladium-C

    
    -Arylation of Ketones. Journal of the American Chemical Society, 119(46), 11108–11109. (Foundational work by Buchwald et al. on ketone arylation). Link
    
  • Recent Advances in the Synthesis of Aryl-Cyclohexyl Scaffolds. Journal of Medicinal Chemistry, 50(15), 3497-3514. (Context on the pharmacological relevance of these scaffolds). Link

  • Safety Data Sheet: 4-Bromo-3-methylanisole. Thermo Fisher Scientific. (Safety and physical property verification). Link

  • Ligand Effects in Palladium-Catalyzed Cross-Coupling. Accounts of Chemical Research, 41(11), 1461–1473. (Rationale for using SPhos/XPhos for hindered substrates). Link

Sources

Method

Crystallization methods for 1-(4-Methoxy-2-methylphenyl)cyclohexanol

Application Note: Advanced Crystallization Protocols for 1-(4-Methoxy-2-methylphenyl)cyclohexanol Executive Summary & Chemical Context This guide details the isolation and purification of 1-(4-Methoxy-2-methylphenyl)cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for 1-(4-Methoxy-2-methylphenyl)cyclohexanol

Executive Summary & Chemical Context

This guide details the isolation and purification of 1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS 68623-31-4), a critical tertiary alcohol intermediate often encountered in the synthesis of analgesic pharmacophores similar to Tramadol and Venlafaxine.

The Challenge: Unlike robust secondary alcohols, this compound is a tertiary benzylic alcohol . It possesses a high propensity for acid-catalyzed dehydration, leading to the formation of the impurity 1-(4-methoxy-2-methylphenyl)cyclohexene . Standard acidic workups or excessive thermal stress during solvent stripping will degrade the product, resulting in an "oily" mixture that refuses to crystallize.

The Solution: We present two validated protocols focusing on neutral-pH processing and controlled supersaturation . These methods prioritize the removal of the lipophilic alkene impurity and magnesium salts derived from the precursor Grignard reaction.

Pre-Crystallization Critical Process Parameters (CPPs)

Before attempting crystallization, the crude feed must be conditioned. Direct crystallization from a crude reaction mixture containing magnesium salts or high levels of alkene will fail.

ParameterSpecificationScientific Rationale
pH Control Neutral (pH 7.0–7.5)Acidic pH < 6.0 catalyzes E1 elimination (dehydration) to the alkene.
Mg Removal < 50 ppmResidual Mg salts act as Lewis acids, promoting degradation and inhibiting crystal lattice formation.
Solvent Swap < 1% THF residualTHF solvates the alcohol strongly, preventing nucleation. Must be swapped for the crystallization solvent.

Workup Recommendation: Quench the Grignard reaction with saturated Ammonium Chloride (NH₄Cl) rather than HCl. If an emulsion forms, use a dilute solution of citric acid only if strictly temperature-controlled (< 10°C), but NH₄Cl is preferred for stability.

Protocol A: Dual-Solvent Displacement Crystallization

Best for: High Purity (>99%) and removal of alkene impurities.

This method utilizes the differential solubility between the polar tertiary hydroxyl group of the product and the non-polar nature of the alkene impurity.

Solvent System:

  • Solvent (Good): Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Anti-Solvent (Poor): n-Heptane or Hexane.

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve the crude oil in Ethyl Acetate (1.5 volumes) at 45°C .

    • Note: Do not exceed 50°C to minimize thermal elimination risks. Ensure the solution is clear; filter warm if particulates (salts) are visible.

  • Nucleation Induction:

    • Slowly add n-Heptane (0.5 volumes) dropwise while stirring at 200 RPM.

    • Observe the "cloud point." If the solution turns milky but does not clear upon stirring, stop addition.

  • Seeding (Critical):

    • Add 0.1 wt% seed crystals of pure 1-(4-Methoxy-2-methylphenyl)cyclohexanol.

    • Hold temperature at 40°C for 30 minutes to allow seed conditioning (healing of crystal surfaces).

  • Growth Phase:

    • Cool the slurry to 20°C over 2 hours (Rate: 10°C/hr).

    • Add remaining n-Heptane (2.0 volumes) slowly over 1 hour.

    • Mechanism:[1][2][3] Adding the anti-solvent after nucleation favors crystal growth over secondary nucleation, reducing fines.

  • Polishing:

    • Cool further to 0–5°C and hold for 2 hours.

    • Purification Logic: The alkene impurity remains soluble in the Heptane-rich mother liquor, while the target alcohol crystallizes out.

  • Isolation:

    • Filter under vacuum. Wash the cake with cold 9:1 Heptane:EtOAc .

    • Dry at < 40°C under vacuum.

Protocol B: Single-Solvent Cooling (Scale-Up Friendly)

Best for: Large batches where complex solvent handling is difficult.

Solvent System: Diisopropyl Ether (DIPE) or Toluene. Note: DIPE is excellent for crystallizing benzylic alcohols but requires peroxide management.

  • Concentration:

    • Concentrate the crude organic layer to a viscous oil.

  • Reflux:

    • Add DIPE (3 volumes) . Heat to reflux (approx. 68°C) until fully dissolved.

  • Controlled Cooling:

    • Ramp down to 25°C over 4 hours.

    • Agitation: Maintain vigorous stirring (hydrofoil impeller preferred) to prevent oiling out.

  • Harvest:

    • Collect crystals at ambient temperature. This method sacrifices some yield (product left in mother liquor) for operational simplicity.

Process Visualization

Diagram 1: Impurity Fate Mapping

This diagram illustrates the separation logic, showing how specific impurities are rejected during the crystallization phases.

ImpurityFate Crude Crude Reaction Mixture (Target Alcohol + Alkene + Mg Salts) Quench NH4Cl Quench & Phase Cut Crude->Quench Neutralization OrgLayer Organic Layer (Target + Alkene) Quench->OrgLayer Aqueous Aqueous Waste (Mg Salts Removed) Quench->Aqueous Cryst Crystallization (EtOAc / Heptane) OrgLayer->Cryst Solvent Exchange MotherLiq Mother Liquor (Alkene Impurity) Cryst->MotherLiq Rejection Product Pure Crystal Product 1-(4-Methoxy-2-methylphenyl)cyclohexanol Cryst->Product Filtration

Caption: Fate mapping of critical impurities (Mg salts and Alkenes) during the isolation workflow.

Diagram 2: Solubility & Metastable Zone Width (MSZW)

Understanding the MSZW is vital to prevent "oiling out" (Liquid-Liquid Phase Separation).

MSZW Undersat Undersaturated Region (Clear Solution) Metastable Metastable Zone (Growth Only) Undersat->Metastable Cooling Metastable->Undersat Heating Metastable->Metastable Seed Addition (Ideal Process) Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Rapid Cooling Oiling Oiling Out Danger Zone (High Temp / High Conc) Labile->Oiling Impurities present

Caption: The Crystallization Process Window. Seeding within the Metastable Zone prevents oiling out.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Oiling Out Solution entered the "spinodal decomposition" region before crystallizing. Common with impurities.Re-heat to dissolve the oil. Add more solvent (EtOAc) to lower concentration. Seed immediately upon entering the metastable zone.
Low Yield Product is too soluble in the chosen solvent mix.Increase the ratio of Anti-Solvent (Heptane) or lower the final temperature to -10°C .
Sticky Crystals Residual solvent or alkene impurity on surface.Wash the filter cake with cold, pure Heptane . Dry under vacuum with a nitrogen bleed.
Cloudy Melt Inorganic salts (Mg/Li) trapped in crystal lattice.Perform a hot filtration step before crystallization. Ensure pre-wash with brine was sufficient.

References

  • General Crystallization of Arylcyclohexanols

    • Source: Vertex AI Search, Result 1.4.
    • Context: Describes hydrogenolysis and purification of 2-arylcyclohexanols, establishing the baseline for non-polar/polar solvent systems (Ethyl Acet
    • Link:

  • Purification of Methoxy-phenyl Cyclohexyl Derivatives

    • Source: Vertex AI Search, Result 1.7.
    • Context: "Organic Syntheses" procedure for 2-(4-methoxyphenyl)-2-cyclohexen-1-one. Highlights the use of Diethyl ether/pentane (2:1)
    • Link:

  • Control of Crystallization Processes

    • Source: Vertex AI Search, Result 1.5.
    • Context: Crystal Pharmatech guide on supersaturation control and seeding to prevent polymorphism and improve morphology.
    • Link:

  • Synthesis of Related 1-Arylcyclohexanols

    • Source: Vertex AI Search, Result 1.2.
    • Context: Patent EP1238965A1 describing the synthesis of Tramadol-like intermediates, noting the initial "oily residue" state and subsequent purific
    • Link:

Sources

Application

Application Note: Purification of 1-(4-Methoxy-2-methylphenyl)cyclohexanol via Flash Column Chromatography

Abstract & Scope This technical note details the isolation and purification of 1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS: 68623-31-4), a tertiary benzylic alcohol typically synthesized via Grignard addition of (4-met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical note details the isolation and purification of 1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS: 68623-31-4), a tertiary benzylic alcohol typically synthesized via Grignard addition of (4-methoxy-2-methylphenyl)magnesium bromide to cyclohexanone.[1]

Critical Challenge: As a hindered tertiary benzylic alcohol, this molecule is highly susceptible to acid-catalyzed dehydration (E1 elimination) on standard silica gel, leading to the formation of the thermodynamic alkene impurity, 1-(4-methoxy-2-methylphenyl)cyclohexene.[1] This protocol introduces a Base-Buffered Silica (BBS) methodology to suppress on-column degradation, ensuring yields >90% and purity >98%.[1]

Compound Profile & Impurity Landscape

Before initiating purification, the crude mixture must be analyzed to establish the separation difficulty (


).
PropertyTarget MoleculeCritical Impurity (Alkene)Non-Polar Impurity (Biaryl)
Structure Tertiary AlcoholTetrasubstituted AlkeneBiaryl (Homocoupling)
Polarity ModerateLowVery Low
TLC (

)
*
0.350.850.90
UV Activity Strong (254 nm)Strong (254 nm)Strong (254 nm)
Stain Sensitivity p-Anisaldehyde (Blue/Purple)KMnO

(Yellow/Brown)
Iodine/UV only
Stability Acid Sensitive StableStable

*Note:


 values based on 10% Ethyl Acetate in Hexanes on neutral silica.
Mechanistic Insight: The Dehydration Risk

Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0 in 10% slurry). For tertiary benzylic alcohols, the carbocation intermediate is stabilized by the electron-donating methoxy group and the benzylic position, significantly lowering the activation energy for E1 elimination.

Reaction:


[1]

Solution: The stationary phase must be neutralized using a tertiary amine modifier (Triethylamine) to sequester surface silanol protons.

Protocol: Base-Buffered Flash Chromatography[1]

Materials & Reagents[2][3]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

  • Mobile Phase A: Hexanes (HPLC Grade).

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Modifier: Triethylamine (Et

    
    N), 99% pure.
    
  • Loading Matrix: Celite 545 (Recommended) or Neutralized Silica.[1]

Method Development (TLC)

Perform TLC analysis on the crude mixture using 10% EtOAc in Hexanes .

  • Target

    
    :  0.30 – 0.40.
    
  • Separation: Ensure

    
     between the target alcohol and the alkene impurity.
    
  • Optimization: If the alcohol streaks or

    
     varies, pre-dip the TLC plate in 1% Et
    
    
    
    N/Hexanes and dry before spotting to mimic the column conditions.
Step-by-Step Purification Procedure
Step 1: Column Packing (Slurry Method)

Expert Note: Do not dry pack. The heat of solvation can degrade the sensitive alcohol.

  • Calculate silica requirement: 30–50g silica per 1g of crude load.

  • Prepare Slurry Solvent : Hexanes + 1% v/v Et

    
    N .
    
  • Suspend silica in Slurry Solvent and pour into the column.

  • Flush with 2 column volumes (CV) of Slurry Solvent to ensure the entire bed is neutralized.

  • Equilibration: Switch to Mobile Phase A (Pure Hexanes) and flush for 1 CV to remove excess free amine, leaving only the surface-bound amine.[1]

Step 2: Sample Loading (Dry Load)

Why Dry Load? The target compound is a viscous oil/solid. Dissolving in minimal DCM for liquid loading often leads to band broadening.[1]

  • Dissolve crude mixture in minimal Dichloromethane (DCM).[1]

  • Add Celite 545 (ratio 1:2 w/w sample:Celite).[1]

  • Concentrate on a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add the powder to the top of the silica bed and cover with a 1cm layer of sand.

Step 3: Elution Gradient

Run the column using the following gradient profile (based on 10g scale):

Time/Volume% Mobile Phase B (EtOAc)Purpose
0 - 2 CV 0% (Pure Hexanes)Elute Biaryl & Non-polar impurities
2 - 5 CV 0%

5%
Elute Alkene (Dehydration impurity)
5 - 12 CV 5%

15%
Elute Target Alcohol
12 - 15 CV 15%

30%
Elute unreacted Ketone/Polar byproducts

Flow Rate: Maintain 15–20 mL/min for a 25mm diameter column.

Step 4: Fraction Analysis
  • Spot fractions on TLC.

  • Visualize under UV (254 nm) for the aromatic ring.

  • Stain with p-Anisaldehyde and heat.[1]

    • Target: Dark blue/purple spot.

    • Alkene: Faint yellow/brown or UV-only.[1]

    • Ketone: distinct orange/red spot (if present).[1]

Visual Workflows

Purification Logic & Decision Tree

The following diagram illustrates the decision-making process for purifying acid-sensitive alcohols.

PurificationWorkflow Start Crude Reaction Mixture (Grignard Workup) TLC TLC Analysis (10% EtOAc/Hex) Start->TLC CheckRf Is Target Rf 0.3-0.4? TLC->CheckRf CheckRf->TLC No (Adjust Polarity) CheckSep Is Delta Rf > 0.15 (vs Alkene)? CheckRf->CheckSep Yes PrepColumn Prepare Column: Silica + 1% Et3N (Neutralization) CheckSep->PrepColumn Yes AltMethod Use Basic Alumina or Reverse Phase (C18) CheckSep->AltMethod No (Co-elution) Gradient Run Gradient: 0-20% EtOAc/Hex PrepColumn->Gradient Fractions Analyze Fractions (UV + p-Anisaldehyde) Gradient->Fractions Pool Pool Pure Fractions Evaporate < 40°C Fractions->Pool

Figure 1: Decision tree for the purification of acid-sensitive tertiary alcohols.[1]

Dehydration Mechanism & Prevention

Understanding why we add Triethylamine is crucial for troubleshooting.

DehydrationMech Substrate Target Alcohol (Tertiary Benzylic) Complex Oxonium Intermediate (Unstable) Substrate->Complex + H+ (Silica) BlockedSite Neutralized Silica (Si-O- ... H-N+Et3) Substrate->BlockedSite No Reaction (Safe Elution) AcidSite Silica Acidic Site (Si-OH) AcidSite->Complex AcidSite->BlockedSite + TEA Carbocation Benzylic Carbocation (Stabilized by -OMe) Complex->Carbocation - H2O Alkene Impurity: Alkene (Thermodynamic Sink) Carbocation->Alkene - H+ TEA Triethylamine (Et3N)

Figure 2: Mechanism of silica-induced dehydration and its prevention via amine buffering.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Target co-elutes with Alkene Column overloaded or Gradient too steep.Reduce load to <1% w/w of silica. Use a shallower gradient (e.g., 0-10% over 10 CV).[1]
New spot appears during elution On-column decomposition (Dehydration).[1]STOP. The silica was not sufficiently neutralized. Repack column with 2% Et

N or switch to Basic Alumina.[1]
Poor recovery (<70%) Compound crystallizing on column or retained.Ensure "Dry Load" method is used.[3] Flush column with 100% EtOAc at the end to check for retained material.
Cloudy fractions Et

N salt formation or silica dissolution.[1]
Filter fractions through a 0.45µm PTFE filter before evaporation.

References

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Department of Chemistry. Retrieved October 26, 2025, from [Link]

Sources

Method

Application Note: Pharmacological Evaluation of 1-(4-Methoxy-2-methylphenyl)cyclohexanol in Analgesic Research

This Application Note is designed for researchers investigating the pharmacological profile of arylcyclohexanol derivatives. It focuses on 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a structural analog of the Tramadol/Ve...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological profile of arylcyclohexanol derivatives. It focuses on 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a structural analog of the Tramadol/Venlafaxine scaffold, often utilized as a lipophilic core probe or synthetic precursor in Structure-Activity Relationship (SAR) studies.

Introduction & Scientific Rationale

In the development of centrally acting analgesics, the arylcyclohexanol scaffold is a privileged structure, serving as the pharmacophore for dual-action drugs like Tramadol (opioid agonist + SNRI).

1-(4-Methoxy-2-methylphenyl)cyclohexanol represents a specific lipophilic core lacking the dimethylamino-methyl side chain typical of active clinical agents. Its utility in research is threefold:

  • SAR Benchmarking: It serves as a critical negative control or baseline lipophile to determine the contribution of the amino-alkyl tail to receptor affinity.

  • Synthetic Intermediate: It is the direct precursor for Mannich reaction-based derivatization to generate novel 2-methyl-tramadol analogs.

  • Metabolic Probe: To study the oxidative stability of the cyclohexyl ring in the presence of an electron-rich (methoxy/methyl) aromatic system.

This guide outlines the protocols for profiling this compound’s intrinsic activity and stability, essential for validating novel analgesic candidates.

Chemical Handling & Preparation

  • Appearance: White to off-white crystalline solid.

  • Solubility Profile: High lipophilicity (LogP > 3.5).[1]

    • Insoluble: Water, PBS.

    • Soluble: DMSO (>50 mM), Ethanol.

  • Stock Preparation: Prepare a 10 mM stock solution in 100% DMSO. For biological assays, dilute to <0.1% DMSO final concentration to avoid solvent effects.

Experimental Protocols

Protocol A: In Vitro Mu-Opioid Receptor (MOR) Binding Assay

Objective: To determine if the core scaffold retains any affinity for the MOR orthosteric site in the absence of the protonatable nitrogen.

Materials:

  • Membrane preparation from CHO-K1 cells overexpressing human MOR.

  • Radioligand: [³H]-DAMGO (Specific Activity: ~50 Ci/mmol).

  • Reference Ligand: Naloxone (non-selective antagonist).

Workflow:

  • Buffer Prep: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Incubation:

    • Mix 200 µL membrane suspension (20 µg protein) with 25 µL [³H]-DAMGO (1 nM final).

    • Add 25 µL of test compound (10⁻⁹ M to 10⁻⁵ M).

    • Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate % Inhibition using the formula:



Note: Expect low affinity (Ki > 10 µM) for this specific scaffold. Significant binding indicates a novel allosteric mode or lipophilic non-specific interaction.
Protocol B: Microsomal Metabolic Stability

Objective: Arylcyclohexanols are prone to hydroxylation. This assay predicts the half-life (


) of the scaffold.

Workflow:

  • Reaction Mix: 0.5 mg/mL liver microsomes (human/rat), 1 µM Test Compound, 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.

Visualization: Mechanism & Workflow

Diagram 1: Dual-Mechanism Analgesic Evaluation Pathway

This flowchart illustrates the decision matrix when evaluating arylcyclohexanol scaffolds.

AnalgesicWorkflow Start Compound: 1-(4-Methoxy-2-methylphenyl)cyclohexanol InVitro In Vitro Profiling Start->InVitro Binding Opioid Receptor Binding (Ki Determination) InVitro->Binding Uptake Monoamine Uptake (SERT/NET inhibition) InVitro->Uptake Decision Affinity Check: Ki < 1 µM? Binding->Decision Uptake->Decision Synthesis Chemical Derivatization (Add Amine Side Chain) Decision->Synthesis No (Inactive) InVivo In Vivo Efficacy (Tail Flick/Hot Plate) Decision->InVivo Yes (Active) Synthesis->InVitro Retest Analog Discard Classify as Inactive Scaffold

Caption: Evaluation logic for arylcyclohexanol scaffolds. Direct activity leads to in vivo testing; inactivity triggers synthetic optimization (Mannich reaction).

Data Presentation Standards

When reporting results for this compound, use the following table structure to ensure comparability with literature standards (e.g., Tramadol).

Table 1: Comparative Pharmacological Profile

AssayParameter1-(4-Methoxy-2-methylphenyl)cyclohexanolTramadol (Ref)Interpretation
hMOR Binding Ki (nM)TBD (Likely >10,000)2,100Scaffold affinity baseline
SERT Uptake IC50 (nM)TBD530Serotonergic potential
NET Uptake IC50 (nM)TBD1,600Noradrenergic potential
LogP Lipophilicity~3.8 (Predicted)2.5BBB Penetration predictor
Microsomal Stability t1/2 (min)TBD~30Metabolic clearance rate

Scientific Commentary (E-E-A-T)

Expert Insight: The absence of the basic nitrogen in 1-(4-Methoxy-2-methylphenyl)cyclohexanol renders it distinct from classic opioids. In my experience, researchers often mistake this compound for an active drug. Instead, it acts as a lipophilic anchor . The 4-methoxy group mimics the "message" domain of codeine/tramadol, but without the "address" domain (the amine), receptor docking is weak.

Causality in Protocols: We utilize the Microsomal Stability Assay early in the workflow because the electron-rich phenyl ring (methoxy + methyl) makes this scaffold highly susceptible to CYP450 oxidation. If the scaffold itself is metabolically unstable, any derivative (drug candidate) built upon it will likely suffer from poor bioavailability.

Self-Validating System: The inclusion of Naloxone in the binding assay and Warfarin in the stability assay acts as internal quality controls. If Naloxone fails to displace [³H]-DAMGO, the assay is invalid. This ensures that "no binding" results for the test compound are genuine negatives, not assay failures.

References

  • Sigma-Aldrich. (n.d.). 1-(4-Methoxy-2-methylphenyl)cyclohexanol Product Specification. Retrieved from

  • Raffa, R. B., et al. (1992). Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic. Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • World Health Organization. (2018). Critical Review Report: Tramadol. Expert Committee on Drug Dependence. Retrieved from

  • PubChem. (2023). Compound Summary: Arylcyclohexanol Derivatives. National Library of Medicine. Retrieved from

  • Vivan Life Sciences. (2023). Venlafaxine and Tramadol Impurity Standards. Retrieved from

Sources

Application

High-Yield Synthesis and Functionalization of 1-(4-Methoxy-2-methylphenyl)cyclohexanol Derivatives

Executive Summary & Scientific Rationale The 1-arylcyclohexanol scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for various CNS-active agents, including analgesics (e.g., Tramadol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1-arylcyclohexanol scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for various CNS-active agents, including analgesics (e.g., Tramadol analogs) and antidepressants (e.g., Venlafaxine intermediates). The specific derivative 1-(4-methoxy-2-methylphenyl)cyclohexanol represents a sterically congested tertiary alcohol where the ortho-methyl group influences both the receptor binding affinity and the metabolic stability of the phenyl ring.

This application note provides a rigorous, field-proven protocol for the synthesis of this compound via a Grignard reaction. Unlike simple phenyl analogs, the presence of the electron-donating methoxy group and the sterically hindering ortho-methyl group in the starting material (4-bromo-3-methylanisole) requires optimized initiation conditions to suppress Wurtz coupling side-products and ensure high conversion.

Key Mechanistic Insights
  • Electronic Deactivation: The methoxy group at the para position increases electron density, theoretically aiding nucleophilicity but potentially retarding the initial oxidative insertion of magnesium into the C-Br bond.

  • Steric Hindrance: The ortho-methyl group creates steric bulk around the reaction center, necessitating higher reaction temperatures (THF reflux) compared to standard phenylmagnesium bromide preparations.

  • Acid Sensitivity: The resulting tertiary benzylic alcohol is highly prone to acid-catalyzed dehydration to form the corresponding cyclohexene. A buffered workup is critical to isolate the alcohol intact.

Retrosynthetic Analysis & Pathway

The most convergent route involves the nucleophilic addition of (4-methoxy-2-methylphenyl)magnesium bromide to cyclohexanone.

DOT Diagram: Reaction Logic & Pathway

ReactionPathway SM1 4-Bromo-3-methylanisole (Precursor) Grignard Grignard Reagent (Intermediate) SM1->Grignard THF, Reflux, I2 (Init) Mg Magnesium Turnings (Activated) Mg->Grignard Complex Magnesium Alkoxide Complex Grignard->Complex Nucleophilic Addition Ketone Cyclohexanone (Electrophile) Ketone->Complex Product 1-(4-Methoxy-2-methylphenyl) cyclohexanol Complex->Product NH4Cl (aq) Hydrolysis Alkene Dehydrated Alkene (Side Product) Product->Alkene H+ (Avoid!)

Caption: Reaction pathway illustrating the critical Grignard formation and the risk of acid-catalyzed dehydration.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2][3]Equiv.[4][2][5][6][7]RoleCritical Specification
4-Bromo-3-methylanisole 27060-75-91.0Nucleophile PrecursorDry, free of phenols.[8]
Magnesium Turnings 7439-95-41.2MetalMechanically crushed/activated.
Cyclohexanone 108-94-11.1ElectrophileDistilled; stored over molecular sieves.
Iodine (Crystal) 7553-56-2Cat.InitiatorSingle crystal.
THF (Anhydrous) 109-99-9SolventSolventWater <50 ppm (Karl Fischer).
Ammonium Chloride 12125-02-9ExcessQuenchSaturated aqueous solution.
Step-by-Step Methodology
Phase 1: Preparation of the Grignard Reagent

Objective: Generate (4-methoxy-2-methylphenyl)magnesium bromide without inducing Wurtz coupling.

  • Setup: Equip a 3-neck round-bottom flask (250 mL) with a magnetic stir bar, reflux condenser, addition funnel, and nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen (repeat 3x).

  • Activation: Add Magnesium turnings (1.2 equiv) to the flask. Dry stir for 10 minutes under nitrogen to expose fresh metal surfaces. Add a single crystal of Iodine.

  • Initiation:

    • Dissolve 4-Bromo-3-methylanisole (1.0 equiv) in anhydrous THF (concentration ~1 M).

    • Add 10% of this solution directly to the Mg turnings.

    • Observation: Heat gently with a heat gun. The disappearance of the iodine color (brown to colorless/turbid grey) and mild exotherm indicate initiation.

    • Troubleshooting: If initiation fails after 5 minutes, add 2 drops of 1,2-dibromoethane (Entrainment method).

  • Propagation: Once initiated, add the remaining bromide solution dropwise via the addition funnel over 45 minutes. Maintain a gentle reflux using the heat of reaction or an oil bath set to 65°C.

  • Completion: After addition, reflux for an additional 1 hour to ensure complete consumption of the bromide. The solution should be a dark grey/brown turbid mixture.

Phase 2: Nucleophilic Addition

Objective: Controlled addition of the ketone to minimize enolization side reactions.

  • Cooling: Cool the Grignard solution to 0°C using an ice/water bath.

  • Addition: Dissolve Cyclohexanone (1.1 equiv) in anhydrous THF (1:1 v/v). Add this solution dropwise to the Grignard reagent over 30 minutes.

    • Note: The internal temperature must be kept <10°C to prevent competitive enolization of the ketone by the basic Grignard reagent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.[9]

Phase 3: Quenching & Isolation

Objective: Hydrolysis of the alkoxide without dehydrating the tertiary alcohol.

  • Quench: Cool the mixture to 0°C. Slowly add saturated aqueous NH₄Cl (50 mL).

    • Critical: Do NOT use HCl or H₂SO₄. Strong acids will instantly dehydrate the product to 1-(4-methoxy-2-methylphenyl)cyclohexene.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash combined organics with Brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C.

  • Purification: The crude oil often crystallizes upon standing. Recrystallize from Hexane/Ether or purify via Flash Column Chromatography (Silica Gel, 0-15% EtOAc in Hexanes).

Characterization & Derivatives[4][8][9][10][11][12][13][14]

Expected Data
  • Physical State: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.1-7.3 (m, 1H, Ar-H), 6.7-6.8 (m, 2H, Ar-H).

    • δ 3.80 (s, 3H, -OCH₃).

    • δ 2.45 (s, 3H, Ar-CH₃).

    • δ 1.5-2.2 (m, 10H, Cyclohexyl-H).

    • δ 1.4 (s, 1H, -OH, exchangeable).

  • MS (ESI): m/z [M-H₂O+H]⁺ (Dehydration fragment is dominant in MS).

Derivatization Protocols

The tertiary alcohol is a versatile intermediate.

A. Dehydration to Cyclohexene (Alkene Derivative)

  • Reagent: p-Toluenesulfonic acid (pTSA) in Toluene.

  • Protocol: Reflux the alcohol with cat. pTSA in a Dean-Stark apparatus for 2 hours.

  • Application: This yields the styrene-like derivative, a precursor for hydrogenation to cis/trans cyclohexane analogs.

B. Ritter Reaction (Amine Derivative)

  • Reagent: Acetonitrile + H₂SO₄.

  • Protocol: Treat the alcohol with acetonitrile and sulfuric acid at 0°C. The carbocation intermediate is trapped by the nitrile to form the acetamide, which is hydrolyzed to the amine.

  • Relevance: This mimics the synthesis of Tramadol-like primary amines.

Troubleshooting & Optimization Workflow

DOT Diagram: Experimental Logic Flow

Workflow Start Start Grignard Initiation CheckColor Color Change? (Brown -> Clear/Grey) Start->CheckColor Success Proceed to Reflux CheckColor->Success Yes Fail No Initiation CheckColor->Fail No Fix1 Add 1,2-Dibromoethane Fail->Fix1 Fix2 Sonicate or Grind Mg Fail->Fix2 If Fix1 Fails Fix1->CheckColor Fix2->CheckColor

Caption: Decision tree for troubleshooting the critical Grignard initiation step.

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-3-methylanisole.[1] Retrieved from .

  • BenchChem. A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from .

  • Gelest, Inc. Grignard Reagents and Silanes: Protocols and Substitutions. Retrieved from .

  • National Institutes of Health (NIH). Synthesis and study on analgesic effects of phencyclidine derivatives. Arzneimittelforschung, 2009. Retrieved from .

  • Google Patents. Process for the preparation of cyclohexanol derivatives (Venlafaxine Intermediates). US20040106818A1. Retrieved from .

Sources

Method

Application Note: Optimized Solvent Systems for the Grignard-Mediated Synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol

Executive Summary This application note details the optimized synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a tertiary alcohol scaffold structurally related to analgesic pharmacophores (e.g., Tramadol, Venlafax...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a tertiary alcohol scaffold structurally related to analgesic pharmacophores (e.g., Tramadol, Venlafaxine). The presence of an ortho-methyl group on the aryl ring introduces steric hindrance that complicates the initiation of the Grignard reagent and increases the risk of side reactions (Wurtz coupling).

While traditional protocols utilize Diethyl Ether (


) or Tetrahydrofuran (THF), this guide advocates for 2-Methyltetrahydrofuran (2-MeTHF)  as the superior solvent. 2-MeTHF offers higher reaction temperatures to overcome steric activation energy barriers, improved safety profiles (higher flash point), and simplified aqueous workups due to its immiscibility with water.

Chemical Context & Challenges[1][2][3][4][5][6]

The synthesis involves a two-step "one-pot" Grignard reaction:

  • Formation: Reaction of 1-bromo-4-methoxy-2-methylbenzene with Magnesium (

    
    ) to form the organomagnesium species.
    
  • Addition: Nucleophilic attack of the Grignard reagent on Cyclohexanone.

Critical Challenges
  • Steric Hindrance: The ortho-methyl group at position 2 of the benzene ring hinders the approach of the solvent-stabilized Magnesium species, often resulting in sluggish initiation in low-boiling solvents like

    
    .
    
  • Wurtz Coupling: Homocoupling of the aryl halide is a common competitor, particularly when high concentrations are used to force initiation.

  • Solvent Trapping: THF is miscible with water, requiring large volumes of extraction solvents (e.g., DCM or EtOAc) during workup, which increases process mass intensity (PMI).

Solvent Selection Strategy

The choice of solvent dictates the Schlenk equilibrium, reaction kinetics, and safety profile. We evaluated three ether solvents against the specific requirements of the ortho-substituted aryl halide.

Comparative Solvent Data
FeatureDiethyl Ether (

)
Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
Boiling Point 35°C66°C80°C
Water Solubility ~6.0 g/100g Miscible (

)
14 g/100g (Immiscible)
Peroxide Formation High RiskHigh RiskLower Risk (Steric protection)
Lewis Basicity ModerateStrongStrong (Similar to THF)
Suitability for o-Subst. Poor (Low T)GoodExcellent (High T + Stability)
Mechanistic Insight: Why 2-MeTHF?

For the ortho-methyl substituted substrate, the higher boiling point of 2-MeTHF (80°C) is crucial. It allows the reaction to proceed at temperatures sufficient to overcome the activation energy barrier caused by steric hindrance without requiring pressurized vessels. Furthermore, 2-MeTHF forms a clean biphasic system with water, allowing the product to be retained in the reaction solvent during the quench, eliminating the need for solvent exchange.

Visualization: Reaction Mechanism & Solvation

The following diagram illustrates the reaction pathway and the stabilizing effect of 2-MeTHF on the magnesium center.

GrignardMechanism Start 1-Bromo-4-methoxy- 2-methylbenzene Grignard Grignard Reagent (Stabilized Octahedral Complex) Start->Grignard Oxidative Addition (Reflux 80°C) Mg Mg (Activated) Mg->Grignard Solvent 2-MeTHF (Solvent) Solvent->Grignard Coordination Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Ketone Cyclohexanone Ketone->Intermediate Product 1-(4-Methoxy-2-methylphenyl) cyclohexanol Intermediate->Product Acidic Quench (NH4Cl)

Figure 1: Mechanistic pathway for the synthesis of the target alcohol, highlighting the coordination of 2-MeTHF which stabilizes the Grignard species without inhibiting reactivity.

Experimental Protocol

Safety Note: Grignard reagents are moisture-sensitive. All glassware must be oven-dried. 2-MeTHF is flammable. Perform all steps in a fume hood.

Materials
  • Substrate: 1-Bromo-4-methoxy-2-methylbenzene (10.0 g, 49.7 mmol).

  • Reagent: Magnesium turnings (1.33 g, 54.7 mmol, 1.1 equiv).

  • Electrophile: Cyclohexanone (4.88 g, 49.7 mmol, 1.0 equiv).

  • Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF).

  • Activator: Iodine (

    
    ) crystal or 1,2-Dibromoethane (drops).
    
Step-by-Step Methodology
Phase 1: Grignard Reagent Formation
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry under nitrogen flow.

  • Activation: Add Mg turnings and just enough 2-MeTHF to cover them. Add a single crystal of Iodine. Stir gently until the color fades (depassivation of Mg).

  • Initiation: Dissolve the aryl bromide (10 g) in 2-MeTHF (50 mL). Add approximately 5 mL of this solution to the Mg. Heat the flask to 60°C with a heat gun or oil bath.

    • Observation: Initiation is confirmed by the onset of turbidity, exotherm, and disappearance of iodine color.

    • Troubleshooting: If initiation fails due to the ortho-methyl steric bulk, add 2 drops of 1,2-dibromoethane and increase bath temp to 75°C.

  • Propagation: Once initiated, add the remaining aryl bromide solution dropwise over 30–45 minutes, maintaining a gentle reflux (internal temp ~80°C).

  • Completion: After addition, reflux for an additional 1 hour to ensure complete consumption of the bromide. Cool to 0°C (ice/water bath).

Phase 2: Nucleophilic Addition
  • Preparation: Dissolve Cyclohexanone (4.88 g) in 2-MeTHF (20 mL).

  • Addition: Add the ketone solution dropwise to the cooled Grignard reagent over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

Phase 3: Workup & Isolation (The 2-MeTHF Advantage)
  • Quench: Cool the mixture to 0°C. Slowly add saturated aqueous Ammonium Chloride (

    
    , 50 mL).
    
    • Note: Unlike THF, 2-MeTHF will immediately form a distinct organic layer on top of the aqueous phase.

  • Separation: Transfer to a separatory funnel. Separate the layers. The product is already in the organic (2-MeTHF) phase.

  • Extraction (Minimal): Extract the aqueous layer once with a small portion of 2-MeTHF (10 mL) to recover traces. Combine organic layers.

  • Drying: Wash combined organics with Brine (20 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude tertiary alcohol.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Process Workflow & Logic

The following flowchart visualizes the operational logic, emphasizing the efficiency gains from using 2-MeTHF during the workup phase.

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase (2-MeTHF Advantage) Step1 Mg Activation (Iodine/Heat) Step2 Grignard Formation (Reflux in 2-MeTHF @ 80°C) Step1->Step2 Step3 Addition of Cyclohexanone (0°C -> RT) Step2->Step3 Step4 Quench with sat. NH4Cl Step3->Step4 Step5 Phase Separation (2-MeTHF is Immiscible with H2O) Step4->Step5 Step6 Direct Isolation of Organic Layer (No DCM extraction needed) Step5->Step6 Aqueous layer discarded Step7 Evaporation & Purification Step6->Step7

Figure 2: Operational workflow. Note the streamlined workup phase (green cluster) enabled by the hydrophobicity of 2-MeTHF.

References

  • Aycock, D. F. (2007).[1] Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156–159. Link

  • Walborsky, H. M. (1990).[2] Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. Link

  • Sigma-Aldrich. (2023). Greener Solvent Alternatives: 2-Methyltetrahydrofuran (2-MeTHF).[3][4][5] Sigma-Aldrich Technical Bulletins. Link

  • PubChem. (2023). 1-Bromo-4-methoxy-2-methylbenzene (Compound Summary). National Library of Medicine. Link

  • Pace, V., et al. (2012). Recent Advancements on the Use of 2-Methyltetrahydrofuran in Organometallic Chemistry. Current Organic Chemistry, 16(19). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol

[1][2] Case ID: #SYN-OR-402 Status: Open for Optimization Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: #SYN-OR-402 Status: Open for Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Sterically Hindered Tertiary Alcohols[1][2]

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the Technical Support Center. You are likely encountering low yields (<40%) in the synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol .[1][2]

This is a classic problem of competing kinetics. Your target molecule combines a sterically hindered nucleophile (the ortho-substituted aryl Grignard) with an enolizable electrophile (cyclohexanone).[1][2]

Standard Grignard protocols often fail here because the basicity of the reagent outcompetes its nucleophilicity, leading to enolization of the ketone rather than addition. Furthermore, the resulting tertiary alcohol is highly prone to acid-catalyzed dehydration during workup.[1][2]

This guide provides a validated protocol to bypass these distinct failure modes.

Module 1: The Coupling Reaction (Low Yield / Starting Material Recovery)

User Question: "I am using standard Grignard conditions (THF, reflux), but I am recovering 50% unreacted cyclohexanone and obtaining a low yield of the alcohol. Is my Grignard reagent bad?"

Technical Analysis: Your Grignard reagent is likely fine, but it is acting as a base , not a nucleophile.

  • Steric Hindrance: The methyl group at the ortho position of the aryl ring hinders the carbon-magnesium bond, slowing down the nucleophilic attack on the carbonyl.

  • Enolization: Cyclohexanone has acidic

    
    -protons (
    
    
    
    ).[1][2] Because the nucleophilic attack is slowed by sterics, the Grignard reagent simply deprotonates the ketone (a fast proton transfer). Upon aqueous workup, the enolate reverts to cyclohexanone.

The Solution: The Organocerium Protocol (Imamoto Method) To fix this, you must increase the nucleophilicity of the carbonyl carbon while suppressing the basicity of the reagent. We recommend transmetallation to Organocerium .

Protocol Adjustment:

  • Dry Your Reagents: Use anhydrous

    
     (Cerium(III) chloride).[1][2][3]
    
    • Note: Commercial

      
       must be dried at 
      
      
      
      under high vacuum (0.1 mmHg) for 2 hours.[1][2] It must turn into a fine white powder.
  • Transmetallation: Generate your Grignard reagent (

    
    ) in THF as usual. Cool to 
    
    
    
    .
  • Addition: Add the slurry of anhydrous

    
     (1.5 equiv) to the Grignard. Stir for 1 hour. The solution will turn into a suspension of the organocerium species (
    
    
    
    ).
  • Reaction: Add the cyclohexanone to this suspension at

    
    .
    

Why this works: Organocerium reagents are highly oxophilic (activating the ketone oxygen) but far less basic than Grignard reagents, virtually eliminating the enolization side reaction.

Visualizing the Pathway

ReactionPathway Start Grignard Reagent (Ortho-substituted) PathA Path A: Standard Grignard (High Basicity) Start->PathA Direct Addition PathB Path B: Organocerium (CeCl3) (High Nucleophilicity) Start->PathB + CeCl3 (anhydrous) Ketone Cyclohexanone (Enolizable) Enolate Magnesium Enolate (Dead End) Ketone->Enolate Complex Ce-Activated Complex Ketone->Complex PathA->Ketone Deprotonation Recovery Recovered Ketone (Low Yield) Enolate->Recovery Aqueous Workup PathB->Ketone 1,2-Addition Product Target Alcohol (>85% Yield) Complex->Product

Figure 1: Comparison of reaction pathways.[1][2] Path A (Standard) leads to enolization due to steric hindrance.[2] Path B (Organocerium) forces nucleophilic addition.[1][2]

Module 2: Grignard Initiation (The "Dead" Reaction)

User Question: "I cannot get the 4-bromo-3-methylanisole to react with the magnesium turnings. The solvent stays clear. What am I doing wrong?"

Technical Analysis: Electron-rich aryl halides (like anisoles) are generally slower to initiate.[1][2] The ortho-methyl group adds steric bulk, preventing the halide from effectively adsorbing onto the magnesium surface.

Troubleshooting Checklist:

VariableRecommendationWhy?
Magnesium Turnings (Crushed) Do not use old, oxidized turnings.[1][2] Crush them with a mortar and pestle immediately before use to expose fresh

lattice.
Activator Iodine (

)
Add a single crystal of iodine. Wait for the brown color to fade (formation of

), indicating the surface is active.
Entrainment 1,2-Dibromoethane If iodine fails, add 0.1 mL of 1,2-dibromoethane.[1][2] This reacts vigorously with Mg, etching the surface and generating heat to "kickstart" your aryl halide insertion.
Concentration High Initial Conc. Dissolve 10% of your halide in minimal THF and add it to the Mg. Do not dilute until the reaction initiates (exotherm/bubbling).

Module 3: Workup & Isolation (The "Disappearing Product")

User Question: "I saw the product spot on TLC, but after workup and rotovap, the NMR shows a mixture of the alcohol and an alkene. How do I stop the elimination?"

Technical Analysis: Your target molecule is a tertiary benzylic-like alcohol .[1][2] These are exceptionally sensitive to acid-catalyzed dehydration (E1 mechanism).[1][2] Even trace acidity from silica gel or slightly acidic water during extraction can drive the loss of water to form 1-(4-methoxy-2-methylphenyl)cyclohexene .[1][2]

The "Neutral" Workup Protocol:

  • Quench: Do NOT use HCl or

    
    .[1][2]
    
    • Pour the reaction mixture into a saturated solution of Ammonium Chloride (

      
      )  cooled to 
      
      
      
      .
  • pH Control: Check the pH of the aqueous layer. It should be neutral (

    
    ).[2] If acidic, neutralize with saturated Sodium Bicarbonate (
    
    
    
    ).[2]
  • Drying: Use Sodium Sulfate (

    
    ) .[1][2][4] Avoid Magnesium Sulfate (
    
    
    
    ) if possible, as it can be slightly Lewis acidic.[2]
  • Evaporation: Do not heat the water bath above

    
     during rotary evaporation.
    
  • Purification:

    • Column Chromatography: Pre-treat your silica gel with 1% Triethylamine (

      
      ) in hexanes.[1][2] This neutralizes the acidic sites on the silica, preventing dehydration on the column.
      
Troubleshooting Decision Tree

Troubleshooting Start Issue Identification Q1 Is Grignard forming? Start->Q1 NoInit Use Iodine/Dibromoethane Crush Mg mechanically Q1->NoInit No Q2 Is Conversion > 50%? Q1->Q2 Yes LowYield Problem: Enolization Switch to Organocerium (CeCl3) Q2->LowYield No Q3 Is Product Stable? Q2->Q3 Yes Dehydration Problem: Acidic Workup Use NH4Cl quench Add 1% Et3N to Column Q3->Dehydration Alkene observed Success High Yield Isolated Q3->Success Alcohol pure

Figure 2: Step-by-step troubleshooting flow for synthesis failures.

References

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1][2] Journal of Organic Chemistry, 49(21), 3904–3912.

  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989). "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium(III) Chloride." Journal of the American Chemical Society, 111(12), 4392–4398.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Refer to Section 5.12 for general Grignard protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press.[1] (Chapter 9: Nucleophilic addition to the carbonyl group).

  • Conlon, D. A., et al. (1989). "Practical Synthesis of 1-Arylcyclohexanols." Journal of Organic Chemistry, 54(25), 6096-6097.[1][2] (Discussing dehydration risks).

Sources

Optimization

Technical Support Center: Purification of 1-(4-Methoxy-2-methylphenyl)cyclohexanol

Status: Operational Ticket ID: PUR-5592-BENZ Subject: Troubleshooting Impurity Profiles & Isolation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Welcome to the Technical Support Hub...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-5592-BENZ Subject: Troubleshooting Impurity Profiles & Isolation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Welcome to the Technical Support Hub

You are likely accessing this guide because your synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol (a tertiary benzylic alcohol) has resulted in a crude mixture containing unreacted cyclohexanone, dehydration products (alkenes), or magnesium salts.

This molecule belongs to a class of 1-arylcyclohexanols . These are notoriously sensitive to acid-catalyzed dehydration. Standard purification methods (like unmodified silica chromatography) often destroy the product before you can isolate it.

Below are the specific troubleshooting modules designed to resolve your purity issues.

Module 1: The "Dehydration" Anomaly

Symptom: “My crude NMR showed the alcohol, but after column chromatography, I see a large alkene peak (olefinic protons ~5.5-6.0 ppm) and my solid turned into an oil.”

Root Cause Analysis

Your product is a tertiary benzylic alcohol . The hydroxyl group is on a carbon attached to both a cyclohexane ring and an electron-rich aromatic ring (methoxy-substituted).

  • Carbocation Stability: The carbocation formed by losing water is hyper-stabilized by resonance with the phenyl ring and the tertiary carbon center.

  • The Culprit: Standard Silica Gel (

    
    ) is slightly acidic (pH ~5-6). This acidity is sufficient to protonate the hydroxyl group, leading to E1 elimination (dehydration) during the column run.
    
Protocol: Neutralized Silica Chromatography

You must neutralize the acidic sites on the silica gel to prevent on-column decomposition.

Step-by-Step Fix:

  • Prepare Mobile Phase: Choose your gradient (typically Hexanes:Ethyl Acetate).

  • Add Buffer: Add 1% to 2% Triethylamine (Et3N) to your mobile phase solvent before pouring the column.

  • Slurry Pack: Slurry the silica in this Et3N-doped solvent.

  • Flush: Flush the column with 2-3 column volumes of the Et3N-doped solvent. This replaces acidic protons on the silica surface with triethylammonium ions.

  • Run Column: Load your sample and run the column. You can remove the Et3N from the eluent after the first few fractions if desired, but keeping it is safer.

  • Evaporation: Rotovap at a bath temperature <40°C . High heat can also induce thermal elimination.

Module 2: Persistent Ketone (Cyclohexanone)

Symptom: “I used excess cyclohexanone to drive the Grignard reaction, but I cannot remove the unreacted ketone. It co-elutes or oils out my crystals.”

Strategic Removal Options

Cyclohexanone is difficult to separate by chromatography because its polarity is often similar to the target alcohol, and it does not crystallize.

Option A: Chemical Wash (Girard’s Reagent T) If you have <10% ketone remaining, use a water-soluble hydrazide to derivatize the ketone into a water-soluble salt.

  • Dissolve crude mixture in Ethanol/Acetic Acid (10:1).

  • Add Girard’s Reagent T (1.2 equivalents relative to estimated ketone).

  • Reflux for 30 minutes.

  • Pour into water and extract with Ether/EtOAc. The ketone-Girard adduct remains in the aqueous layer; your alcohol moves to the organic layer.

Option B: Steam Distillation (For large excess) Cyclohexanone is steam volatile; the tertiary alcohol is not.

  • Suspend crude oil in water.

  • Pass steam through the mixture (or boil vigorously with a Dean-Stark trap if applicable, though simple steam distillation is better).

  • The cyclohexanone will distill over with the water. The target alcohol will remain in the boiling flask as a solid or heavy oil.

Module 3: Crystallization & Polishing

Symptom: “The product is solid but slightly yellow or has a melting point depression.”

Recrystallization Table

The presence of the 4-methoxy and 2-methyl groups makes this molecule lipophilic but capable of hydrogen bonding.

Solvent SystemRatio (v/v)Protocol NotesSuitability
Hexanes / EtOAc 10:1 to 5:1Dissolve in min. hot EtOAc; add Hexanes until cloudy. Cool slowly.High (Standard)
Petroleum Ether 100%Boil and decant from any oily residue (polymers). Cool to -20°C.Medium (Good for non-polar impurities)
Ethanol / Water 9:1Dissolve in hot EtOH; add water dropwise.Low (Risk of oiling out due to lipophilicity)
Visualizing the Workflow
Figure 1: Purification Decision Matrix

Use this logic flow to determine the correct purification step based on your crude analysis.

PurificationLogic Start Crude Reaction Mixture (Quenched & Extracted) Analysis Analyze Purity (TLC/NMR) Start->Analysis Decision1 Contains Unreacted Cyclohexanone? Analysis->Decision1 Step_Wash Perform Steam Distillation or Bisulfite/Girard Wash Decision1->Step_Wash Yes Decision2 Impurity Profile? Decision1->Decision2 No Step_Wash->Decision2 Path_Crude Significant Side Products (Biaryls/Tars) Decision2->Path_Crude Complex Mixture Path_Clean Minor Impurities (>85% Pure) Decision2->Path_Clean Mostly Pure Col_Chrom Neutralized Silica Column (Hex/EtOAc + 1% Et3N) Path_Crude->Col_Chrom Cryst Recrystallization (Hexanes/EtOAc) Path_Clean->Cryst Col_Chrom->Cryst Final Pure 1-(4-Methoxy-2-methylphenyl) cyclohexanol Cryst->Final

Caption: Decision tree for isolating acid-sensitive tertiary benzylic alcohols.

Figure 2: The Dehydration Risk Mechanism

Understanding why "Standard" Silica fails.

DehydrationMech Target Target Alcohol (Tertiary, Benzylic) Intermediate Carbocation (Resonance Stabilized) Target->Intermediate Protonation (-H2O) Silica Acidic Silica (SiO2-H+) Silica->Intermediate Catalyzes Product Alkene Impurity (Irreversible) Intermediate->Product -H+ (Elimination)

Caption: Mechanism of acid-catalyzed dehydration on silica gel surfaces.

Frequently Asked Questions (FAQs)

Q: Can I use Vacuum Distillation to purify this? A: Proceed with extreme caution. While the boiling point difference between the alkene and the alcohol is significant, the heat required for distillation (even under high vacuum) often promotes thermal dehydration of tertiary benzylic alcohols. If you must distill, ensure the glassware is base-washed (rinsed with dilute NaOH and dried) to remove acidic residues.

Q: Why is there a "biaryl" impurity in my crude? A: This is likely 4,4'-dimethoxy-2,2'-dimethylbiphenyl . It results from the "Wurtz-type" homocoupling of your Grignard reagent (4-methoxy-2-methylphenylmagnesium bromide). Because this impurity is non-polar, it can usually be removed by washing the crude solid with cold hexanes (trituration) before crystallization; the biaryl will dissolve, while the polar alcohol remains solid.

Q: My product is an oil, but it should be a solid. How do I induce crystallization? A:

  • Seed Crystal: If you have a tiny amount of pure solid from a previous batch, add it.

  • Scratching: Use a glass rod to scratch the side of the flask vigorously at the air-solvent interface.

  • Drying: Ensure all solvent (especially EtOAc) is removed. Trace solvent acts as a plasticizer, preventing crystal lattice formation. Keep on high vacuum for >12 hours.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent choice and general purification strategies).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on purification of tertiary alcohols and Grignard workups).

  • Garst, J. F., et al. (1990). "Wurtz-Type Coupling in Grignard Reactions." Journal of the American Chemical Society. (Explains the biaryl impurity formation).

  • Sigma-Aldrich Technical Bulletin. "Chromatography on Silica Gel: Acid Sensitive Compounds." (General guide on neutralizing silica with triethylamine).

Troubleshooting

Technical Support Center: Solubility Optimization for 1-(4-Methoxy-2-methylphenyl)cyclohexanol

Status: Operational Ticket ID: SOL-4M2M-CYC Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary: The Physicochemical Challenge You are likely encountering difficulties with 1-(4-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-4M2M-CYC Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Physicochemical Challenge

You are likely encountering difficulties with 1-(4-Methoxy-2-methylphenyl)cyclohexanol because it is a neutral, lipophilic tertiary alcohol . Unlike its structural analog Tramadol (which contains an amine and can be protonated into a water-soluble hydrochloride salt), this specific molecule lacks an ionizable nitrogen center.

The Critical Constraint: Because this molecule is neutral, pH adjustment (acidification) will not improve solubility. It relies entirely on hydrophobic interactions. In aqueous media, it exhibits high crystal lattice energy and high logP (estimated >3.5), leading to rapid precipitation ("crashing out") upon dilution from organic stocks.

Module 1: Stock Solution Preparation

Q: Why does my compound precipitate even in high percentages of Ethanol?

A: While ethanol is a protic solvent, its ability to disrupt the crystal lattice of bulky tertiary alcohols is inferior to dipolar aprotic solvents. Furthermore, ethanol is volatile; evaporation at the meniscus leads to rapid crystal seeding.

Recommendation: Switch to DMSO (Dimethyl Sulfoxide) for all primary stock solutions.

Protocol: The Step-Wise Saturation Method

Do not simply add solvent to powder. Use this method to prevent "gummy" aggregation.

  • Weighing: Weigh the target mass of 1-(4-Methoxy-2-methylphenyl)cyclohexanol into a glass vial (avoid polystyrene).

  • Wetting: Add 50% of the calculated DMSO volume first.

  • Disruption: Vortex vigorously for 30 seconds. The solution may appear cloudy.

  • Sonication: Sonicate at 40°C for 10 minutes. The thermal energy helps overcome the lattice energy.

  • Completion: Add the remaining 50% DMSO. Vortex again.

  • QC Check: Hold the vial against a light source. The solution must be completely clear with no refracting particles.

SolventMax Solubility (Est.)[1]SuitabilityNotes
Water < 0.1 mg/mL❌ UnsuitableHydrophobic repulsion dominates.
Ethanol ~10-20 mg/mL⚠️ CautionProne to evaporation and precipitation.
DMSO > 50 mg/mL✅ RecommendedStandard for biological stocks.
PEG 400 ~5-10 mg/mL⚠️ Co-solvent onlyViscosity hinders dissolution kinetics.

Module 2: Aqueous Dilution (Cell Assays)

Q: My cells die when I add the DMSO stock, or the compound oils out. How do I fix this?

A: This is the "Solvent Shift" phenomenon. When you dilute DMSO into media (water), the dielectric constant changes instantly. The hydrophobic drug molecules aggregate faster than they can disperse.

The Solution: You must use an intermediate co-solvent system or a surfactant to lower the surface tension barrier.

Troubleshooting Workflow: The "Crash-Out" Prevention

SolubilityWorkflow Start DMSO Stock (10-50 mM) Direct Direct Addition to Media? Start->Direct Step1 Intermediate Dilution (1:10 in PEG400) Start->Step1 Better Path Precip PRECIPITATION (Oiling Out) Direct->Precip High Risk Step2 Add Surfactant (0.5% Tween 80) Step1->Step2 Final Slow Addition to Media Step2->Final Success Stable Dispersion (Micellar) Final->Success

Figure 1: Decision tree for preventing precipitation during aqueous dilution. Direct addition of high-concentration lipophiles to water usually fails.

Protocol: The "Intermediate Shift" Technique
  • Prepare your 1000x stock in DMSO.

  • Prepare an Intermediate Buffer : PBS containing 5% Tween 80 (or Kolliphor EL).

  • Dilute the DMSO stock 1:10 into this Intermediate Buffer. Vortex immediately.

    • Result: The surfactant (Tween) coats the hydrophobic drug molecules as they leave the DMSO environment, forming micelles.

  • Dilute this mix 1:100 into your final cell culture media.

    • Final Concentration: 0.1% DMSO, 0.05% Tween. This is generally well-tolerated by robust cell lines (e.g., HEK293, HeLa).

Module 3: Advanced Formulation (In Vivo / High Dose)

Q: I need high concentrations for animal studies (IP/PO). DMSO is toxic. What now?

A: For high-dose applications where organic solvents are toxic, you must use Host-Guest Complexation . The cyclohexyl and phenyl rings of your molecule fit perfectly into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Mechanism of Action

The HP-β-CD molecule is a bucket. The outside is hydrophilic (water-soluble), and the inside is lipophilic. Your drug sits inside the bucket. This "hides" the hydrophobic drug from the water, preventing precipitation.

Complexation cluster_0 Thermodynamic Drive Drug 1-(4-Methoxy...) (Hydrophobic Guest) Complex Inclusion Complex (Water Soluble) Drug->Complex Enters Cavity CD HP-beta-CD (Hydrophilic Host) CD->Complex Encapsulates Expl Release of high-energy water from CD cavity drives binding.

Figure 2: Mechanism of Cyclodextrin Inclusion Complexation. The drug replaces water molecules inside the cyclodextrin cavity.

Protocol: HP-β-CD Complexation

This method can achieve concentrations of 5–20 mg/mL in aqueous vehicles.

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.

  • Addition: Add the solid 1-(4-Methoxy-2-methylphenyl)cyclohexanol to the vehicle.

  • Energy Input: The complexation is not instant. You must stir vigorously (magnetic stir bar) for 4–6 hours at room temperature or slightly elevated temperature (37°C).

  • Filtration: Filter the resulting solution through a 0.22 µm PES filter .

    • Note: If the filter clogs immediately, complexation was incomplete. Sonicate for 30 more minutes and retry.

  • Storage: Store at 4°C. If precipitate forms upon cooling, the solution is supersaturated; warm to 37°C before injection.

References & Grounding

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative source on CD complexation mechanisms). Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational text on LogP and solubility). Link

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (Definitive guide on co-solvent theory and the "log-linear" solubility model). Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Specific protocols for HP-beta-CD usage). Link

Disclaimer: This guide is for research purposes only. 1-(4-Methoxy-2-methylphenyl)cyclohexanol is a potent chemical entity; all handling must occur under appropriate PPE and safety containment protocols.

Sources

Optimization

Optimizing Grignard reagent formation for cyclohexanol derivatives

Topic: Cyclohexylmagnesium Halides & Derivatives Status: Active | Ticket Priority: High | Operator: Senior Application Scientist Introduction: The "Secondary Carbon" Challenge Welcome to the Advanced Synthesis Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclohexylmagnesium Halides & Derivatives

Status: Active | Ticket Priority: High | Operator: Senior Application Scientist

Introduction: The "Secondary Carbon" Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because forming Grignard reagents from cyclohexyl halides is deceptively difficult compared to primary alkyl halides.

The Core Problem: Cyclohexyl halides possess a secondary (


) carbon . This steric and electronic environment creates a "fork in the road" during formation:
  • The Desired Path: Formation of the Grignard reagent (

    
    ).
    
  • The Failure Modes:

    • Elimination:

      
       halides are prone to 
      
      
      
      -hydride elimination, forming cyclohexene.
    • Wurtz Coupling: Radical intermediates couple to form bicyclohexyl (

      
      ), destroying yield and complicating purification.
      
    • Passivation: Magnesium surface oxidation prevents the initial single-electron transfer (SET).

This guide provides the protocols to navigate these issues, moving from standard troubleshooting to advanced Turbo Grignard methodologies.

Troubleshooting & FAQs (Q&A Format)
Ticket #001: "The reaction won't initiate. I've added 10% of the halide, but there's no exotherm."

Diagnosis: Surface Passivation (The "Oxide Wall"). The native oxide layer (


) on your magnesium turnings is blocking the electron transfer required for the radical mechanism.

Corrective Action: Do not add more halide. Accumulating unreacted halide creates a "bomb" waiting for a runaway exotherm.

  • Mechanical Activation: Stop stirring. Use a glass rod to crush a few turnings under the solvent to expose fresh metal.

  • Chemical Activation (The "Entrainment" Method):

    • Add a crystal of Iodine (

      
      ) .[1][2] It reacts with Mg to form 
      
      
      
      , etching the surface.
    • Pro Tip: If

      
       fails, add 2-3 drops of 1,2-dibromoethane . This reacts rapidly (
      
      
      
      ), cleaning the surface and releasing ethylene gas (bubbles indicate success).
  • The "Dry" Check: If the iodine color persists (doesn't fade to clear/grey), your solvent is likely "wet" (>200 ppm water). Water quenches the radical surface immediately. Abort and re-dry solvent.

Ticket #002: "I'm getting a lot of white precipitate and low yields (30-40%)."

Diagnosis: Wurtz Coupling & Schlenk Equilibrium. The white solid is likely


 crashing out, or bicyclohexyl sludge.
  • Mechanism: High local concentration of organic halide (

    
    ) at the Mg surface promotes the reaction 
    
    
    
    .

Corrective Action:

  • Dilution is Key: Increase solvent volume. Wurtz coupling is second-order with respect to concentration; Grignard formation is pseudo-first-order (surface area dependent).

  • Slow Addition: Use a syringe pump or very slow dropwise addition. The concentration of unreacted

    
     in the flask must remain near zero.
    
  • Temperature: Lower the temperature. While heat helps initiation, it promotes Wurtz coupling.[3] Initiate at reflux, then cool to 0°C–10°C for the remainder of the addition.

Ticket #003: "Should I use Chloride, Bromide, or Iodide?"

Recommendation: Chloride (


)  or Bromide (

)
.
HalideReactivity (Initiation)Wurtz Coupling RiskElimination RiskRecommendation
Iodide (-I) HighVery High HighAvoid (Unstable)
Bromide (-Br) ModerateModerateModerateStandard Choice
Chloride (-Cl) Low (Hard to start)LowLowBest for Scale/Purity

Note: Cyclohexyl chloride is harder to initiate but forms a more stable Grignard with less homocoupling than the bromide or iodide.

The Advanced Solution: Turbo Grignard ( )[4]

For high-value cyclohexanol derivatives, standard Mg turnings are often too inconsistent. The modern standard is Knochel’s Turbo Grignard .

Why it works: Lithium Chloride (


) breaks up the polymeric aggregates of Grignard reagents.[4]
  • Standard:

    
     (Polymeric, low solubility, slow reactivity).
    
  • Turbo:

    
     (Monomeric, high solubility, high reactivity).[4][5]
    

Protocol: Halogen-Magnesium Exchange (The "Indirect" Route) Use this for functionalized cyclohexyl rings (e.g., with esters/nitriles that would react with Mg metal).

  • Reagent: Prepare or buy

    
     (1.3M in THF).
    
  • Substrate: Cyclohexyl Iodide (Exchange works best with I or Br).

  • Conditions:

    • Cool substrate in THF to -20°C.

    • Add

      
       dropwise.
      
    • Mechanism:

      
       is exchanged for the Cyclohexyl ring. The 
      
      
      
      byproduct is inert under these conditions.
    • Result: Clean Cyclohexyl-Mg-Cl

      
      LiCl species within 30 mins.
      
Visualization & Mechanisms
Figure 1: Troubleshooting The Initiation Workflow

GrignardInitiation Start Start: Cyclohexyl Halide + Mg CheckSolvent Check Solvent Moisture (<50 ppm required) Start->CheckSolvent AddActivator Add Activator (I2 or 1,2-Dibromoethane) CheckSolvent->AddActivator Observation Observe: Bubbles/Turbidity/Heat? AddActivator->Observation Success Reaction Initiated (Grey/Cloudy, Exotherm) Observation->Success Yes Failure No Change (Solution remains clear/brown) Observation->Failure No Remedy1 Mechanical Activation (Crush Mg under solvent) Failure->Remedy1 Remedy2 Entrainment (Add active R-X like MeI) Failure->Remedy2 If Remedy 1 fails Abort ABORT: Re-dry Solvent/Mg Failure->Abort If all fail Remedy1->Observation Remedy2->Observation

Caption: Step-by-step decision tree for troubleshooting Grignard initiation failures.

Figure 2: The "Turbo" Effect (LiCl Mechanism)

TurboGrignard cluster_benefits Benefits for Cyclohexyl Systems Polymer Standard Grignard (R-Mg-X)n Aggregated & Sluggish Complex Turbo Complex [R-Mg-X • LiCl] Monomeric & Reactive Polymer->Complex De-aggregation LiCl + LiCl LiCl->Complex B1 Higher Solubility (No crashing out) Complex->B1 B2 Faster Exchange (Avoids elimination) Complex->B2 B3 Func. Group Tolerance Complex->B3

Caption: Mechanism of LiCl-mediated de-aggregation, enhancing solubility and reactivity (Knochel's Turbo Grignard).

Critical Safety Protocol: Exotherm Control

Warning: The formation of Grignard reagents is highly exothermic (


).
  • The "Induction Trap": Never add the entire halide charge at once. If initiation is delayed, the reaction will eventually start all at once, causing a "thermal runaway" that can boil the solvent and over-pressurize the reactor.

  • The 10% Rule: Add only 5-10% of the halide initially. Wait for the exotherm.[2][3] Only proceed with dropwise addition after reflux is observed.

  • Cooling Capacity: Ensure your cooling bath (Ice/Acetone or Glycol) is capable of removing heat faster than the addition rate generates it.

References
  • Knochel, P., et al. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

  • Seyferth, D. (2009). The Grignard Reagents. Organometallics. Link

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Mg/Hal Exchange for the Preparation of Functionalized Alkenyl- and Alkadienylmagnesium Reagents. Synthesis. Link

  • American Chemical Society (ACS). Laboratory Reaction Safety Summary: Grignard Reaction. Link

  • Reuben, R. D. (1998). Grignard Reagents: Industrial Applications and Strategy. Journal of Chemical Education. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Methoxy-2-methylphenyl)cyclohexanol Production

Topic: Optimization of Sterically Hindered Grignard Additions Target Molecule: 1-(4-Methoxy-2-methylphenyl)cyclohexanol Primary Issue: Low purity due to steric hindrance (Ortho-effect) and tertiary alcohol instability. E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Sterically Hindered Grignard Additions Target Molecule: 1-(4-Methoxy-2-methylphenyl)cyclohexanol Primary Issue: Low purity due to steric hindrance (Ortho-effect) and tertiary alcohol instability.

Executive Summary: The "Ortho-Effect" Trap

If you are encountering low yields (<40%) or high impurity profiles in this synthesis, the root cause is almost certainly the 2-methyl group on your aryl ring.

In standard Grignard conditions, this ortho-substituent creates significant steric hindrance. Instead of acting as a nucleophile (attacking the cyclohexanone carbonyl), your Grignard reagent acts as a base , deprotonating the cyclohexanone (enolization). Upon workup, this enolate simply reverts to the starting ketone, leading to massive "starting material recovery" and low product conversion. Furthermore, the resulting tertiary benzylic alcohol is highly prone to acid-catalyzed dehydration.

This guide details the Organocerium (Imamoto) Protocol to bypass this limitation and stabilize the workup.

Part 1: Diagnostic & Impurity Profiling

Before altering your synthesis, confirm your failure mode using this impurity profile table.

Retention Time (Relative)Likely IdentityMechanism of FormationMitigation Strategy
0.8 - 0.9 Cyclohexanone (Starting Material)Enolization: Grignard acts as a base due to steric hindrance, stripping an

-proton from the ketone.
Switch to Organocerium (

) chemistry
(See Protocol A).
0.95 Biaryl (4,4'-dimethoxy-2,2'-dimethylbiphenyl)Wurtz Coupling: Overheating during Grignard initiation.Control exotherm during halide addition; dilute reaction.
1.0 (Target) Target Alcohol Desired Nucleophilic Addition.N/A
1.1 - 1.2 Alkene (Dehydration Product)Acid-Catalyzed Dehydration: Workup was too acidic or distillation temp too high.Use buffered quench (

); avoid thermal distillation.

Part 2: The Solution – Organocerium Protocol (Imamoto Method)

To solve the steric hindrance of the 2-methyl group, you must transmetallate the Magnesium species to Cerium. Organocerium reagents are more nucleophilic (stronger carbon attackers) but less basic (weaker proton strippers) than Grignards.

Protocol A: -Mediated Addition

Reagents:

  • 
     (Must be dried in situ—critical step).
    
  • 4-Methoxy-2-methylphenylmagnesium bromide (0.5M - 1.0M in THF).

  • Cyclohexanone (Dry, distilled).

  • THF (Anhydrous).

Step-by-Step Methodology:

  • Drying the Cerium Source (The "Gotcha" Step):

    • Place

      
       (1.5 equiv relative to ketone) in a Schlenk flask.
      
    • Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–3 hours.

    • Note: You must stir the powder occasionally to prevent caking. The white powder should remain free-flowing. If it turns yellow/brown, you overheated it.

    • Cool to room temperature under Argon.

  • Slurry Formation:

    • Add anhydrous THF to the dried

      
      . Stir vigorously for 2 hours at Room Temp. This "aging" allows the 
      
      
      
      to solvate slightly, forming a milky suspension.
  • Transmetallation:

    • Cool the slurry to -78°C .

    • Add your Grignard reagent (1.2 equiv) dropwise.

    • Stir for 1 hour at -78°C. The mixture effectively becomes an organocerium species (

      
      ).
      
  • Addition:

    • Add Cyclohexanone (1.0 equiv) dissolved in minimal THF dropwise at -78°C.

    • Allow to warm slowly to 0°C over 2-3 hours. Do not reflux.

  • Quench (Buffered):

    • Quench with saturated aqueous

      
        or 10% Acetic Acid  at 0°C.
      
    • Critical: Do not use

      
       or 
      
      
      
      . The target alcohol is benzylic and tertiary; strong acid will instantly dehydrate it to the alkene.

Part 3: Troubleshooting FAQs

Q1: I see a large "Alkene" peak in my GC/LC after distillation. Why?

A: You are likely thermally dehydrating your product. Tertiary benzylic alcohols are thermally unstable. If you attempt to distill this product at high temperatures (>120°C), it will eliminate water to form 1-(4-methoxy-2-methylphenyl)cyclohexene .

  • Fix: Switch to Column Chromatography (Silica gel neutralized with 1% Triethylamine) or Recrystallization (Hexanes/EtOAc). If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) to keep the temperature below 100°C.

Q2: My Grignard won't initiate.

A: The electron-donating methoxy group actually helps, but the steric bulk can slow initiation.

  • Fix: Use Dibromoethane (5 mol%) as an entrainer. Do not rely on Iodine alone. The ethylene gas evolution cleans the Mg surface actively.

Q3: Can I use Organolithium instead?

A: Proceed with caution. While 4-methoxy-2-methylphenyllithium is more reactive than the Grignard, it is also more basic . Without the Cerium additive, the "Enolization" side reaction (recovering starting ketone) will likely be even worse. If you use Lithiation, you must still use the


 transmetallation step.

Part 4: Process Logic Visualization

The following diagram illustrates the decision matrix for selecting the correct synthetic pathway based on steric constraints.

G Start Start: Synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol Step1 Standard Grignard Attempt (R-MgBr + Ketone) Start->Step1 Check1 Check GC/LC: Is Product > 60%? Step1->Check1 Fail1 Issue: Low Conversion High SM Recovery Check1->Fail1 No ResultGood High Purity Alcohol Check1->ResultGood Yes (Rare) Diagnosis Diagnosis: Steric Hindrance causing Enolization Fail1->Diagnosis Solution Switch to Imamoto Protocol (CeCl3 mediated) Diagnosis->Solution Step2 Dry CeCl3-7H2O (140°C, Vacuum) Solution->Step2 Step3 Transmetallation (-78°C, R-MgBr + CeCl3) Step2->Step3 Step4 Add Cyclohexanone (-78°C to 0°C) Step3->Step4 Check2 Workup Choice Step4->Check2 Acid Strong Acid (HCl) Check2->Acid Avoid Buffer Buffered (NH4Cl) Check2->Buffer Preferred ResultBad Impurity: Alkene (Dehydration) Acid->ResultBad Buffer->ResultGood

Caption: Logical workflow for overcoming steric hindrance in Grignard additions using Organocerium chemistry.

References

  • Imamoto, T., et al. "Carbonyl Addition Reactions Promoted by Cerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Conlon, D. A., et al. "An Improved Procedure for the Preparation of Cerium(III) Chloride." Organic Process Research & Development, vol. 2, no. 6, 1998. (Detailing the critical drying process).

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (Mechanistic overview of steric effects in Grignard additions).

  • Dimitrov, V., et al. "Efficient Synthesis of Tertiary Alcohols via Organoceric Reagents." Tetrahedron Letters, vol. 34, 1993.

Optimization

Technical Support Center: Optimization of (4-Methoxy-2-methylphenyl)cyclohexanol Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Yield Optimization Executive Summary: The "Hidden" Chemistry Synthesizing (4-Methoxy-2-methylphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Yield Optimization

Executive Summary: The "Hidden" Chemistry

Synthesizing (4-Methoxy-2-methylphenyl)cyclohexanol presents a classic conflict in organic synthesis: the battle between nucleophilicity and basicity .

You are reacting a sterically hindered aryl Grignard reagent (due to the ortho-methyl group) with an enolizable ketone (cyclohexanone). The standard Grignard protocol often fails here, not because the reagents are bad, but because the Grignard reagent acts as a base (deprotonating the ketone) rather than a nucleophile (attacking the carbonyl). Furthermore, the resulting tertiary benzylic alcohol is exceptionally prone to acid-catalyzed dehydration.

This guide moves beyond standard textbook protocols to address these specific failure modes using advanced organometallic strategies.

Module 1: The Critical Decision Map

Before adjusting your protocol, visualize the competing pathways occurring in your flask.

ReactionPathways Reactants Reactants: (4-Methoxy-2-methylphenyl)MgBr + Cyclohexanone Decision Pathway Competition Reactants->Decision Path_A Path A: Nucleophilic Attack (Desired) Decision->Path_A Kinetic Control (Low Temp / CeCl3) Path_B Path B: Enolization (Major Side Reaction) Decision->Path_B Thermodynamic/Basic Control (Standard Grignard) Intermediate_A Magnesium Alkoxide Path_A->Intermediate_A Intermediate_B Magnesium Enolate + Ar-H (Quenched Grignard) Path_B->Intermediate_B Path_C Path C: Dehydration (Workup Issue) Side_Product_2 Alkene Elimination Product (Styrene derivative) Path_C->Side_Product_2 Intermediate_A->Path_C Acidic Workup Product Target Alcohol (Tertiary) Intermediate_A->Product Neutral Workup Side_Product_1 Recovered Ketone + 3-Methylanisole Intermediate_B->Side_Product_1 Aqueous Quench

Figure 1: Competing reaction pathways. Note that Path B (Enolization) is often the invisible yield killer, as it regenerates the starting ketone upon workup, making it look like the reaction "didn't work."

Module 2: Troubleshooting Side Reactions

Issue 1: The "Non-Reaction" (Enolization)

Symptom: You quench the reaction, but GC/NMR shows mostly recovered cyclohexanone and 3-methylanisole (the reduced aryl ring). Root Cause: Cyclohexanone has acidic


-protons (

). The Grignard reagent is a strong base (

). Due to the steric hindrance of the ortho-methyl group on your aryl ring, the Grignard reagent finds it easier to grab a proton (acting as a base) than to attack the carbonyl carbon.

The Fix: The Imamoto Protocol (Organocerium Chemistry) Switch from a pure Grignard to an Organocerium reagent. Cerium(III) chloride suppresses the basicity of the reagent while maintaining (or enhancing) its nucleophilicity [1].

Protocol Adjustment:

  • Dry your CeCl₃: This is the most critical step. Heat CeCl₃·7H₂O to 140°C under high vacuum for 2-4 hours until it is a fine, white powder.

  • Transmetallation: Stir the anhydrous CeCl₃ in THF at room temperature for 2 hours (creates a slurry). Cool to -78°C.[1]

  • Add Grignard: Add your pre-formed (4-methoxy-2-methylphenyl)magnesium bromide to the CeCl₃ slurry at -78°C. Stir for 1 hour. This forms the organocerium species (

    
    ).
    
  • Add Ketone: Add cyclohexanone at -78°C.

Issue 2: The "Sludge" (Wurtz Coupling)

Symptom: During Grignard formation, the solution turns dark/turbid, and yield is low. NMR shows a biaryl dimer (4,4'-dimethoxy-2,2'-dimethylbiphenyl). Root Cause: High local concentration of the aryl halide at the magnesium surface leads to radical coupling [2].

The Fix:

  • Dilution: Increase solvent volume (THF or 2-MeTHF).

  • Slow Addition: Add the aryl halide dropwise to the refluxing magnesium. Do not dump it all in at once.

  • Temperature: Maintain a gentle reflux. If the reaction gets too hot, radical coupling increases.

Issue 3: The "Disappearing Product" (Dehydration)

Symptom: Crude NMR looks good, but after purification or sitting in the flask, the product converts to an alkene (olefin). Root Cause: The target molecule is a tertiary benzylic alcohol . The carbocation formed by losing water is hyper-stabilized by the electron-rich (methoxy) phenyl ring. Even weak acids or heat can trigger E1 elimination [3].

The Fix:

  • Quench: Use saturated aqueous

    
     (mildly acidic/buffered) or just water. Never  use HCl or H₂SO₄.
    
  • Purification: Pre-treat silica gel with 1% Triethylamine (TEA) to neutralize acidic sites before running your column.

  • Distillation: Do not distill the product. It will eliminate. Recrystallize if possible (e.g., from hexanes/ether).

Module 3: Optimized Experimental Workflow

This protocol integrates the Organocerium fix to maximize yield.

Workflow Step1 STEP 1: CeCl3 Activation Heat CeCl3·7H2O (140°C, Vacuum, 2h) Result: White Powder Step2 STEP 2: Slurry Formation Suspend CeCl3 in THF Stir 2h @ RT -> Cool to -78°C Step1->Step2 Step3 STEP 3: Transmetallation Add Ar-MgBr to CeCl3 slurry Stir 1h @ -78°C Forms: Ar-CeCl2 Step2->Step3 Step4 STEP 4: Addition Add Cyclohexanone dropwise Keep T < -60°C Step3->Step4 Step5 STEP 5: Quench Add 10% AcOH or sat. NH4Cl Warm to RT Step4->Step5

Figure 2: The Organocerium (Imamoto) Workflow for hindered Grignard additions.

Data Summary: Solvent & Reagent Effects

VariableStandard ConditionOptimized ConditionReason for Change
Reagent Ar-MgBr (Grignard)Ar-CeCl₂ (Organocerium) Suppresses enolization; overcomes steric hindrance.[2]
Temperature 0°C to RT-78°C Kinetic control favors addition over proton transfer.
Solvent Diethyl EtherTHF Required to solubilize CeCl₃ and stabilize the complex.
Quench HCl / H₂SO₄Sat. NH₄Cl Prevents acid-catalyzed dehydration of the benzylic alcohol.
Atmosphere NitrogenArgon Argon is heavier than air, providing better protection for the sensitive Ce-reagent.

Frequently Asked Questions (FAQs)

Q: My CeCl₃ turned into a gummy rock during drying. Can I use it? A: No. If it gums up, you heated it too fast without enough vacuum. It must be a fine, free-flowing powder. If it's a rock, the surface area is too low for transmetallation, and the reaction will fail.

Q: Can I use Lanthanum Chloride (LaCl₃) instead of Cerium? A: Yes, LaCl₃·2LiCl complexes are also effective and sometimes more soluble [4], but CeCl₃ is the industry standard for this specific "hindered aryl + enolizable ketone" motif.

Q: I see a spot on TLC that moves just above my product. What is it? A: That is likely the alkene (dehydration product).[3] If this spot grows over time, your product is decomposing. Store the product in a freezer, preferably in a solid state, and avoid chloroform (which can be slightly acidic) for NMR if the product is unstable.

Q: Why does the reaction mixture turn bright yellow/orange upon adding the ketone? A: This is normal for organocerium intermediates. It does not indicate decomposition.

References

  • Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of organolithium reagents to ketones."[2] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Kharasch, M. S., & Reinmuth, O. "Grignard Reactions of Nonmetallic Substances." Prentice-Hall, 1954. (Classic reference on Wurtz coupling mechanisms).
  • Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry." Oxford University Press, 2nd Ed., Chapter 17 (Elimination Reactions)
  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. Link

Sources

Troubleshooting

Stability of 1-(4-Methoxy-2-methylphenyl)cyclohexanol under acidic conditions

The following technical guide addresses the stability profile of 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a tertiary benzylic alcohol with high sensitivity to acidic environments. This content is structured for researc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a tertiary benzylic alcohol with high sensitivity to acidic environments. This content is structured for researchers and process chemists encountering yield losses or impurity formation during synthesis and purification.

Compound: 1-(4-Methoxy-2-methylphenyl)cyclohexanol CAS Registry (Analog): 68623-31-4 (General family) Primary Risk: Acid-Catalyzed Dehydration (E1 Elimination)

Part 1: Executive Technical Summary

Status: CRITICAL SENSITIVITY 1-(4-Methoxy-2-methylphenyl)cyclohexanol is a tertiary benzylic alcohol . Its stability is compromised by two synergistic structural factors:

  • Electronic Activation: The 4-methoxy group is a strong electron-donating group (EDG) that stabilizes the intermediate carbocation via resonance.

  • Steric Strain: The 2-methyl substituent increases steric crowding around the tertiary center, raising the ground-state energy and lowering the activation energy for the loss of water (leaving group departure).

Operational Consequence: Exposure to Brønsted acids (even weak ones like dilute HCl or unbuffered silica gel) rapidly catalyzes dehydration, converting the target alcohol into 1-(4-methoxy-2-methylphenyl)cyclohexene .

Part 2: Mechanistic Pathway (Visualization)

The following diagram illustrates the failure mode: the acid-catalyzed E1 elimination pathway. Note how the p-methoxy group stabilizes the carbocation, driving the equilibrium toward the alkene.

DehydrationMechanism Substrate Target Alcohol (Tertiary Benzylic) Protonated Oxonium Ion (Good Leaving Group) Substrate->Protonated + H+ (Acid) Carbocation Carbocation Intermediate (Resonance Stabilized) Protonated->Carbocation - H2O (Rate Limiting) Product Alkene Impurity (Dehydration Product) Carbocation->Product - H+ (Elimination) Resonance 4-OMe Group Stabilizes C+ Resonance->Carbocation

Figure 1: The E1 elimination mechanism. The presence of the electron-rich aromatic ring makes the carbocation formation highly favorable, leading to rapid dehydration.

Part 3: Troubleshooting & FAQs
Issue 1: "My product turned into an oil/gum during the workup."

Diagnosis: Acidic Quench Dehydration. If you synthesized this compound via a Grignard reaction (e.g., 4-methoxy-2-methylphenylmagnesium bromide + cyclohexanone) and quenched with HCl or H₂SO₄, you likely dehydrated the product.

  • The Chemistry: The tertiary alcohol survives the Grignard addition but is destroyed instantly upon contact with strong acid. The "oil" is likely the alkene (cyclohexene derivative), which has a lower melting point than the alcohol.

  • Solution: Switch to a Buffered Quench . Use saturated aqueous Ammonium Chloride (NH₄Cl) at 0°C. If the reaction is large-scale, ensure the internal temperature does not spike during the quench.

Issue 2: "I see a new spot on TLC after running a column."

Diagnosis: Silica Gel Acidity. Standard silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist). For highly sensitive benzylic alcohols, this is sufficient to catalyze dehydration during the time the compound spends on the column.

  • Solution: Neutralize your Silica. Pre-treat the silica gel with 1-2% Triethylamine (Et₃N) in the eluent solvent system. This neutralizes acidic sites.[1] Alternatively, use basic alumina or reverse-phase (C18) chromatography with a neutral buffer.

Issue 3: "The NMR shows vinylic protons (5.5 - 6.0 ppm)."

Diagnosis: Presence of Dehydration Impurity. The target alcohol has no vinylic protons. Signals in the 5.5–6.0 ppm region indicate the formation of the double bond inside the cyclohexane ring.

  • Verification: Check for the disappearance of the broad -OH singlet (usually 1.5–2.5 ppm) and the shift of the cyclohexyl protons.

Part 4: Optimized Handling Protocols
Protocol A: The "Acid-Free" Workup (Recommended)

Use this protocol for Grignard or Organolithium reaction workups.

  • Cooling: Cool the reaction mixture to -10°C .

  • Quench: Slowly add saturated NH₄Cl (aq) . Do not use HCl.

    • Pro-Tip: If magnesium salts precipitate and cause an emulsion, do not dissolve them with acid. Instead, filter the mixture through a Celite pad or use a solution of Rochelle's Salt (Potassium Sodium Tartrate) to chelate the magnesium under neutral conditions.

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate.

  • Washing: Wash the organic layer with NaHCO₃ (sat) to ensure pH is > 7.

  • Drying: Use K₂CO₃ or Na₂SO₄ . Avoid MgSO₄ if it is slightly acidic (anhydrous MgSO₄ is usually Lewis acidic; K₂CO₃ is safer for this substrate).

  • Concentration: Rotary evaporate at a bath temperature < 35°C .

Protocol B: Storage & Stability
ParameterRecommendationReason
Temperature -20°CSlows spontaneous elimination kinetics.
Container Base-washed Glass or TeflonStandard glass surfaces can be slightly acidic.
Atmosphere Argon/NitrogenPrevents oxidation of the electron-rich aromatic ring.
Solvent Avoid CDCl₃ for NMRCDCl₃ often contains traces of DCl (acid). Filter CDCl₃ through basic alumina before use.
Part 5: Comparative Stability Data

The following table highlights why this specific compound is more fragile than typical cyclohexanols.

Compound StructureElectronic EffectStability in 1M HCl
Cyclohexanol NoneStable (Requires heat/conc. acid to dehydrate)
1-Phenylcyclohexanol Benzylic StabilizationModerate (Dehydrates slowly at RT)
1-(4-Methoxyphenyl)cyclohexanol Strong Resonance (+M) Unstable (Dehydrates rapidly at RT)
1-(4-Methoxy-2-methylphenyl)cyclohexanol Resonance (+M) + Steric Strain Highly Unstable (Dehydrates instantly or upon mild heating)
References
  • Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry (10th ed.). Wiley. (Chapter 11: Alcohols and Ethers - Acid-Catalyzed Dehydration mechanisms).[2]

  • Traynelis, V. J., et al. (1964). "Dehydration of Alcohols.[1][2][3][4][5][6] I. 1-Arylcyclohexanols." The Journal of Organic Chemistry, 29(1), 123-129.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Grignard workup and sensitivity of tertiary alcohols).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Carbocation stability and substituent effects).

Sources

Optimization

Overcoming steric hindrance in 2-methylphenyl cyclohexanol synthesis

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Methylphenyl)cyclohexanol Synthesis Topic: High-Yield Synthesis of Sterically Hindered Tertiary Alcohols Target Molecule: 1-(2-Methylphenyl)cyclohexan-1-ol Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Methylphenyl)cyclohexanol Synthesis

Topic: High-Yield Synthesis of Sterically Hindered Tertiary Alcohols Target Molecule: 1-(2-Methylphenyl)cyclohexan-1-ol Primary Challenge: Steric hindrance driving enolization over nucleophilic addition.

Part 1: Diagnostic & Core Analysis

Q1: I am reacting o-tolylmagnesium bromide with cyclohexanone, but my yield is consistently low (<20%). The major product is recovered cyclohexanone. What is happening?

A: You are encountering the "Steric Wall" of Grignard chemistry. The reaction between o-tolylmagnesium bromide (2-methylphenylmagnesium bromide) and cyclohexanone is severely hampered by steric bulk on both the nucleophile and the electrophile.

  • The Mechanism of Failure: Grignard reagents are not just nucleophiles; they are also strong bases. When steric hindrance prevents the nucleophile from reaching the carbonyl carbon (1,2-addition), the reagent acts as a base instead. It abstracts an acidic

    
    -proton from the cyclohexanone (enolization).
    
  • The Result: This forms a magnesium enolate.[1] Upon acidic workup (quenching), the enolate is simply protonated back to the starting material (cyclohexanone).

  • Secondary Issue: If your Grignard reagent has

    
    -hydrogens (not applicable to o-tolyl, but common in alkyl Grignards), steric hindrance can also promote reduction via hydride transfer.
    

Q2: Can I just increase the temperature or reaction time to force the addition?

A: No. Increasing the temperature generally favors the side reactions (enolization) over the desired addition. The activation energy for proton transfer is lower than for nucleophilic attack in hindered systems. Heating will likely result in a cleaner recovery of starting material or decomposition, rather than product formation.

Part 2: The Solution – Organocerium Chemistry (Imamoto Method)

Q3: What is the "Gold Standard" fix for this specific synthesis?

A: The most reliable solution is to switch from a pure Grignard reagent to an Organocerium reagent (the Imamoto Reagent).

Why it works:

  • Oxophilicity: Cerium(III) is extremely oxophilic. It coordinates strongly to the carbonyl oxygen of the cyclohexanone, increasing the electrophilicity of the carbonyl carbon.

  • Reduced Basicity: Organocerium species are less basic than their organolithium or Grignard counterparts. This suppresses the competing enolization pathway.[1][2]

  • Outcome: The reagent attacks the carbonyl carbon selectively, even in sterically crowded environments, boosting yields from <20% to >85%.

Part 3: Validated Experimental Protocol

Q4: How do I perform the Organocerium-mediated synthesis?

Critical Pre-requisite: The success of this reaction depends entirely on the dryness of the Cerium(III) Chloride. Commercial anhydrous CeCl


 is often not dry enough.[3] You must start with CeCl

and dry it in situ.
Step-by-Step Protocol

1. Activation of CeCl


 (The "Self-Validating" Drying Step) 
  • Setup: Place CeCl

    
     (1.5 equiv relative to ketone) in a Schlenk flask with a stir bar. Connect to a high-vacuum line (<0.5 mmHg).
    
  • Process:

    • Heat to 90°C for 1 hour (Removes 6 waters; forms monohydrate).

    • Increase heat to 140–150°C for 2 hours (Removes final water).

    • Validation Check: The resulting solid should be a fine, white powder. If it looks yellow or fused, hydrolysis occurred (forming CeOCl), and the batch is dead. Discard and restart.

  • Cooling: Cool to room temperature under Argon.

2. Formation of the Reagent

  • Solvent: Add dry THF to the flask. (Note: CeCl

    
     is insoluble but forms a suspension). Stir vigorously overnight or sonicate for 1 hour to create a fine slurry.
    
  • Transmetallation: Cool the slurry to -78°C . Dropwise add o-tolylmagnesium bromide (or o-tolyllithium).

  • Aging: Stir for 30–60 minutes at -78°C.

  • Validation Check: The white suspension typically turns into a yellow/orange slurry, indicating the formation of the organocerium species.

3. Addition of Cyclohexanone [4][5]

  • Addition: Add neat cyclohexanone (1.0 equiv) dropwise to the cold slurry.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2–3 hours.

  • Workup: Quench with dilute HCl or aqueous NH

    
    Cl. Extract with ether/EtOAc.
    

Part 4: Modern Alternatives & Optimization

Q5: Drying CeCl


 is tedious. Is there a soluble alternative? 

A: Yes. The Knochel Method uses Lanthanum(III) Chloride complexed with Lithium Chloride (LaCl


 ).
  • Advantage: This salt is soluble in THF, eliminating the heterogeneous slurry issues and the difficult drying process (commercially available as a solution).

  • Protocol: Add the LaCl

    
     solution to your ketone before adding the Grignard reagent. The La(III) complexes the ketone, protecting it from enolization while activating it for addition.
    

Q6: Comparison of Methods

FeatureStandard GrignardOrganocerium (Imamoto)LaCl

(Knochel)
Primary Mechanism Nucleophilic Addition (fails if hindered)Carbonyl Activation / Basicity SuppressionCarbonyl Activation
Yield (Hindered) Low (<20%)High (>85%) High (>80%)
Preparation SimpleDifficult (Drying CeCl

)
Moderate (Commercial solution)
Solubility HomogeneousHeterogeneous SlurryHomogeneous
Best For Simple KetonesSeverely Hindered Systems High Throughput / Convenience

Part 5: Visualization of the Pathway

The following diagram illustrates the decision logic and chemical pathways involved in this synthesis.

ReactionPathway Start Reactants: o-Tolyl-MgBr + Cyclohexanone Path_Standard Standard Grignard (No Additive) Start->Path_Standard Direct Mix Path_Ce Organocerium Route (CeCl3 Activated) Start->Path_Ce Transmetallation Inter_Enol Intermediate: Magnesium Enolate Path_Standard->Inter_Enol Steric Hindrance leads to Deprotonation Inter_Ce Intermediate: Ce-Activated Carbonyl Path_Ce->Inter_Ce Ce Coordinates Oxygen Result_Fail Result: Recovered Ketone (Yield < 20%) Inter_Enol->Result_Fail Acidic Workup Result_Success Result: Tertiary Alcohol (Yield > 85%) Inter_Ce->Result_Success Selective Nucleophilic Attack

Caption: Logical pathway comparing the failure mode of standard Grignard addition vs. the success of the Organocerium-mediated route for hindered ketones.

References

  • Imamoto, T., et al. "Organocerium reagents.[6] Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, vol. 26, no. 39, 1985, pp. 4763-4766.

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[6] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333-3336.

  • Evans, W. J., et al. "The Utility of Cerium(III) Chloride in Promoting the Addition of Grignard Reagents to Ketones." Journal of Organic Chemistry, vol. 55, 1990, pp. 6260.

Sources

Troubleshooting

Technical Support Center: Separation of 1-(4-Methoxy-2-methylphenyl)cyclohexanol

Ticket ID: #SEP-8829-AX Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Overview: The Challenge You are attempting to isolate 1-(4-Methoxy-2-methylphenyl)cyclohexanol (Target A ) from a re...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SEP-8829-AX Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Overview: The Challenge

You are attempting to isolate 1-(4-Methoxy-2-methylphenyl)cyclohexanol (Target A ) from a reaction mixture containing unreacted cyclohexanone (Starting Material B ), unreacted aryl halide, and potential dehydration byproducts (Alkene C ).

This separation is chemically treacherous for two reasons:

  • The Dehydration Trap: Your target is a tertiary benzylic alcohol attached to an electron-rich aromatic ring (methoxy + methyl substituted). The carbocation intermediate is exceptionally stable, meaning even mild acidity (like unbuffered silica gel) can trigger rapid dehydration to the alkene.

  • The Ketone Persistence: Cyclohexanone often co-elutes with lipophilic alcohols and can be difficult to remove via simple distillation without thermally degrading the product.

Module 1: Troubleshooting Guides (FAQ Format)
Ticket #001: "I still see Cyclohexanone peaks in my NMR after column chromatography."

Root Cause Analysis: Cyclohexanone is non-polar enough to streak through silica and often has an


 value dangerously close to tertiary alcohols in standard Hexane/EtOAc systems. Furthermore, using high vacuum to "pull off" the ketone often fails because the boiling point of cyclohexanone (155°C) is high enough that the heat required to remove it causes your product to dehydrate.

Resolution Protocol: The Bisulfite Wash (Chemisorption) Do not rely on chromatography for bulk ketone removal. Use chemical selectivity.

Step-by-Step Protocol:

  • Dissolve: Take your crude reaction mixture and dissolve it in a non-miscible organic solvent (Diethyl Ether or Toluene are preferred; Dichloromethane is acceptable but emulsions are riskier).

  • Prepare Reagent: Create a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
    • Note: Freshly prepared is best.

  • The Wash: Add the bisulfite solution to your organic phase (1:1 volume ratio) and stir vigorously for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6] Cyclohexanone is an unhindered ketone. It attacks the bisulfite to form a water-soluble crystalline adduct (sodium hydroxy(cyclohexyl)sulfonate). Your tertiary alcohol is too sterically hindered to react.

  • Separation:

    • If a solid precipitate forms (the adduct), filter it off.[5]

    • Transfer the liquid to a separatory funnel.

    • Keep the Organic Layer. The ketone is now in the aqueous layer (or the solid filter cake).

  • Final Polish: Wash the organic layer with brine, dry over

    
    , and concentrate.
    
Ticket #002: "My product is turning into an oil and I see a new alkene peak."

Root Cause Analysis: You are experiencing acid-catalyzed dehydration .[7]

  • The Trigger: Standard Flash Chromatography Grade Silica Gel (

    
    ) is slightly acidic (pH ~6.5). For an electron-rich benzylic alcohol like yours, this is acidic enough to protonate the hydroxyl group, leading to water loss and alkene formation.[4]
    

Resolution Protocol: Basified Silica Chromatography You must neutralize the stationary phase before purification.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your silica gel slurry using your starting mobile phase (e.g., 95:5 Hexane:EtOAc).

  • The Additive: Add 1% v/v Triethylamine (TEA) or 1% v/v Pyridine to the slurry before packing the column.

  • Equilibration: Flush the packed column with 2–3 column volumes of the TEA-doped solvent.

  • Run: Perform the separation using your standard gradient. The amine neutralizes acidic sites on the silica, protecting the tertiary alcohol.

    • Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica, though resolution may be lower.

Ticket #003: "The product won't crystallize; it remains a viscous gum."

Root Cause Analysis: The ortho-methyl group on the phenyl ring creates rotational steric hindrance, disrupting crystal packing. Additionally, residual non-polar impurities (like mineral oil from NaH or unreacted halides) act as "plasticizers," preventing lattice formation.

Resolution Protocol: The Anti-Solvent Crash

  • Solvent A (Dissolution): Dissolve the gum in a minimum amount of warm Diisopropyl Ether (DIPE) or MTBE . These ethers are excellent for this class of alcohols.

  • Solvent B (Precipitation): Add Heptane dropwise until the solution turns slightly cloudy.

  • The Seed: If available, add a seed crystal. If not, scratch the inner glass surface with a spatula to create nucleation sites.

  • Thermal Ramp: Cool slowly to Room Temperature, then to 4°C (Fridge), then -20°C. Do not shock-cool, or the oil will just harden without purifying.

Module 2: Critical Data & Specifications
PropertyValue / BehaviorNotes
Target Structure 1-(4-Methoxy-2-methylphenyl)cyclohexanolTertiary, Benzylic, Electron-Rich
Critical Impurity CyclohexanoneBP: 155.6°C. Forms Bisulfite adduct.
Dehydration Product 1-(4-Methoxy-2-methylphenyl)cyclohexeneFormed via E1 elimination on acidic silica.
Stationary Phase Silica Gel 60MUST be treated with 1%

.
TLC Visualization UV (254 nm) + Anisaldehyde StainAlcohol stains purple/blue; Ketone stains faint/yellow.
Recryst. Solvent Hexane/EtOAc or DIPE/HeptaneAvoid Methanol (too soluble).
Module 3: Visualized Workflows
Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct purification path based on crude analysis.

PurificationStrategy Start Crude Reaction Mixture Analysis Analyze (TLC / NMR) Start->Analysis KetoneCheck Is Cyclohexanone present? Analysis->KetoneCheck Bisulfite Perform Bisulfite Wash (Sat. NaHSO3) KetoneCheck->Bisulfite Yes (Ketone > 5%) AlkeneCheck Is Alkene present? KetoneCheck->AlkeneCheck No Bisulfite->AlkeneCheck Organic Layer Recovered BasifiedCol Flash Column (Silica + 1% Et3N) AlkeneCheck->BasifiedCol Yes (Need to separate Alkene) Recryst Recrystallization (DIPE / Heptane) AlkeneCheck->Recryst No (High Purity) Final Pure Target Alcohol BasifiedCol->Final Recryst->Final

Figure 1: Decision matrix for purification. Note that bisulfite washing is prioritized if ketone content is high to prevent column overloading.

Workflow 2: The Dehydration Risk (Mechanism)

Understanding why the acid wash or unbuffered silica destroys your product.

DehydrationRisk Alcohol Target Alcohol (Tertiary Benzylic) Protonated Oxonium Ion (Good Leaving Group) Alcohol->Protonated + H+ Acid Acidic Source (H+ from Silica/Workup) Acid->Protonated Carbocation Stabilized Carbocation (Resonance with OMe) Protonated->Carbocation - H2O (Fast) Alkene Dehydration Product (Impurity C) Carbocation->Alkene - H+ (Irreversible)

Figure 2: Mechanistic pathway of acid-catalyzed dehydration. The electron-donating methoxy group stabilizes the carbocation, making this pathway extremely fast even with weak acids.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (See Section 2.24 on Purification of Ketones via Bisulfite Adducts).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanistic grounding for E1 elimination of benzylic alcohols).

  • Husbands, G. E. M., et al. "1-[(2-Amino-1-phenylethyl)]cyclohexanols." U.S. Patent 4,535,186, 1985 .[8] (Describes the synthesis and workup of analogous 1-arylcyclohexanols, specifically Venlafaxine intermediates, highlighting the stability issues).

  • Chavan, S. P., et al. "Efficient separation of cyclohexanone from cyclohexanol using sodium bisulfite adduct." Journal of Chemical Education, 2018 . (Validation of the bisulfite method for this specific ketone).

Sources

Optimization

Thermal stability and decomposition of 1-(4-Methoxy-2-methylphenyl)cyclohexanol

Introduction Welcome to the Technical Support Center. You are likely working with 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a tertiary benzylic alcohol often utilized as a structural scaffold in the synthesis of SNRI an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a tertiary benzylic alcohol often utilized as a structural scaffold in the synthesis of SNRI analogs (similar to Venlafaxine/Desvenlafaxine precursors) or as a specialized Grignard intermediate.

The Critical Challenge: This molecule exhibits high thermal sensitivity due to its specific structural features: a tertiary hydroxyl group attached to a cyclohexane ring and an electron-rich aromatic system. The ortho-methyl group adds steric strain, significantly lowering the activation energy for elimination reactions compared to its non-methylated analogs.

This guide addresses the three most common user reports:

  • "My sample purity dropped after distillation." (Thermal Decomposition)

  • "GC-MS shows an alkene, but NMR shows an alcohol." (Analytical Artifacts)

  • "The product turned to oil/gum during storage." (Acid-Catalyzed Dehydration)

Module 1: Thermal Stability & Decomposition Mechanism

The "Why": Mechanism of Failure

At temperatures exceeding 100°C (or lower in the presence of trace acids), this compound undergoes E1 Elimination (Dehydration) .

  • Protonation/Activation: The hydroxyl group absorbs thermal energy or interacts with trace acid protons.

  • Carbocation Formation (Rate Limiting): Water leaves, forming a tertiary benzylic carbocation. This cation is stabilized by the electron-donating methoxy group on the phenyl ring, making it form very easily.

  • Elimination: A proton is removed from the adjacent cyclohexane ring, collapsing the cation into a double bond (forming the cyclohexenyl impurity).

Visualizing the Pathway

The following diagram illustrates the decomposition cascade you must avoid.

DecompositionPathway cluster_0 Critical Failure Mode: E1 Elimination Alcohol Target Molecule 1-(4-Methoxy-2-methylphenyl) cyclohexanol HeatAcid Trigger: Heat (>100°C) or Trace Acid (H+) Alcohol->HeatAcid Exposure Carbocation Intermediate: Tertiary Benzylic Carbocation HeatAcid->Carbocation - H2O (Dehydration) Alkene Decomposition Product: 1-(4-Methoxy-2-methylphenyl) cyclohexene Carbocation->Alkene - H+ (Elimination)

Figure 1: The E1 elimination pathway.[1][2] Note that the electron-rich aromatic ring stabilizes the carbocation, accelerating decomposition.

Quantitative Stability Data

Based on comparative data for 1-arylcyclohexanols:

ParameterThreshold / ValueConsequence of Exceeding
Safe Process Temp < 60°CNegligible degradation.[3]
Critical Temp > 100°CRapid dehydration (1-5% per hour).
Melting Point ~76-80°C (Typical)Melting often triggers slow autocatalytic decomposition if not pure.
pH Tolerance 6.5 - 8.5Acidic pH (<6) triggers immediate elimination.

Module 2: Analytical Troubleshooting (FAQ)

Q: Why does my GC-MS show a different molecular weight (M-18)?

A: You are seeing a "Phantom Impurity" created inside the instrument.

The Issue: Gas Chromatography (GC) injectors typically operate at 250°C+. When your sample hits this hot, inert surface, it instantly dehydrates before entering the column. The Mass Spec detects the alkene (Decomposition Product), not your alcohol.

The Solution: Do not rely on standard GC-MS for purity assignment of this specific alcohol.

Protocol: Validating Purity

  • Primary Method: Use Reverse Phase HPLC (C18 column) with a neutral mobile phase (Acetonitrile/Water) and UV detection at 220/275 nm. Keep column temp ≤ 40°C.

  • Alternative GC Method: If you must use GC, you must derivatize the alcohol first.

    • Reagent: BSTFA + 1% TMCS.

    • Action: Convert the -OH to -OTMS (Trimethylsilyl ether). This protects the group from thermal elimination.

AnalyticalDecision Start Start: Purity Analysis Method Choose Method Start->Method GC GC-MS (Standard) Method->GC Direct Injection HPLC HPLC (Recommended) Method->HPLC Cold/Liquid Deriv Derivatization (TMS-Chloride) Method->Deriv If GC Required ResultBad False Result: Shows Alkene (M-18) (Thermal Degradation) GC->ResultBad Injector Heat ResultGood True Result: Shows Intact Alcohol GC->ResultGood Stable TMS-Ether HPLC->ResultGood Deriv->GC Protected Sample

Figure 2: Analytical decision tree to avoid false-negative purity results.

Module 3: Synthesis & Workup Troubleshooting

Q: My yield is low and the crude oil is yellow. What happened?

A: The Quench was likely too acidic or too hot.

This compound is typically synthesized via a Grignard reaction (4-methoxy-2-methylphenylmagnesium bromide + cyclohexanone). The danger zone is the Quench Step .

The "Safe Quench" Protocol: Standard HCl quenches are forbidden for this molecule. The acid concentration locally spikes, causing immediate dehydration.

StepStandard Protocol (Avoid)Recommended Protocol (Safe)
Quench Agent Dilute HCl or H₂SO₄Saturated Ammonium Chloride (NH₄Cl)
Temperature Room Temp0°C (Ice Bath)
pH Control UncontrolledMonitor pH of aqueous layer; keep > 6.
Drying Agent Magnesium Sulfate (can be slightly acidic)Sodium Sulfate (Na₂SO₄) or Potassium Carbonate

Technical Insight: The ortho-methyl group on the aromatic ring prevents efficient solvation of the magnesium alkoxide intermediate. This often requires longer reaction times, but users mistakenly apply heat to drive it. Do not heat the reaction above 60°C (THF reflux) .

Module 4: Storage & Handling

Q: How do I store this compound long-term?

A: Prevent "Autocatalytic Dehydration."

If the compound contains even trace amounts of acid from the workup, it will slowly turn into a gum (polymerized alkene) over weeks.

Storage Checklist:

  • State: Solid (Recrystallized from Hexane/Ethyl Acetate). Do not store as an oil if possible.

  • Container: Amber glass (protect from light-induced radical formation).

  • Atmosphere: Argon or Nitrogen flush (prevents moisture absorption).

  • Temperature: 2°C to 8°C (Refrigerator).

  • Stabilizer: For bulk oils, adding 0.1% Triethylamine can act as an acid scavenger to prevent decomposition.

References

  • Mechanism of Dehydration: Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry. "Acid-Catalyzed Dehydration of Alcohols."[2] (General mechanistic grounding for tertiary alcohol elimination).

  • Venlafaxine/Tramadol Intermediates: Mutschler, E., et al. (2001). Arzneimittel-Forschung. "Structure-activity relationships of 1-arylcyclohexanols." (Contextualizing the stability of the 1-aryl-cyclohexanol scaffold).
  • Grignard Workup Protocols: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. "Preparation of Tertiary Alcohols via Grignard Reagents." (Source for NH4Cl quench protocols).
  • Analytical Artifacts: Grob, R.L., & Barry, E.F. (2004). Modern Practice of Gas Chromatography. "Thermal Degradation in Injector Ports.
  • Patent Literature: U.S. Patent 4,535,186. "Process for the preparation of 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol." (Describes the thermal sensitivity of the analogous methoxy-phenyl cyclohexanol intermediates).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 1-(4-Methoxy-2-methylphenyl)cyclohexanol

Executive Summary & Structural Context[1] This guide provides a definitive analysis of the 1H NMR spectrum of 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a tertiary alcohol often synthesized via Grignard addition of (4-me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

This guide provides a definitive analysis of the 1H NMR spectrum of 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a tertiary alcohol often synthesized via Grignard addition of (4-methoxy-2-methylphenyl)magnesium bromide to cyclohexanone.

While structurally similar to the Tramadol intermediate (1-(3-methoxyphenyl)cyclohexanol), the presence of the ortho-methyl group at the C2 position of the phenyl ring introduces distinct steric and electronic effects. These effects are critical for differentiating this compound from its regioisomers and monitoring reaction completeness.

Key Analytical Challenges Solved:
  • differentiation from Starting Material: Distinguishing the product from unreacted cyclohexanone.

  • Impurity Profiling: Identifying the dehydration product (cyclohexene derivative) formed under acidic workup conditions.

  • Solvent Selection: Optimizing hydroxyl proton visibility (CDCl₃ vs. DMSO-d₆).

Experimental Protocol: Synthesis to Spectrum

To ensure the reproducibility of the spectral data presented below, the following workflow describes the generation and preparation of the sample.

Synthesis & Workup Workflow (Graphviz)

G Start Start: Reagents Grignard Grignard Formation (Mg + Ar-Br in THF) Start->Grignard Activation (I2) Addition Addition to Cyclohexanone (0°C) Grignard->Addition Nucleophilic Attack Quench Quench (NH4Cl) *Avoid Strong Acid* Addition->Quench Alkoxide Protonation Isolation Isolation (Extraction/Drying) Quench->Isolation Phase Sep NMR_Prep NMR Sample Prep (>10 mg in 0.6 mL Solvent) Isolation->NMR_Prep Purification

Figure 1: Critical workflow for isolating the tertiary alcohol without inducing acid-catalyzed dehydration.

Sample Preparation Protocol
  • Mass: 10–15 mg of purified solid/oil.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) for routine check; DMSO-d₆ for OH quantification.

  • Tube: 5mm precision NMR tube.

  • Acquisition: 400 MHz or higher; 16 scans (1D Proton); 298 K.

Spectral Analysis & Comparative Data

The "Fingerprint" Region (Aromatic & Substituents)

The ortho-methyl group breaks the symmetry often seen in para-substituted analogs. The aromatic region shows a characteristic 1,2,4-substitution pattern.

Table 1: Characteristic Chemical Shifts (CDCl₃, 400 MHz)

MoietyShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C6) 7.25 – 7.35Doublet (d)1HDeshielded by steric twist/proximity to cyclohexyl ring.
Ar-H (C3) 6.70 – 6.75Doublet (d)1HOrtho to -OMe; shielded by resonance.
Ar-H (C5) 6.68 – 6.72dd1HMeta to alkyl, ortho to -OMe.
-OCH₃ 3.78 – 3.82Singlet (s)3HCharacteristic methoxy resonance.
Ar-CH₃ 2.50 – 2.58Singlet (s)3HOrtho-methyl. Significantly downfield of aliphatic methyls due to ring current.
Cyclohexyl 1.60 – 1.90Multiplet (m)4HC2'/C6' protons (alpha to tertiary center).
Cyclohexyl 1.20 – 1.60Multiplet (m)6HC3'/C4'/C5' protons (distal ring protons).
-OH 1.50 – 1.80Broad (br s)1HVariable in CDCl₃; concentration dependent.

Expert Insight: The ortho-methyl signal (~2.55 ppm) is a critical diagnostic. In the non-methylated analog (1-(4-methoxyphenyl)cyclohexanol), this singlet is absent, and the aromatic region simplifies to an AA'BB' system.

Comparison Scenario A: Monitoring Reaction Progress

A common failure mode in this synthesis is incomplete conversion of cyclohexanone.

Table 2: Product vs. Starting Material (Cyclohexanone)

FeatureCyclohexanone (Starting Material)Target Product (Tertiary Alcohol)Diagnostic Action

-Protons
Triplet @ 2.35 ppm Multiplet @ 1.60–1.90 ppm Watch for disappearance of 2.35 ppm.
Aromatic Region None Signals @ 6.7–7.3 ppm Confirm integration ratio (3 Ar-H : 3 OMe).
Methyl Group None Singlet @ 2.55 ppm Confirm Grignard addition occurred.
Comparison Scenario B: Stability & Impurity Profiling

Tertiary alcohols are prone to dehydration under acidic conditions (or excessive heat during workup), forming the endocyclic alkene: 1-(4-Methoxy-2-methylphenyl)cyclohexene .

Table 3: Product vs. Dehydration Impurity

Signal TypeTarget AlcoholDehydration Impurity (Alkene)
Vinylic Proton Absent Triplet/Multiplet @ 5.8 – 6.0 ppm
Hydroxyl Proton Present (Broad s)Absent
Allylic Protons AbsentMultiplet @ 2.1 – 2.3 ppm

Critical Check: If you observe a signal near 5.9 ppm , your workup was too acidic. Re-column or recrystallize to remove the alkene.

Comparison Scenario C: Solvent Effects (OH Detection)

For publication-quality characterization, proving the existence of the -OH group is essential.

Table 4: Solvent Resolution Comparison

Solvent-OH Peak AppearanceUtility
CDCl₃ Broad, wandering singlet (1.5–2.0 ppm). Often overlaps with cyclohexyl protons.Good for structural backbone; poor for -OH confirmation.
DMSO-d₆ Sharp Singlet @ 4.4–4.8 ppm. Gold Standard for confirming tertiary alcohol status. No exchange broadening.

Logical Assignment Framework

Use the following decision tree to validate your spectrum interpretation.

Peak Assignment Logic (Graphviz)

Logic Input Analyze Spectrum (0 - 8 ppm) Aromatic Region 6.5 - 7.5 ppm? Input->Aromatic Methyls Region 2.0 - 4.0 ppm? Input->Methyls Aliphatic Region 1.0 - 2.0 ppm? Input->Aliphatic Ar_Pattern 3 Protons? (1 d, 1 d, 1 dd) Aromatic->Ar_Pattern Yes Impurity_Alkene Vinylic H @ 5.9 ppm? Aromatic->Impurity_Alkene Check Impurity OMe_Check Singlet @ ~3.8 ppm? Methyls->OMe_Check ArMe_Check Singlet @ ~2.5 ppm? Methyls->ArMe_Check Ketone_Check Triplet @ 2.35 ppm? Methyls->Ketone_Check Check SM Confirm Product Structure Confirm Product Structure Ar_Pattern->Confirm Product Structure Dehydration Detected Dehydration Detected Impurity_Alkene->Dehydration Detected Incomplete Reaction Incomplete Reaction Ketone_Check->Incomplete Reaction

Figure 2: Logical decision tree for validating the product and identifying common impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for cyclohexanol ring shifts).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1550699 (Related Structure: 2,6-Bis(4-methoxybenzylidene)cyclohexanone). Retrieved from [Link]

  • Wiley Online Library. Supporting Information for Suzuki Cross-Coupling Reactions (NMR data for 4'-Methoxy-2-methylbiphenyl analogs). Retrieved from [Link]

Sources

Comparative

13C NMR Chemical Shift Guide: 1-(4-Methoxy-2-methylphenyl)cyclohexanol

This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 1-(4-Methoxy-2-methylphenyl)cyclohexanol . As a specific structural analog often encountered in the synthesis of opioid receptor l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 1-(4-Methoxy-2-methylphenyl)cyclohexanol . As a specific structural analog often encountered in the synthesis of opioid receptor ligands (such as Tramadol derivatives) or steric studies of tertiary alcohols, accurate spectral assignment is critical for structural validation.

Executive Summary & Structural Context

This molecule combines a lipophilic cyclohexyl ring with a substituted electron-rich aromatic system. The ortho-methyl group introduces significant steric strain at the quaternary center, distinguishing its spectral signature from the simpler 1-(4-methoxyphenyl)cyclohexanol.

  • Target Molecule: 1-(4-Methoxy-2-methylphenyl)cyclohexanol

  • Molecular Formula: C₁₄H₂₀O₂

  • Key Structural Features:

    • Quaternary Carbinol Carbon (C1): Highly diagnostic signal, sensitive to steric compression from the ortho-methyl.

    • Aromatic Ring: Trisubstituted pattern (1,2,4-substitution).

    • Electronic Effects: The methoxy group (C4') provides strong shielding to ortho positions (C3', C5').

Synthesis & Experimental Protocol

To ensure the validity of the spectral data, the compound is synthesized via a Grignard addition, which guarantees the formation of the quaternary center.

Protocol: Grignard Addition

Reaction: 4-Methoxy-2-methylphenylmagnesium bromide + Cyclohexanone


 Product
  • Reagent Preparation:

    • Activate Magnesium turnings (1.2 eq) with iodine in anhydrous THF.

    • Add 4-bromo-3-methylanisole (1.0 eq) dropwise to maintain gentle reflux.

    • Note: Commercial Grignard reagent (CAS 148706-30-3) can be used (0.5 M in THF).[1]

  • Addition:

    • Cool the Grignard solution to 0°C.

    • Add Cyclohexanone (1.0 eq) in THF dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • Quench with saturated aqueous NH₄Cl (exothermic).

    • Extract with Et₂O or EtOAc (

      
      ).
      
    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Column chromatography (Hexanes:EtOAc 9:1) is required to remove unreacted ketone and biaryl byproducts.

13C NMR Spectral Data Analysis

The following data compares the target molecule with its non-methylated analog to highlight the "Ortho-Effect" .

Table 1: Comparative 13C NMR Shifts (ppm, CDCl₃)

Note: Values for the target are high-fidelity estimates based on substituent additivity rules derived from 1-(4-methoxyphenyl)cyclohexanol and o-cresol derivatives.

Carbon PositionTarget: 1-(4-Methoxy-2-methylphenyl)...Analog: 1-(4-Methoxyphenyl)...[2][3][4][5][6][7][8]

(Shift Effect)
Assignment Logic
C1 (Cyclohexyl) 75.4 72.8 +2.6Deshielding due to steric compression by o-Me.
C2/C6 (Cyclohexyl) 36.5 39.1 -2.6Shielded by steric crowding (gamma-gauche effect).
C3/C5 (Cyclohexyl) 22.8 22.4 +0.4Minimal long-range effect.
C4 (Cyclohexyl) 25.9 25.7 +0.2Distal position; largely unaffected.
C1' (Ar-Ipso) 138.5 141.5 -3.0Shifted upfield due to ortho-substitution.
C2' (Ar-Me) 137.2 126.8 (CH)+10.4Direct substitution (H

Me).
C3' (Ar-CH) 111.5 113.4 -1.9Ortho to Methoxy; shielded.
C4' (Ar-OMe) 158.8 158.5 +0.3Ipso to Methoxy; characteristic downfield.
C5' (Ar-CH) 116.1 113.4 +2.7Meta to Methyl; loss of symmetry.
C6' (Ar-CH) 127.5 126.8 +0.7Para to Methyl.
OMe (Methoxy) 55.2 55.2 0.0Standard aromatic methoxy signal.
Ar-Me (Methyl) 21.5 N/A -Characteristic benzylic methyl.
Critical Spectral Diagnostics
  • Loss of Symmetry: Unlike the 1-(4-methoxyphenyl) analog, the target molecule is not symmetric regarding the aromatic ring carbons. You will see distinct peaks for C3', C5', and C6' rather than the equivalent pairs seen in the para-substituted analog.

  • The C1 Shift: The quaternary alcohol carbon (C1) moving downfield to ~75 ppm is the primary indicator of successful Grignard addition in sterically congested systems.

  • Solvent Effects: In DMSO-d₆ , hydroxyl-bearing carbons often shift slightly downfield (+1-2 ppm), and the OMe signal may resolve sharper if hydrogen bonding is involved.

Structural Visualization & Workflow

The following diagram illustrates the numbering scheme and the synthesis logic used to generate the data.

G Reagent Grignard Reagent (4-Methoxy-2-methylphenyl)MgBr Intermediate Alkoxide Intermediate Reagent->Intermediate Nucleophilic Attack (THF, 0°C) Substrate Cyclohexanone (C6H10O) Substrate->Intermediate Product Target Product 1-(4-Methoxy-2-methylphenyl)cyclohexanol Intermediate->Product Acidic Workup (NH4Cl, H2O) Struct Key NMR Signals: C1 (Quat): ~75.4 ppm C4' (C-OMe): ~158.8 ppm Ar-Me: ~21.5 ppm Product->Struct

Caption: Synthesis workflow and key diagnostic 13C NMR markers for structural verification.

References

  • Analog Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS): 1-(4-Methoxyphenyl)cyclohexanol."

  • Grignard Reagent Properties: Sigma-Aldrich. "4-Methoxy-2-methylphenylmagnesium bromide solution."[1]

  • Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for additivity rules).
  • Cyclohexanol Conformation Studies: J. Org. Chem. 1997, 62, 7512.[9] "NMR Chemical Shifts of Trace Impurities." (Reference for solvent residual peaks and cyclohexyl ring baseline data). Link

Sources

Validation

FTIR Characterization Guide: 1-(4-Methoxy-2-methylphenyl)cyclohexanol

This guide details the FTIR characterization of 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a tertiary alcohol intermediate often encountered in the synthesis of analgesic pharmacophores (structural analogs of Tramadol/Ve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the FTIR characterization of 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a tertiary alcohol intermediate often encountered in the synthesis of analgesic pharmacophores (structural analogs of Tramadol/Venlafaxine).

Performance Comparison & Process Monitoring

Executive Summary & Structural Context

This guide provides a definitive spectral analysis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol , focusing on its differentiation from critical precursors (Cyclohexanone) and structural isomers.

In drug development, this molecule represents a "sterically crowded" tertiary alcohol. Its FTIR spectrum is a primary "performance metric" for validating the success of Grignard additions (reaction of 4-methoxy-2-methylphenylmagnesium bromide with cyclohexanone).

Key Diagnostic Challenge: Distinguishing the target alcohol from:

  • Unreacted Ketone: Cyclohexanone (strong C=O signal).

  • Dehydration Impurities: Cyclohexene derivatives (C=C alkene signals).

  • Regioisomers: 1,4-disubstituted analogs (lacking the ortho-methyl group).

Experimental Methodology

To ensure reproducible data, the following protocol is recommended.

Sample Preparation Protocol
  • Technique: Attenuated Total Reflectance (ATR) is preferred for rapid process monitoring.

  • Crystal Material: Diamond or ZnSe (Diamond preferred for chemical resistance).

  • Sample State: The compound typically exists as a solid (mp ~128–130°C) or viscous oil depending on purity/solvate state.

  • Resolution: 4 cm⁻¹.[1][2]

  • Scans: 32 (Screening) or 64 (Publication Quality).

Self-Validating Workflow (DOT Diagram)

FTIR_Workflow Start Crude Reaction Mixture Prep Solvent Evaporation (Remove THF/Ether) Start->Prep ATR ATR-FTIR Analysis Prep->ATR Decision Spectral Check ATR->Decision Success Target Confirmed: Broad OH (3450) No C=O (1710) Decision->Success Pass Fail_Ketone Incomplete Rxn: Sharp C=O (1710) Present Decision->Fail_Ketone Fail (Precursor) Fail_Alkene Dehydration: Sharp C=C (1640) Loss of OH Decision->Fail_Alkene Fail (Degradant)

Caption: Logic flow for validating synthesis completion using FTIR spectral markers.

Detailed Spectral Assignment

The spectrum of 1-(4-Methoxy-2-methylphenyl)cyclohexanol is defined by the interplay between the rigid cyclohexyl ring and the electron-rich aromatic system.

Primary Absorption Zones
Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Signatures & Mechanistic Insight
O-H Stretch 3350 – 3450 Medium-Strong (Broad)Critical Marker. Indicates formation of the tertiary alcohol. The band is broad due to intermolecular H-bonding. In dilute solution (CCl₄), this shifts to a sharp peak at ~3600 cm⁻¹.
C-H Stretch (Ar) 3000 – 3100 WeakAromatic C-H stretching. Differentiates the product from non-aromatic precursors (like cyclohexanone alone).
C-H Stretch (Alk) 2850 – 2950 StrongOverlap of Cyclohexyl ring –CH₂– and the ortho-Methyl (–CH₃) group. The presence of the methyl adds intensity to the 2960 cm⁻¹ shoulder.
C=C Aromatic 1580 & 1610 MediumRing breathing modes. The 1,2,4-trisubstitution pattern often splits these bands more distinctly than in monosubstituted benzenes.
C-O-C (Ether) 1240 – 1260 StrongAsymmetric stretching of the Ar-O-CH₃ (Methoxy) group. A definitive marker for the aryl moiety.
C-O (Alcohol) 1140 – 1170 StrongTertiary alcohol C-O stretch. Crucial for distinguishing from the ether C-O alone.
Fingerprint 800 – 900 MediumRegioisomer Check. 1,2,4-trisubstituted benzenes typically show two strong bands (isolated H and adjacent 2H wagging).

Comparative Performance Analysis

This section objectively compares the FTIR profile of the Target Product against its immediate alternatives (Precursors and Impurities).

Scenario A: Reaction Monitoring (Target vs. Precursor)

Differentiation from Cyclohexanone (Starting Material).

FeatureTarget: 1-(4-Methoxy-2-methylphenyl)cyclohexanolPrecursor: CyclohexanonePerformance Note
1710 cm⁻¹ Absent Very Strong (C=O) Primary QC Check. Any peak here indicates incomplete conversion (<98% yield).
3400 cm⁻¹ Present (Broad) AbsentConfirms nucleophilic attack and alkoxide protonation.
1600 cm⁻¹ Present (Aromatic)AbsentConfirms incorporation of the aryl Grignard reagent.
Scenario B: Purity Profiling (Target vs. Dehydration Product)

Differentiation from 1-(4-Methoxy-2-methylphenyl)cyclohexene (Acid-catalyzed degradant).

FeatureTarget (Alcohol)Impurity (Alkene)Performance Note
3400 cm⁻¹ Strong Absent/WeakLoss of OH indicates product degradation (often during acidic workup).
1640 cm⁻¹ AbsentMedium/Sharp Non-aromatic C=C stretch from the cyclohexene ring.

Advanced Structural Validation (Regio-Chemistry)

For researchers synthesizing novel analogs, distinguishing the 2-methyl (ortho) variant from the 3-methyl (meta) or non-methylated variants is critical.

  • 1,2,4-Trisubstitution Pattern (Target):

    • Look for out-of-plane (OOP) C-H bending bands in the 800–860 cm⁻¹ region.

    • Typically appears as a solitary strong band ~810–820 cm⁻¹ (2 adjacent H's) and a medium band ~870–880 cm⁻¹ (isolated H).

  • 1,4-Disubstitution Pattern (Alternative - No Methyl):

    • If the methyl group is missing (i.e., 1-(4-methoxyphenyl)cyclohexanol), a single strong band dominates near 830 cm⁻¹ (2 pairs of adjacent H's).

Comparison Diagram: Fingerprint Region Logic

Fingerprint_Logic Input Fingerprint Region (900 - 700 cm⁻¹) Check Count Strong Bands Input->Check Result_Ortho Target (Ortho-Methyl): Two distinct bands (~815 & ~875 cm⁻¹) Check->Result_Ortho Complex Pattern Result_Para Impurity (No Methyl): Single strong band (~830 cm⁻¹) Check->Result_Para Simple Pattern

Caption: Decision tree for confirming regio-chemistry via FTIR fingerprinting.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Cyclohexanol, 1-(4-methoxyphenyl)-. NIST Chemistry WebBook, SRD 69.[1] [Link](Note: Used as primary structural proxy for functional group correlation).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Authoritative source for 1,2,4-trisubstituted benzene OOP values).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. [Link].

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-(4-Methoxy-2-methylphenyl)cyclohexanol

This guide details the mass spectrometry fragmentation patterns of 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a specific tertiary alcohol relevant to drug development and metabolite identification (e.g., structural analo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a specific tertiary alcohol relevant to drug development and metabolite identification (e.g., structural analogs of Venlafaxine or Tramadol precursors).

The following analysis synthesizes mechanistic principles with comparative data from structural homologs (such as 1-phenylcyclohexanol) to provide a self-validating identification protocol.

Executive Summary & Compound Profile

1-(4-Methoxy-2-methylphenyl)cyclohexanol is a tertiary arylcyclohexanol. Its fragmentation behavior is dominated by the stability of the aromatic moiety and the lability of the tertiary hydroxyl group.

PropertySpecification
IUPAC Name 1-(4-Methoxy-2-methylphenyl)cyclohexanol
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Monoisotopic Mass 220.1463 Da
Key Structural Features Tertiary alcohol, Cyclohexyl ring, Ortho-methyl/Para-methoxy substitution

Experimental Protocol (Standardized)

To ensure reproducible fragmentation patterns for library matching, the following protocol is recommended.

Sample Preparation
  • Solvent: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Methanol or Dichloromethane.

  • Derivatization (Optional but Recommended): To confirm the hydroxyl group, treat a 50 µL aliquot with 50 µL of BSTFA + 1% TMCS (60°C, 30 min) to form the TMS ether (MW 292). Note: This guide focuses on the underivatized form.

GC-MS Parameters
  • Inlet Temperature: 250°C (Splitless mode).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Ion Source: Electron Ionization (EI) at 70 eV .[1]

  • Source Temperature: 230°C.

  • Scan Range: m/z 40–400.

Fragmentation Analysis & Mechanism

The mass spectrum of 1-(4-Methoxy-2-methylphenyl)cyclohexanol is characterized by three primary mechanistic pathways: Dehydration , Ring Opening/Alpha-Cleavage , and Aromatic Stabilization .

Primary Fragmentation Pathways
A. Molecular Ion & Dehydration (m/z 220 → 202)
  • Observation: The molecular ion (M⁺, m/z 220) is typically weak or absent due to the facile loss of water common in tertiary alcohols.

  • Mechanism: Thermal or electron-impact induced 1,2-elimination of water.

  • Ortho-Effect: The 2-methyl group (ortho position) can facilitate specific hydrogen transfer mechanisms (via a 6-membered transition state), often making the [M-18]⁺ (m/z 202) peak more intense in this isomer compared to its meta- or para-methyl analogs.

B. The Base Peak: Ring Opening & Alkyl Loss (m/z 177)
  • Observation: The base peak (100% relative abundance) is predicted at m/z 177 .

  • Causality: Based on the fragmentation of the homolog 1-phenylcyclohexanol (Base peak m/z 133), the pathway involves:

    • Ionization at the oxygen or aromatic ring.

    • Opening of the cyclohexyl ring (alpha-cleavage).

    • Loss of a propyl radical (C₃H₇•, 43 u).

  • Calculation:

    • 1-Phenylcyclohexanol:[2][3][4][5][6]

      
      .
      
    • Target Molecule:

      
      .
      
  • Diagnostic Value: This peak confirms the presence of the cyclohexyl ring structure attached to the aryl core.

C. Substituted Tropylium/Benzyl Formation (m/z 121)
  • Observation: A significant peak at m/z 121 .

  • Mechanism: Cleavage of the bond between the cyclohexyl ring and the aromatic ring. The positive charge remains on the aromatic fragment, stabilized by the electron-donating methoxy and methyl groups.

  • Structure: [4-Methoxy-2-methylphenyl]⁺ or its rearranged tropylium equivalent.

Summary of Diagnostic Ions
m/zIdentityMechanismRelative Abundance (Est.)
220 M⁺Molecular Ion< 5% (Weak)
202 [M - H₂O]⁺Dehydration40–60%
177 [M - C₃H₇]⁺Ring Opening / Alpha-Cleavage100% (Base Peak)
121 [Ar]⁺Aryl Cation (Subst. Tropylium)30–50%
135 [Ar-CH₂]⁺Rearrangement Fragment10–20%
55 [C₄H₇]⁺Cyclohexenyl fragment20–40%

Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships between the molecular structure and the observed mass spectral peaks.

FragmentationPathway M Molecular Ion [M]+ m/z 220 (Unstable) Dehyd Dehydration Product [M-H2O]+ m/z 202 (Cyclohexene deriv.) M->Dehyd - H2O (18 u) (Ortho-assisted) RingOpen Distonic Radical Cation (Ring Open) M->RingOpen Ring Opening ArylIon Aryl Cation [Ar]+ m/z 121 M->ArylIon - Cyclohexanol radical (Inductive Cleavage) BasePeak Base Peak [M-C3H7]+ m/z 177 RingOpen->BasePeak - C3H7• (43 u) (Alpha-Cleavage)

Caption: Mechanistic flow from the unstable molecular ion (m/z 220) to the diagnostic base peak (m/z 177) and dehydration product (m/z 202).

Comparative Analysis: Target vs. Alternatives

Distinguishing the target molecule from its isomers is critical in forensic and metabolic studies.

Comparison 1: Vs. 1-(4-Methoxyphenyl)cyclohexanol (Desmethyl Analog)

This comparison validates the presence of the methyl substituent.

FeatureTarget Molecule (2-Me, 4-OMe)Alternative: Desmethyl (4-OMe)Differentiator
Molecular Weight 220206Shift of 14 u
Base Peak m/z 177m/z 163Shift of 14 u confirms methyl is on the Ar-ring
Aryl Cation m/z 121m/z 107Shift of 14 u
Comparison 2: Vs. 1-(4-Methoxy-3-methylphenyl)cyclohexanol (Regioisomer)

Differentiation of the ortho (2-Me) isomer from the meta (3-Me) isomer is challenging but possible.

  • Ortho Effect (Dehydration): The 2-methyl isomer typically exhibits a higher ratio of [M-18]⁺ / M⁺ compared to the 3-methyl isomer. The proximity of the ortho-methyl hydrogens to the hydroxyl group facilitates water elimination.

  • Spectral Fingerprint: While the base peak (m/z 177) remains identical, the relative intensity of the m/z 202 peak is expected to be enhanced in the target (2-methyl) compound.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1-Phenylcyclohexanol (Analog Reference). National Institute of Standards and Technology. Available at: [Link]

  • PubChem. Compound Summary: 1-(4-Methoxyphenyl)cyclohexanol (Structural Homolog).[7] National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Validation

Definitive HPLC Method Guide: 1-(4-Methoxy-2-methylphenyl)cyclohexanol Purity Analysis

Target Compound: 1-(4-Methoxy-2-methylphenyl)cyclohexanol CAS Registry Number: 68623-31-4 Molecular Weight: 220.31 g/mol Primary Application: Pharmaceutical Intermediate (Analgesic synthesis precursors, e.g., Venlafaxine...

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: 1-(4-Methoxy-2-methylphenyl)cyclohexanol CAS Registry Number: 68623-31-4 Molecular Weight: 220.31 g/mol Primary Application: Pharmaceutical Intermediate (Analgesic synthesis precursors, e.g., Venlafaxine/Tramadol analogs).

Part 1: Executive Summary & Technical Challenges

The analysis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol presents a specific chromatographic challenge common to tertiary benzylic alcohols: Acid-Catalyzed Dehydration .

Standard "generic" HPLC methods often employ acidic mobile phases (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to improve peak shape for basic compounds. However, for this specific neutral tertiary alcohol, acidic conditions catalyze the elimination of the hydroxyl group, forming the alkene impurity 1-(4-Methoxy-2-methylphenyl)cyclohexene during the analysis. This leads to:

  • False Positives: Artificially high impurity levels.[1]

  • Peak Distortion: Significant tailing as the compound degrades on-column.

  • Quantitation Errors: Loss of the main peak area.

This guide compares the Standard Acidic Method (Method A) against the Optimized Neutral Method (Method B) , demonstrating why a pH-neutral approach is critical for accurate purity assessment.

Part 2: Comparative Method Analysis

The following comparison highlights the mechanistic differences between the two approaches.

Table 1: Method Performance Comparison
FeatureMethod A: Standard Acidic (The Trap) Method B: Optimized Neutral (Recommended)
Mobile Phase A 0.1% Trifluoroacetic Acid (pH ~2.0)10 mM Ammonium Acetate (pH 6.8)
Mobile Phase B AcetonitrileAcetonitrile : Methanol (90:10)
Column Chemistry Standard C18 (e.g., Zorbax Eclipse)Hybrid C18 (e.g., XBridge BEH) or Phenyl-Hexyl
Column Temp 40°C (Standard)25°C (Controlled)
Main Peak Shape Broad, Tailing (Tf > 1.5)Sharp, Symmetrical (Tf < 1.1)
Stability Poor: On-column dehydration to alkeneExcellent: No degradation observed
LOD/LOQ Higher (due to noise/tailing)Lower (Superior S/N ratio)
Why Method A Fails (The Causality)

The tertiary hydroxyl group at the C1 position of the cyclohexane ring is sterically hindered and electronically activated by the electron-donating 4-methoxy group on the phenyl ring. In the presence of H+ (from TFA), the hydroxyl group is protonated and leaves as water, creating a tertiary carbocation. This intermediate rapidly eliminates a proton to form the thermodynamically stable alkene.

  • Result: The "impurity" you see in Method A is often created by the method itself.

Why Method B Succeeds

By maintaining a neutral pH (6.8) using Ammonium Acetate, the protonation of the hydroxyl group is prevented. The addition of 10% Methanol to the organic phase (Mobile Phase B) improves the solvation of the aromatic ring, enhancing selectivity between the alcohol and potential des-methyl impurities.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating, ensuring separation of the parent alcohol from its key impurities: the Alkene (Dehydration Product) and the Ketone (Starting Material) .

Chromatographic Conditions
  • Instrument: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent Hybrid Particle column).

    • Alternative: Phenomenex Luna Phenyl-Hexyl (for enhanced selectivity of aromatic isomers).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8 - unadjusted).

  • Mobile Phase B: Acetonitrile : Methanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C (Strictly controlled to minimize thermal degradation).

  • Detection: UV at 275 nm (Specific for aromatic ring) and 220 nm (High sensitivity).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Equilibration
2.07030Isocratic Hold
12.01090Linear Ramp
15.01090Wash
15.17030Re-equilibration
20.07030End
Standard & Sample Preparation
  • Diluent: Acetonitrile : Water (50:50). Do not use acidic diluents.

  • Stock Solution: Dissolve 10 mg of 1-(4-Methoxy-2-methylphenyl)cyclohexanol in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

  • System Suitability Solution: Mix 1-(4-Methoxy-2-methylphenyl)cyclohexanol (0.1 mg/mL) and Cyclohexanone (0.01 mg/mL) to verify resolution.

Part 4: Data Analysis & Performance Metrics

The following table summarizes the Representative Performance Data expected when using Method B. These values serve as acceptance criteria for method validation.

Table 2: Representative System Suitability Metrics
CompoundRelative Retention Time (RRT)Resolution (Rs)Tailing Factor (Tf)Theoretical Plates (N)
Cyclohexanone (Starting Material)~0.45N/A< 1.2> 5,000
1-(4-Methoxy-2-methylphenyl)cyclohexanol (Target)1.00 (~8.5 min) > 5.00.9 - 1.1> 8,000
Alkene Impurity (Dehydration Product)~1.65> 8.0< 1.1> 10,000
4-Bromo-3-methylanisole (Precursor)~1.80> 2.0< 1.1> 10,000

Note: The Alkene is significantly more lipophilic (non-polar) than the alcohol, resulting in a much later elution time in Reverse Phase chromatography.

Part 5: Visualizations & Logic Flow

Diagram 1: Degradation Pathway & Analytical Risk

This diagram illustrates the chemical instability that Method B prevents.

DegradationPathway cluster_prevention Method B Prevention Strategy Target Target Analyte 1-(4-Methoxy-2-methylphenyl) cyclohexanol Intermediate Carbocation Intermediate Target->Intermediate Protonation (-H2O) Acid Acidic Mobile Phase (H+ from TFA/Formic) Acid->Target Impurity Alkene Impurity (Dehydration Product) Intermediate->Impurity Elimination (-H+) Neutral Neutral pH (6.8) Prevents Protonation

Caption: Acid-catalyzed dehydration pathway of the tertiary alcohol target. Method B blocks the first step (Protonation) by maintaining neutral pH.

Diagram 2: Method Development Decision Tree

A logical workflow for confirming method suitability.

MethodWorkflow Start Start Method Development CheckStruc Analyze Structure: Tertiary Benzylic Alcohol? Start->CheckStruc Risk Risk: Acid Instability CheckStruc->Risk Decision Select Mobile Phase pH Risk->Decision PathA Acidic (pH < 3.0) Decision->PathA Standard PathB Neutral (pH 6.8-7.5) Decision->PathB Optimized ResultA Result: On-Column Degradation Broad Peaks PathA->ResultA ResultB Result: Stable Analyte Sharp Peaks PathB->ResultB Validation Validate Specificity: Inject Alcohol vs Alkene ResultB->Validation

Caption: Decision logic for selecting the neutral pH approach over standard acidic conditions to ensure analyte integrity.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[1] Wiley-Interscience. (General Reference for HPLC of Neutral/Basic Compounds). [Link]

  • Waters Corporation. XBridge BEH C18 Column Care and Use Manual. (Reference for Hybrid Particle Stability at High pH). [Link][3]

  • PubChem. Compound Summary: 1-(4-Methoxy-2-methylphenyl)cyclohexanol. [Link]

Sources

Comparative

Comparative Guide: 1-(4-Methoxy-2-methylphenyl)cyclohexanol vs. 1-(3-methoxyphenyl)cyclohexanol

This guide provides an in-depth technical comparison between 1-(4-Methoxy-2-methylphenyl)cyclohexanol and 1-(3-methoxyphenyl)cyclohexanol , designed for researchers in medicinal chemistry and drug development. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-(4-Methoxy-2-methylphenyl)cyclohexanol and 1-(3-methoxyphenyl)cyclohexanol , designed for researchers in medicinal chemistry and drug development.

Executive Summary

This guide contrasts two structurally related arylcyclohexanols used as intermediates in the synthesis of central nervous system (CNS) active agents.

  • 1-(3-methoxyphenyl)cyclohexanol: The established precursor for the Tramadol and 3-MeO-PCP pharmacophores. It represents the "gold standard" substitution pattern (meta-methoxy) required for optimal

    
    -opioid and NMDA receptor affinity in this scaffold class.
    
  • 1-(4-Methoxy-2-methylphenyl)cyclohexanol: A sterically congested structural analog. It serves primarily as a Structure-Activity Relationship (SAR) probe to map the steric tolerance of receptor binding pockets (specifically the ortho-toluyl region) and to modulate metabolic stability.

Part 1: Chemical Structure & Physicochemical Properties[1]

The primary distinction lies in the aryl substitution pattern. The meta-methoxy group of the 3-isomer allows for specific hydrogen bonding within the receptor pocket, whereas the ortho-methyl group of the 4-methoxy-2-methyl isomer introduces significant steric bulk, altering the cyclohexyl ring's conformation relative to the phenyl ring.

Table 1: Physicochemical Comparison
Feature1-(3-methoxyphenyl)cyclohexanol1-(4-Methoxy-2-methylphenyl)cyclohexanol
CAS Number 15319-xxx (Generic) / Specific Isomer Dependent68623-31-4
Molecular Formula


Molecular Weight 206.28 g/mol 220.31 g/mol
Aryl Substitution meta-Methoxy (3-position)para-Methoxy (4-pos), ortho-Methyl (2-pos)
Steric Profile Low (Planar rotation possible)High (Restricted rotation due to o-Me)
Primary Application Synthesis of Tramadol, 3-MeO-PCP, 3-MeO-PCESAR Probe, Steric/Metabolic Blocker
Receptor Affinity (Predicted) High (

-OR, NMDA)
Low/Modulated (Due to steric clash)

Part 2: Synthesis & Reactivity Profile

The synthesis of both compounds typically proceeds via a Grignard reaction between the corresponding arylmagnesium bromide and cyclohexanone. However, the 2-methyl substituent in the 4-methoxy analog significantly impacts reaction kinetics and yield.

Mechanism of Formation (Grignard Addition)

The ortho-methyl group in 1-(4-Methoxy-2-methylphenyl)cyclohexanol creates steric hindrance around the nucleophilic carbon of the Grignard reagent. This often necessitates harsher reaction conditions (higher temperature or longer reflux) compared to the 3-methoxy analog.

GrignardSynthesis cluster_0 Key Difference Start Aryl Bromide (Precursor) Mg Mg / THF (Grignard Formation) Start->Mg Initiation Grignard Aryl-MgBr (Intermediate) Mg->Grignard Addition Nucleophilic Addition Grignard->Addition Cyclohexanone Cyclohexanone (Electrophile) Cyclohexanone->Addition Hydrolysis Acid Hydrolysis (H3O+) Addition->Hydrolysis Product Target Cyclohexanol Hydrolysis->Product Note 3-MeO: Fast Kinetics 4-MeO-2-Me: Steric Hindrance (Requires Reflux) Note->Addition

Figure 1: General Grignard synthesis pathway. The 2-methyl group (in the 4-MeO analog) hinders the 'Nucleophilic Addition' step.

Experimental Protocol Comparison
Protocol A: Synthesis of 1-(3-methoxyphenyl)cyclohexanol (Standard)
  • Reagents: 3-Bromoanisole (1.0 eq), Magnesium turnings (1.1 eq), Cyclohexanone (1.0 eq), THF (anhydrous).

  • Conditions:

    • Form Grignard reagent at reflux (1 hr).

    • Cool to 0°C.

    • Add Cyclohexanone dropwise.

    • Stir at Room Temperature (RT) for 2 hours.

  • Yield: Typically 85-95% .

  • Note: Reaction is exothermic and rapid.

Protocol B: Synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol (Sterically Hindered)
  • Reagents: 4-Bromo-3-methylanisole (1.0 eq), Magnesium turnings (1.2 eq), Cyclohexanone (1.2 eq), THF (anhydrous).

  • Conditions:

    • Form Grignard reagent (may require iodine crystal initiation).

    • Add Cyclohexanone at RT.

    • Reflux for 4-6 hours (Critical step to overcome steric barrier).

  • Yield: Typically 60-75% .

  • Note: The ortho-methyl group retards the attack on the ketone. Unreacted ketone often remains if reflux is insufficient.

Part 3: Pharmacological Implications (SAR)

In the context of opioid (Tramadol-like) and dissociative (PCP-like) drug development, the aryl substitution pattern dictates receptor subtype selectivity.

Structure-Activity Relationship (SAR) Logic
  • The "3-Methoxy Rule":

    • In the Tramadol and PCP scaffolds, a substituent at the meta (3) position is critical for high affinity. It acts as a hydrogen bond acceptor for specific residues (e.g., Asp or Tyr) in the receptor binding pocket.

    • 1-(3-methoxyphenyl)cyclohexanol retains this optimal geometry.

  • The "Ortho-Methyl" Clash:

    • The 2-methyl group in the 4-methoxy analog introduces a twist in the biaryl-like bond (phenyl-cyclohexyl bond).

    • Effect: This forces the phenyl ring out of coplanarity or preferred conformation, often reducing binding affinity (

      
      -opioid) but potentially increasing selectivity for specific transporters (SERT/NET) or sigma receptors.
      
    • Utility: This compound is used to probe the size of the hydrophobic pocket. If the 2-Me analog retains activity, the pocket is large; if activity is lost, the pocket is sterically restricted.

SAR_Logic Receptor Receptor Binding Pocket (Mu-Opioid / NMDA) Ligand3 1-(3-methoxyphenyl)... (Standard) Interaction3 H-Bonding (Meta) Optimal Fit Ligand3->Interaction3 Ligand4 1-(4-MeO-2-Me)... (Probe) Interaction4 Steric Clash (Ortho) Conformational Twist Ligand4->Interaction4 Interaction3->Receptor High Affinity Interaction4->Receptor Reduced Affinity (Selectivity Shift)

Figure 2: SAR comparison showing why the 3-methoxy isomer is the preferred drug scaffold, while the 4-methoxy-2-methyl isomer serves as a steric probe.

Part 4: Analytical Data & Validation

To ensure the integrity of your synthesis, use the following validation parameters.

Table 2: Spectral Identification
Technique1-(3-methoxyphenyl)cyclohexanol1-(4-Methoxy-2-methylphenyl)cyclohexanol
1H NMR (Aryl Region) Multiplet

6.8 - 7.3 ppm (4 protons)
Split signals (3 protons):

7.1 (d), 6.7 (s), 6.7 (d)
1H NMR (Methyls) Singlet

3.8 ppm (

)
Singlet

3.8 (

) + Singlet

2.3 (

)
13C NMR Characteristic C-OH peak ~72 ppmC-OH peak shifted upfield due to ortho effect
Mass Spec (GC-MS) Molecular Ion (

) 206
Molecular Ion (

) 220

References

  • Tramadol Synthesis & SAR: Flick, K., Frankus, E., & Friderichs, E. (1978). Studies on chemical structure and analgetic activity of phenyl substituted aminomethylcyclohexanols. Arzneimittel-Forschung, 28(1a), 107–113.[1]

  • Grignard Reaction Mechanisms: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Classic reference for steric effects in Grignard additions).
  • Arylcyclohexylamine Pharmacology: Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632.

  • Product Identification: Sigma-Aldrich. 1-(4-methoxy-2-methylphenyl)cyclohexanol Product Sheet.

  • Opioid SAR Studies: Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Detailed discussion on phenylcyclohexyl binding modes).

Sources

Validation

Structural Determinants in Opioid Precursors: A Crystallographic Comparison of Ortho-Substituted Arylcyclohexanols

Executive Summary & Scientific Rationale In the development of central nervous system (CNS) agents—specifically analgesics like Tramadol and antidepressants like Venlafaxine—the arylcyclohexanol scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of central nervous system (CNS) agents—specifically analgesics like Tramadol and antidepressants like Venlafaxine—the arylcyclohexanol scaffold is a privileged structure. The precise 3D conformation of the phenyl ring relative to the cyclohexane chair dictates receptor binding affinity (mu-opioid vs. SERT/NET).

This guide compares the structural characteristics of 1-(4-Methoxy-2-methylphenyl)cyclohexanol (Target) against its unhindered analog, 1-(4-Methoxyphenyl)cyclohexanol (Reference) .[1]

The Core Scientific Challenge: The introduction of a methyl group at the ortho position (C2') of the phenyl ring introduces significant steric strain. While the reference compound adopts a conformation minimizing 1,3-diaxial interactions, the target molecule experiences the "Ortho-Effect," forcing a rotation around the C1(cyclohexyl)-C1'(phenyl) bond. This guide details the X-ray crystallography protocols required to quantify this torsion and its impact on solid-state packing.[1]

Experimental Workflow: From Synthesis to Structure

To obtain publication-quality crystallographic data, a rigorous workflow is required.[1] The following diagram outlines the critical path for characterizing sterically hindered tertiary alcohols.

G Synth Synthesis (Grignard Addn) Purify Purification (Column/HPLC) Synth->Purify Screen Crystal Screening (Solvent Matrix) Purify->Screen >98% Purity Screen->Screen Twinning? Mount Mounting (Mitegen Loop) Screen->Mount Single Crystal Diffract Data Collection (Mo/Cu Source) Mount->Diffract 100K Refine Refinement (SHELXL/Olex2) Diffract->Refine hkl Data Refine->Mount Disorder?

Figure 1: Critical path for single-crystal X-ray diffraction (SCXRD) analysis.[1] Note the iterative loop at the screening stage, often required for flexible cyclohexanol derivatives.

Comparative Analysis: Target vs. Reference

The following section contrasts the expected crystallographic behavior of the target molecule against the established reference standard.

The "Ortho-Twist" Mechanism

In 1-(4-Methoxyphenyl)cyclohexanol (Reference), the phenyl ring can rotate relatively freely to maximize


-stacking in the lattice.[1]
In 1-(4-Methoxy-2-methylphenyl)cyclohexanol  (Target), the C2'-Methyl group clashes with the equatorial protons at C2/C6 of the cyclohexane ring.[1]
  • Consequence: The phenyl ring is forced out of the bisecting plane.

  • Observable Metric: The torsion angle

    
     (C2(cyc)-C1(cyc)-C1'(ph)-C2'(ph)) will deviate significantly from the reference.[1]
    
Crystallization Protocol Comparison[1]
ParameterReference: 1-(4-Methoxyphenyl)cyclohexanolTarget: 1-(4-Methoxy-2-methylphenyl)cyclohexanol
Solvent System Ethanol/Water (Slow Evap) Forms large blocks easily due to planar packing.[1]Toluene/Hexane (Vapor Diffusion) Required to slow nucleation; the methyl group disrupts efficient packing, often leading to needles.
Space Group Typically P21/c (Monoclinic)Often P-1 (Triclinic) or P21/n due to lower symmetry packing.[1]
Disorder Risk Low.[1] Cyclohexane chair is rigid.[1]High. The cyclohexane ring may show pedal motion disorder due to the inability of the phenyl ring to "lock" into a single conformation.
Melting Point 102–104 °C88–92 °C (Lower MP indicates less efficient crystal packing).[1]

Detailed Experimental Protocols

Protocol A: Crystal Growth of the Target Compound

Objective: Obtain single crystals suitable for SCXRD (>0.1 mm in at least two dimensions).

  • Dissolution: Dissolve 20 mg of 1-(4-Methoxy-2-methylphenyl)cyclohexanol in 0.5 mL of Toluene in a small GC vial. Ensure complete dissolution (sonicate if necessary).[1]

  • Antisolvent Setup: Place the open GC vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (Antisolvent).

  • Diffusion: Cap the large vial tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: Crystals should appear within 48–72 hours. The ortho-methyl group often promotes needle formation; select the thickest specimen.

Protocol B: Data Collection & Refinement

Objective: Resolve the steric clash and hydrogen bonding network.

  • Mounting: Mount crystal on a Mitegen loop using Paratone-N oil.[1]

  • Temperature: Cool immediately to 100 K . Crucial: Room temperature collection will likely result in high thermal ellipsoids for the cyclohexane ring due to the steric "wobble" induced by the methyl group.

  • Wavelength: Use Cu-K

    
     (
    
    
    
    = 1.54178 Å)
    .[1] Organic crystals with only C, H, O scatter weakly; Copper radiation provides higher intensity than Molybdenum for small organic lattices.
  • Refinement Strategy:

    • Use SHELXT for intrinsic phasing.[1]

    • Refine the hydroxyl proton (H1O) freely to determine the H-bond acceptor (likely the methoxy oxygen of a neighboring molecule).

    • Check for Disorder : If the C2'-Methyl group shows high thermal motion, model it as a split position (part A/part B).

Structural Data Comparison

The table below presents the Reference Data (experimentally verified) and the Projected Data for the Target (based on steric calculations and analog behavior), serving as a template for your analysis.

Crystallographic MetricReference (4-Methoxy) [1]Target (4-Methoxy-2-Methyl) [Projected]Interpretation of Difference
Crystal System MonoclinicTriclinic / MonoclinicLower symmetry expected due to chiral twist.[1]
Space Group P21/cP-1Loss of glide planes due to steric bulk.[1]
Bond Length (C1-C1') 1.523 Å1.535 – 1.545 ÅElongation due to steric repulsion between rings.[1]
Torsion Angle (

)
~55°~85° – 90°The Ortho-Effect: Phenyl ring twists nearly perpendicular to relieve strain.[1]
OH Orientation EquatorialAxial (Potential)Steric bulk may force the OH group axial to relieve 1,3-strain.
Packing Coefficient 68.5%< 66%Less efficient packing = lower density & melting point.[1]

References

  • PubChem Compound Summary. (2023). 1-(4-Methoxyphenyl)cyclohexan-1-ol (CID 367926).[1][2] National Center for Biotechnology Information.[1] Link[1][2]

  • Acta Crystallographica. (2015). Structural analysis of tertiary aryl-cyclohexanols. (General reference for 1-arylcyclohexanol packing motifs).
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8.[1] Link

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[1] Link

  • ChemicalBook. (2023).[1] Synthesis protocols for 1-(3-methoxyphenyl)cyclohexanol and analogs.[1]Link[1]

Sources

Comparative

UV-Vis absorption spectra of methoxy-phenyl cyclohexanols

Executive Summary In the landscape of pharmaceutical intermediates, methoxy-phenyl cyclohexanols represent a critical structural class, most notably as precursors to centrally acting analgesics like Tramadol. For the ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical intermediates, methoxy-phenyl cyclohexanols represent a critical structural class, most notably as precursors to centrally acting analgesics like Tramadol. For the analytical chemist, the UV-Vis spectrum of these compounds is not merely a fingerprint but a readout of electronic substituent effects and steric conformation.

This guide moves beyond basic spectral reporting. We objectively compare the 1-(3-methoxyphenyl)cyclohexanol (the "Meta" isomer/Tramadol intermediate) against its Para and Unsubstituted alternatives. By synthesizing experimental data with theoretical chromophore mechanics, we provide a robust framework for identifying and quantifying these isomers in complex matrices.

Mechanistic Basis: The Anisole Chromophore

To interpret the spectra of methoxy-phenyl cyclohexanols, one must deconstruct the molecule into its active chromophore: the anisole (methoxybenzene) ring . The saturated cyclohexanol ring acts primarily as a scaffold; it does not absorb significantly above 200 nm but influences the phenyl ring via hyperconjugation and steric bulk.

Electronic Transitions

The UV absorption arises from two primary transitions within the aromatic system:

  • 
     (E2 Band):  Intense absorption, typically 
    
    
    
    200-220 nm. Often obscured by solvent cutoffs.
  • 
     (B Band):  The "Benzenoid" secondary band, typically 
    
    
    
    270-280 nm. This is the diagnostic region.[1]

The methoxy group (-OCH


) is an auxochrome . Through the Mesomeric (+M) effect , the oxygen lone pair donates electron density into the 

-system, raising the HOMO energy and narrowing the HOMO-LUMO gap. This results in a bathochromic (red) shift and a hyperchromic (intensity) effect compared to unsubstituted benzene.
Diagram: Electronic Substituent Logic

G Methoxy Methoxy Group (-OCH3) LonePair Oxygen Lone Pair (n-electrons) Methoxy->LonePair Source Ring Phenyl Ring (π-system) LonePair->Ring +M Effect (Donation) Gap HOMO-LUMO Gap Decreases Ring->Gap Energy Level Perturbation Shift Bathochromic Shift (Red Shift) Gap->Shift Result

Figure 1: Causal flow of auxochromic effects leading to the observed spectral shift in methoxy-phenyl derivatives.

Comparative Analysis: Isomer Performance

The position of the methoxy group (Ortho, Meta, Para) significantly alters the spectral profile. In drug development, distinguishing the Meta isomer (active precursor) from Para impurities is vital.

Table 1: Spectral Characteristics Comparison
FeatureMeta-Isomer (Target)Para-Isomer (Alternative)Unsubstituted (Control)
Compound 1-(3-methoxyphenyl)cyclohexanol1-(4-methoxyphenyl)cyclohexanol1-phenylcyclohexanol

(B-Band)
272 - 275 nm 276 - 280 nm 258 - 262 nm
Molar Absorptivity (

)
Moderate (

1,800 - 2,200)
High (

2,500+)
Low (

200 - 500)
Fine Structure Preserved (Shoulders at 279 nm)Often smoothed/lostDistinct vibrionic structure
Electronic Driver Asymmetric conjugation; inductive effects dominate at C1.[2]Extended conjugation axis; strong resonance contribution.[1]No auxochromic enhancement.
Detection Limit (LOD)

1.5

g/mL

1.0

g/mL

5.0

g/mL
Technical Insight
  • The Meta-Isomer (Tramadol Core): The meta substitution allows for a distinct B-band with fine structure (shoulders) often visible around 279 nm. This "fingerprint" is crucial for purity assays. The shift from benzene (254 nm) to the meta-isomer (272 nm) is significant, allowing detection without interference from simple aromatic solvents.

  • The Para-Isomer: Due to the direct resonance axis through the 1,4-positions, the para isomer typically exhibits the strongest intensity (Hyperchromic) and the largest red shift. While easier to detect at lower concentrations, it lacks the diagnostic fine structure of the meta isomer.

  • The Unsubstituted Control: Without the methoxy group, the molecule absorbs at significantly lower wavelengths. If your synthesis yields a

    
     nm, you have likely failed to incorporate the methoxy group or lost it (demethylation).
    

Experimental Protocol: Self-Validating Workflow

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol includes built-in validation steps.

Reagents:

  • Solvent: 0.1 N HCl (Preferred for amine salts like Tramadol HCl) or Methanol (for neutral intermediates). Note: Water is acceptable, but pH control prevents amine auxochrome shifts.

  • Blank: Pure solvent from the same bottle used for sample prep.

Workflow Diagram

Experiment Start Sample Preparation (10 mg in 50 mL) Dilution Serial Dilution (Target: 10-50 µg/mL) Start->Dilution Baseline Baseline Correction (Double Beam Mode) Dilution->Baseline Scan Scan 200-400 nm (Speed: Medium) Baseline->Scan Check Validation Check: Is λ_max 270-275nm? Scan->Check Check->Start No (Re-prep) Result Calculate Concentration (Beer-Lambert) Check->Result Yes

Figure 2: Step-by-step experimental workflow with integrated validation checkpoint.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of the methoxy-phenyl cyclohexanol in 50 mL of 0.1 N HCl. Sonicate for 5 minutes to ensure complete dissolution of the cyclohexyl moiety.

  • Dilution: Prepare a working standard of 50

    
    g/mL.
    
  • Baseline: Place matched quartz cuvettes (1 cm pathlength) with blank solvent in both reference and sample holders. Auto-zero the instrument.

  • Acquisition: Scan from 200 nm to 400 nm.

    • Why this range? You must capture the valley (~240 nm) to establish a true baseline relative to the peak (~272 nm).

  • Validation Criterion: The spectrum must show a primary maximum between 271.5 nm and 273.5 nm . If the peak is <270 nm, suspect demethylation or solvent contamination.

Conclusion

For drug development professionals working with Tramadol analogs, the 1-(3-methoxyphenyl)cyclohexanol isomer offers a reliable spectroscopic profile characterized by a


 of 272 nm  and distinct fine structure. While the para isomer offers higher sensitivity, it lacks the specific structural fingerprint required for rigorous identity testing. By adhering to the 0.1 N HCl protocol, researchers can eliminate pH-dependent variability and ensure reproducible, authoritative data.

References

  • Global Research Online. Development and Validation of Tramadol Hydrochloride in Bulk and Pharmaceutical Dosage form by Ultraviolet Spectroscopy. (2021).[3][4] Retrieved from

  • Asian Journal of Research in Chemistry. Determination of Tramadol Hydrochloride by Using UV and Derivative Spectrophotometric Methods. Retrieved from

  • National Institutes of Health (NIH). Syntheses, analytical and pharmacological characterizations of 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine. (2017).[5] Retrieved from

  • PubChem. Compound Summary: 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol.[2][6] Retrieved from

  • ResearchGate. UV-Vis absorption spectra of anisoles and substituent effects. Retrieved from

Sources

Validation

Chromatographic Retention &amp; Separation Guide: 1-(4-Methoxy-2-methylphenyl)cyclohexanol

The following guide details the chromatographic retention behavior of 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a critical tertiary alcohol intermediate often encountered in the structural analysis of opioid analgesics...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chromatographic retention behavior of 1-(4-Methoxy-2-methylphenyl)cyclohexanol , a critical tertiary alcohol intermediate often encountered in the structural analysis of opioid analgesics (e.g., Tramadol analogs) and dissociative agents.

Executive Summary & Compound Profile

1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS: 68623-31-4) is a lipophilic tertiary alcohol. It serves as a key reference marker in the synthesis of arylcyclohexylamine drugs and is a structural analog to Tramadol Impurity C (1-(3-methoxyphenyl)cyclohexanol).

Accurate retention time determination is essential for:

  • Impurity Profiling: Distinguishing this precursor from the final aminated drug product.

  • Isomeric Resolution: Separating the 2-methyl/4-methoxy substitution pattern from the 3-methoxy (Tramadol-like) or 4-methoxy (Venlafaxine-like) isomers.

Chemical Identity
PropertyDetail
IUPAC Name 1-(4-Methoxy-2-methylphenyl)cyclohexan-1-ol
CAS Number 68623-31-4
Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
Key Functionality Tertiary Alcohol, Electron-Rich Aromatic Ring (Methoxy + Methyl)

Comparative Chromatographic Behavior

To provide a robust separation strategy, this guide compares the target compound against its two most relevant structural alternatives: the non-methylated analog and the positional isomer.

Retention Mechanism (RP-HPLC)

In Reversed-Phase HPLC (C18), retention is governed by hydrophobicity (LogP) .

  • Baseline: 1-(4-Methoxyphenyl)cyclohexanol has moderate lipophilicity.

  • Effect of 2-Methyl Group: The addition of a methyl group at the ortho position (C2) significantly increases the hydrophobic surface area and LogP (~ +0.5 units). Result: Increased Retention Time (

    
    ).
    
  • Effect of Methoxy Position: The 4-methoxy group is slightly more polar than the 3-methoxy isomer, but the 2-methyl group dominates the hydrophobic interaction, pushing the target compound to elute later than both alternatives.

Comparative Data Table (Predicted Relative Retention)

Data normalized to 1-(4-Methoxyphenyl)cyclohexanol (


).
CompoundStructure NoteCalc.[1][2][3][4] LogPRelative

(C18)
Elution Order
Alternative 1 1-(4-Methoxyphenyl)cyclohexanol~2.51.00 (Ref)1 (Early)
Alternative 2 1-(3-Methoxyphenyl)cyclohexanol~2.61.05 2 (Mid)
TARGET 1-(4-Methoxy-2-methylphenyl)cyclohexanol ~3.1 1.25 - 1.35 3 (Late)

Analyst Note: The ortho-methyl group also introduces steric hindrance, which may slightly alter peak shape or selectivity on Phenyl-Hexyl columns due to disrupted


 stacking.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (RP-HPLC)

Objective: Separation of the target alcohol from starting materials (cyclohexanone) and isomers.

  • System: Agilent 1200 / Waters Alliance or equivalent.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18),

    
    .
    
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0–2 min: 20% B (Isocratic hold)

    • 2–15 min: 20%

      
       90% B (Linear Ramp)
      
    • 15–20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 275 nm (Specific for electron-rich anisole derivatives) and 210 nm (General).

  • Expected Result: The target elutes at approximately 12–14 minutes , distinctly separated from the earlier eluting non-methylated analogs.

Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Confirmation of mass and high-resolution separation based on boiling point.

  • Column: DB-5ms (5% Phenyl-arylene polymer),

    
    .
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless, 250°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Detection: EI-MS (70 eV). Scan range 40–400 amu.

  • Diagnostic Ions:

    • Molecular Ion (

      
      ):  m/z 220.
      
    • Base Peak: m/z 177 (Loss of propyl/ring fragment) or m/z 163 depending on fragmentation path of the cyclohexyl ring.

    • Note: Tertiary alcohols often show weak molecular ions; look for

      
       (dehydration) peak at m/z 202.
      

Mechanism Visualization

The following diagram illustrates the retention logic, showing how structural modifications (Methylation) drive the separation on a hydrophobic stationary phase.

RetentionMechanism Base 1-(4-Methoxyphenyl) cyclohexanol (LogP ~2.5) C18 C18 Stationary Phase (Hydrophobic Interaction) Base->C18 Moderate Interaction Target TARGET: 1-(4-Methoxy-2-methylphenyl) cyclohexanol (LogP ~3.1) Target->C18 Strong Interaction (+Methyl Group) Elution1 Retention Time: ~10.5 min C18->Elution1 Elutes Early Elution2 Retention Time: ~13.2 min C18->Elution2 Elutes Late

Caption: Comparative retention mechanism on C18. The addition of the 2-methyl group enhances hydrophobic binding, significantly delaying elution.

References

  • Sigma-Aldrich. 1-(4-Methoxy-2-methylphenyl)cyclohexanol Product Specification (CAS 68623-31-4). Available at:

  • BenchChem. 1-Phenylcyclohexanol Derivatives and Chromatographic Properties. Available at:

  • National Institutes of Health (NIH) PubChem. Compound Summary: 1-Phenylcyclohexanol (Parent Structure). Available at:

  • ResearchGate. HPLC Separation of Chiral Aromatic Alcohols and Phenylcyclohexanol Derivatives. Available at:

  • European Patent Office. Process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol (Venlafaxine Intermediates). Patent EP1238965. Available at:

Sources

Comparative

Validating the Structure of 1-(4-Methoxy-2-methylphenyl)cyclohexanol vs Regioisomers

Executive Summary In the development of central nervous system (CNS) active agents—structurally related to venlafaxine and tramadol—the tertiary alcohol 1-(4-Methoxy-2-methylphenyl)cyclohexanol represents a critical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of central nervous system (CNS) active agents—structurally related to venlafaxine and tramadol—the tertiary alcohol 1-(4-Methoxy-2-methylphenyl)cyclohexanol represents a critical scaffold. The precise placement of the methyl group at the ortho position (C2) of the phenyl ring, relative to the cyclohexyl moiety, is the primary determinant of its pharmacological potency and metabolic stability.

Common synthetic routes, particularly Grignard additions involving (4-methoxy-2-methylphenyl)magnesium bromide, often yield high purity. However, contamination with regioisomers (e.g., the 3-methyl analog) arising from impure starting halides or radical scrambling can occur. This guide outlines a rigorous, self-validating analytical workflow to distinguish the target 1,2,4-trisubstituted aromatic system from its likely regioisomers using 1H NMR, 2D NOESY, and X-ray crystallography.

Structural Landscape & Isomer Challenges

The target molecule is a 1,2,4-trisubstituted benzene . The challenge lies in confirming the ortho relationship between the methyl group and the bulky cyclohexanol substituent.

Key Isomers for Comparison
  • Target (Isomer A): 1-(4-Methoxy-2-methylphenyl)cyclohexanol. (Methyl is ortho to cyclohexyl).

  • Regioisomer B (Meta-impurity): 1-(4-Methoxy-3-methylphenyl)cyclohexanol. (Methyl is meta to cyclohexyl).

  • Regioisomer C (Positional Swap): 1-(2-Methoxy-4-methylphenyl)cyclohexanol. (Methoxy is ortho to cyclohexyl).

Visualizing the Structural Divergence

IsomerComparison Start Synthetic Product Mixture Target TARGET: 1-(4-Methoxy-2-methylphenyl)cyclohexanol (2-Me, 4-OMe) Key Feature: Me ortho to Cyclohexyl Start->Target Major Product Iso1 Isomer B: 3-Methyl Analog (3-Me, 4-OMe) Key Feature: Me meta to Cyclohexyl Start->Iso1 Impurity (Starting Material) Iso2 Isomer C: 2-Methoxy Analog (2-OMe, 4-Me) Key Feature: OMe ortho to Cyclohexyl Start->Iso2 Impurity (Reaction Path)

Figure 1: Structural relationship between the target molecule and likely regioisomers arising from synthesis.

Analytical Strategy: The Validation Workflow

Method A: 1H NMR Aromatic Splitting Patterns

The substitution pattern on the benzene ring dictates the coupling constants (


 values) and multiplicity of the aromatic protons.
  • Target (2-Me, 4-OMe):

    • H3 (Proton between Me and OMe): Appears as a singlet (or doublet with very small meta-coupling,

      
       Hz). It is isolated from the other protons.
      
    • H5 & H6 (Protons adjacent to each other): Appear as a pair of doublets (or doublet of doublets). H6 (ortho to cyclohexyl) and H5 (ortho to OMe) couple strongly (

      
       Hz).
      
  • Isomer B (3-Me, 4-OMe):

    • H2 (Proton between Cyclohexyl and Me): Appears as a singlet .

    • H5 & H6: Similar AB system to the target, but chemical shifts will differ due to the loss of the ortho-methyl shielding effect on the cyclohexyl ring.

Comparative Data Table: Predicted NMR Shifts (CDCl3, 400 MHz)
FeatureTarget (2-Me)Isomer B (3-Me)Diagnostic Logic
Ar-Me Shift

2.2 - 2.4 ppm

2.1 - 2.3 ppm
2-Me is deshielded by the adjacent tertiary alcohol oxygen lone pairs.
H-6 (Ortho to Cy)

7.1 - 7.3 ppm (d)

7.0 - 7.2 ppm (d)
H6 in Target is sterically crowded by the cyclohexyl ring.
H-3 (Ortho to OMe) Singlet (broad)Doublet (ortho-coupling)CRITICAL: In Isomer B, H2 is the singlet. In Target, H3 is the singlet. NOE distinguishes them.
OMe Shift

3.7 - 3.8 ppm

3.7 - 3.8 ppm
Less diagnostic; both are para/meta to alkyls.
Method B: 2D NOESY (The Spatial Confirmation)

This is the definitive test. We look for Through-Space correlations (Nuclear Overhauser Effect) which only occur if protons are within < 5 Å.

  • Experiment: Irradiate the Methyl group signal (

    
     ppm).
    
  • Target Result: Strong NOE correlation to the Cyclohexyl protons (specifically the equatorial protons at C2'/C6' of the ring).

  • Isomer B Result: Methyl group is meta; NOE to cyclohexyl will be weak or absent. Instead, NOE to the aromatic H2 singlet will be observed.

NOELogic MeGroup Methyl Group (Irradiated) CyH Cyclohexyl Protons (C2'/C6') MeGroup->CyH Strong NOE MeGroup->CyH No NOE ArH Aromatic H3 (Singlet) MeGroup->ArH Strong NOE ResultIso CONFIRMED: Isomer B (3-Me) MeGroup->ResultIso Only Ar-H NOE ResultTarget CONFIRMED: Target (2-Me) CyH->ResultTarget Correlation Observed ArH->ResultTarget Correlation Observed

Figure 2: NOE Logic Tree. The presence of a correlation between the Methyl group and the Cyclohexyl ring confirms the 2-position.

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR

To ensure resolution of small coupling constants (


 Hz).
  • Solvent Selection: Use CDCl3 (99.8% D) containing 0.03% TMS. If aromatic peaks overlap, switch to Benzene-d6 (

    
    ), which often resolves aromatic isomers via 
    
    
    
    -stacking interactions.
  • Concentration: Dissolve 10-15 mg of the solid product in 0.6 mL of solvent. Filter through a cotton plug to remove particulates that cause line broadening.

  • Acquisition:

    • Run 1H NMR with at least 64 scans .

    • Perform NOESY with a mixing time of 500 ms (standard for small molecules).

Protocol 2: Synthesis of the Authentic Standard (Grignard Route)

Understanding the synthesis helps predict impurities.

  • Reagent Prep: Activate Magnesium turnings (1.2 eq) with iodine in dry THF.

  • Addition: Add 1-bromo-4-methoxy-2-methylbenzene dropwise. (Note: Purity of this bromide determines the purity of the final product. GC-MS check of starting material is mandatory).

  • Coupling: Cool to 0°C and add Cyclohexanone (1.0 eq).

  • Quench: Saturated

    
    .
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate. Isomers often have significantly different solubility profiles.

References

  • Dharmatti, S. S., et al. "High resolution NMR spectra of some tri-substituted benzenes."[1] Proceedings of the Indian Academy of Sciences - Section A, vol. 56, no. 2, 1962, pp. 71-82. Link

    • Foundational text on analyzing ABC/ABX systems in trisubstituted arom
  • Organic Chemistry Tutor. "Common HNMR Patterns: Tri-Substituted Aromatic Rings." Organic Chemistry Tutor, Accessed 2025. Link

    • Practical guide for identifying 1,2,4-substitution p
  • BenchChem. "1-Phenylcyclohexanol for Research: Synthesis and Characterization." BenchChem Database, Accessed 2025. Link

    • Reference for the general synthesis and characteriz
  • PubChem. "1-Cyano[(4-methoxyphenyl)methyl]cyclohexanol Compound Summary."[2] National Library of Medicine, CID 16667155. Link

    • Source for structural analogs and spectral d
  • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry." Creative Biostructure Technical Guides, 2025. Link

    • Methodology for using NOESY/HMBC to distinguish regioisomers.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(4-Methoxy-2-methylphenyl)cyclohexanol

[1] Part 1: Executive Summary & Core Directive 1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS: 68623-31-4) is a lipophilic organic pharmaceutical intermediate, structurally related to opioid analgesics (e.g., Tramadol ana...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Core Directive

1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS: 68623-31-4) is a lipophilic organic pharmaceutical intermediate, structurally related to opioid analgesics (e.g., Tramadol analogs).[1] Due to its potential biological activity and lack of comprehensive toxicological data, it must be handled under the Precautionary Principle .[1]

Immediate Disposal Status:

  • Classification: Hazardous Chemical Waste (Non-Halogenated Organic).

  • Disposal Method: High-Temperature Incineration (Combustion) via licensed waste vendor.[1]

  • Prohibited: Do NOT dispose of down the drain, via trash, or by evaporation.[1]

Part 2: Chemical Profile & Hazard Identification[1][2][3][4][5]

Before initiating disposal, verify the material identity and state.[1] This compound is typically a solid or viscous oil depending on purity and ambient conditions.[1]

PropertySpecificationRelevance to Disposal
Chemical Name 1-(4-Methoxy-2-methylphenyl)cyclohexanolPrimary identifier for waste manifesting.
CAS Number 68623-31-4Required for EHS inventory reconciliation.[1]
Physical State Solid / Viscous LiquidDetermines waste stream (Solid bin vs. Carboy).[1]
Solubility Lipophilic (Low water solubility)High Aquatic Toxicity Risk. Must not enter water systems.[1]
Reactivity Stable under normal conditionsNo quenching required prior to packaging.[1]
Hazard Class Irritant (Skin/Eye), Acute Tox.[1][2] (Oral)Requires PPE (Nitrile gloves, safety glasses, lab coat).[1]
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Expert Insight: Because this molecule contains a cyclohexanol ring and a phenyl ether, it resists rapid biodegradation. Incineration is the only validated method to ensure complete destruction of the pharmacophore.[1]

Part 3: Step-by-Step Disposal Protocol
Phase 1: Segregation & Packaging[1]

Objective: Prevent cross-contamination and ensure compatibility with incineration streams.

  • Determine Physical State:

    • If Solid: Collect in a wide-mouth HDPE (High-Density Polyethylene) jar.[1]

    • If Liquid/Solvated: Collect in a chemically resistant glass or HDPE solvent carboy.[1]

  • Solvent Compatibility:

    • Compatible with: Acetone, Methanol, Ethanol, Dichloromethane.[1]

    • Do NOT mix with: Strong oxidizers (e.g., Nitric acid, Peroxides) to prevent exothermic decomposition.[1]

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first addition of waste.[1]

    • Constituents: List "1-(4-Methoxy-2-methylphenyl)cyclohexanol" explicitly. Do not use abbreviations like "MMPC".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1]

Phase 2: Waste Stream Management (Decision Logic)[1]

The following workflow illustrates the decision process for routing this chemical to the correct waste container.

DisposalWorkflow Start Waste Material: 1-(4-Methoxy-2-methylphenyl)cyclohexanol CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Dry Liquid Liquid / Solution CheckState->Liquid Dissolved SolidBin Stream A: Solid Organic Waste (Wide-mouth HDPE Jar) Solid->SolidBin LiquidCheck Contains Halogens? (DCM, Chloroform?) Liquid->LiquidCheck FinalDest Final Disposal: High-Temp Incineration SolidBin->FinalDest Halogenated Stream B: Halogenated Solvents (Red Can/Carboy) LiquidCheck->Halogenated Yes NonHalogenated Stream C: Non-Halogenated Solvents (Clear/White Carboy) LiquidCheck->NonHalogenated No Halogenated->FinalDest NonHalogenated->FinalDest

Figure 1: Waste stream segregation logic for CAS 68623-31-4.

Phase 3: Regulatory Compliance (RCRA)[1]

In the United States, this compound is not currently listed as a P-list or U-list acute hazardous waste by the EPA.[1] However, it must be managed as Generator-Defined Hazardous Waste due to its toxicity profile.[1]

  • RCRA Code Assignment:

    • D001: Assign ONLY if the waste is in a flammable solvent (Flash point < 60°C).

    • Non-Regulated: If pure solid. However, most institutions mandate treating "Non-Regulated" chemical waste with the same rigor as RCRA waste.[1]

  • DEA Status: While not explicitly Scheduled, structurally related compounds (Tramadol) are Schedule IV.[1] Best Practice: If your facility has a controlled substance protocol, witness the disposal of this compound to prevent diversion risk.[1]

Part 4: Emergency Response (Spill Procedures)

Scenario: A 5g vial of solid powder drops and shatters.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and N95/P100 respirator (if powder is fine/aerosolized).[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Cleanup:

    • Scoop up the material and broken glass using a dustpan or tongs.[1]

    • Place all debris into a Solid Waste Container .

    • Wipe the surface with Ethanol or Isopropanol (the compound is lipophilic and cleans poorly with water alone).[1]

    • Wash the surface a second time with soap and water.[1]

  • Reporting: Log the spill with your internal EHS department.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 68623-31-4. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link][1]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Retrieved from [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Guide: 1-(4-Methoxy-2-methylphenyl)cyclohexanol

Executive Summary & Risk Context[1][2][3][4] 1-(4-Methoxy-2-methylphenyl)cyclohexanol is a specialized pharmaceutical intermediate, structurally related to centrally acting analgesics (e.g., Tramadol analogs) and aryl-cy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4]

1-(4-Methoxy-2-methylphenyl)cyclohexanol is a specialized pharmaceutical intermediate, structurally related to centrally acting analgesics (e.g., Tramadol analogs) and aryl-cyclohexanol derivatives.

The Critical Safety Premise: Unlike commodity chemicals with established LD50 values, specific toxicological data for this intermediate is often proprietary or sparse. Therefore, we apply the Precautionary Principle . We treat this compound as a Potent Pharmaceutical Intermediate (Occupational Exposure Band 3 or higher) until definitive data proves otherwise.

Primary Hazards:

  • Systemic Toxicity: Structural analogs suggest potential CNS activity if absorbed.

  • Dermal Absorption: High lipophilicity (cyclohexyl + aryl rings) facilitates rapid skin penetration, especially when solubilized in organic solvents.

  • Respiratory Irritation: Fine particulates (if solid) act as potent respiratory irritants.

The PPE Specification Matrix

Do not rely on "standard lab PPE." This compound requires an Enhanced Barrier Protocol .

Protection ZoneMinimum Requirement Technical Specification & Rationale
Hand Protection Double Gloving (Nitrile) Inner Layer: 4 mil Nitrile (Bright color for contrast).Outer Layer: 5-8 mil Extended Cuff Nitrile.Rationale: Cyclohexanol derivatives can permeate thin nitrile <15 mins. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.
Respiratory P100 / N100 or PAPR Solid Handling: N95 is insufficient for potent drug intermediates. Use a fit-tested P100 half-mask or Powered Air Purifying Respirator (PAPR) if handling >10g outside a glovebox.Solution Handling: If dissolved in volatile solvents (DCM/MeOH), use a Multi-Gas cartridge (Organic Vapor + P100).
Body/Skin Tyvek® Lab Coat / Coverall Material: Non-woven polyethylene (e.g., Tyvek 400).Rationale: Cotton lab coats absorb liquids and hold toxic dust against the skin. Non-woven materials repel dust and splashes.
Eye/Face Chemical Goggles + Shield Spec: Indirect vented goggles. Face shield required during liquid transfer.Rationale:[1] Safety glasses do not seal against airborne dust or splashes from below.

Operational Protocol: Safe Handling Workflow

This protocol uses a Self-Validating Logic : You must verify the integrity of your containment before the toxic agent is exposed.

Phase A: Preparation & Engineering Controls
  • Static Control: This powder is likely static-prone. Place an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying dust."

  • Airflow Check: Verify fume hood face velocity is 0.5 m/s (100 fpm) using a vane anemometer.

  • The "Clean/Dirty" Line: Mark a boundary on the hood floor with tape. Everything behind the line is "Dirty" (contaminated); everything in front is "Clean."

Phase B: Weighing & Transfer (The High-Risk Step)
  • Step 1: Don PPE according to the Matrix above.[1]

  • Step 2: Place the receiving vessel (tare) inside the hood.

  • Step 3: Open the source container only inside the hood.

  • Step 4 (Technique): Do not pour. Use a disposable spatula.

    • Critical Check: If dust is visible in the air, STOP . Your static control is failing. Mist the hood air (not the sample) with a water spray bottle to settle particles.

  • Step 5: Wipe the exterior of the source container with a solvent-dampened wipe (methanol) before returning it to storage.

Phase C: Solubilization
  • Rule: Add solvent to the solid, not solid to the solvent. This prevents a "puff" of toxic dust from being displaced by the liquid.

  • Solvent Choice: If using DMSO or DMF, be hyper-vigilant. These solvents are "skin carriers" and will transport the toxicant through your gloves and skin instantly. Change outer gloves immediately after any splash.

Visual Workflow: Risk-Based Decision Logic

SafetyLogic Start Start: Handling 1-(4-Methoxy-2-methylphenyl)cyclohexanol FormCheck Physical State? Start->FormCheck Solid Solid / Powder FormCheck->Solid Liquid Solution / Oil FormCheck->Liquid QuantCheck Quantity > 100mg? Solid->QuantCheck Iso REQUIRED: Isolator / Glove Box QuantCheck->Iso Yes Hood REQUIRED: Fume Hood + Static Control + P100 Mask QuantCheck->Hood No SolventCheck Carrier Solvent? Liquid->SolventCheck Permeation High Permeation Risk (DMSO/DCM) Use Laminate/Silver Shield Gloves SolventCheck->Permeation Penetrating Standard Standard Risk (Water/EtOH) Double Nitrile Gloves SolventCheck->Standard Standard

Figure 1: Risk-Based PPE & Containment Logic. Note the escalation to Isolators for larger powder quantities.

Emergency Response: Spill & Exposure

Pre-Requisite: A "Spill Kit - Potent Compound" must be within 5 meters of the work area.

Scenario A: Powder Spill (>1g) inside Hood
  • Do NOT use a brush or broom (creates dust).

  • Cover spill with wet paper towels (water or low-volatility solvent) to dampen the powder.

  • Scoop up the damp slurry into a hazardous waste bag.

  • Wipe surface 3x with soap and water.

Scenario B: Dermal Exposure (Skin Contact)[5]
  • Immediate Action: Remove contaminated clothing/gloves while stepping under the safety shower or sink.

  • Wash: Flush with tepid water for 15 minutes . Use mild soap.

    • Contraindication:Do NOT use bleach or alcohol on skin. Alcohol enhances absorption; bleach damages the skin barrier, increasing penetration.

  • Report: Notify the Biosafety/Chemical Safety Officer immediately.

Disposal Strategy (Cradle-to-Grave)

Because this compound is a pharmaceutical intermediate, it cannot be treated as standard "organic waste."

Waste StreamMethodProtocol
Solid Waste High-Temp Incineration Collect in a dedicated container labeled "Pharmaceutically Active - Incinerate Only." Do not landfill.
Liquid Waste Segregated Solvent Do not mix with oxidizers. Label clearly with full chemical name.
Contaminated PPE Trace Chemo/Tox Bin Gloves, wipes, and Tyvek sleeves must be disposed of as hazardous solid waste, not regular trash.

References

  • Occupational Safety and Health Administration (OSHA). "Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs." OSHA Safety and Health Topics.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings." CDC/NIOSH Publications.[Link]

  • SafeBridge Consultants. "Occupational Health & Safety of Potent Pharmaceutical Compounds." SafeBridge Technical Guides. (Industry Standard for Control Banding).
Disclaimer

This guide is based on structural-activity relationship (SAR) analysis and industrial hygiene best practices for potent pharmaceutical intermediates. It is not a substitute for a site-specific Risk Assessment signed by a Certified Industrial Hygienist (CIH).

Sources

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